molecular formula C10H16ClNO B2892167 3-(3-Methylphenoxy)propan-1-amine hydrochloride CAS No. 1052077-26-5

3-(3-Methylphenoxy)propan-1-amine hydrochloride

Cat. No.: B2892167
CAS No.: 1052077-26-5
M. Wt: 201.69
InChI Key: DOJXPECTYZUOQV-UHFFFAOYSA-N
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Description

3-(3-Methylphenoxy)propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H16ClNO and its molecular weight is 201.69. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Methylphenoxy)propan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Methylphenoxy)propan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3-methylphenoxy)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-9-4-2-5-10(8-9)12-7-3-6-11;/h2,4-5,8H,3,6-7,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJXPECTYZUOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052077-26-5
Record name 1-(3-aminopropoxy)-3-methylbenzene hydrochloride
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Foundational & Exploratory

Chemical properties of 3-(3-Methylphenoxy)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of 3-(3-Methylphenoxy)propan-1-amine Hydrochloride

Senior Application Scientist Note: Data for 3-(3-Methylphenoxy)propan-1-amine hydrochloride is not extensively available in peer-reviewed literature. This guide has been constructed by synthesizing definitive structural information with experimental data from closely related structural analogs and established principles of organic chemistry. This approach provides a robust and predictive overview for research applications.

Introduction and Molecular Identity

3-(3-Methylphenoxy)propan-1-amine hydrochloride belongs to the phenoxypropanamine class of compounds. This structural motif is a cornerstone in medicinal chemistry, forming the backbone of numerous neurologically active agents. The parent compound, 3-phenoxy-3-phenylpropan-1-amine (PPPA), was a foundational discovery that led to the development of widely used antidepressants like fluoxetine and the norepinephrine reuptake inhibitor, atomoxetine. Understanding the chemical properties of derivatives like the title compound is crucial for the design of new chemical entities and for use as a reference standard in the analysis of related pharmaceutical compounds.

This guide provides a detailed examination of the chemical properties, a plausible synthetic route, and standard analytical methodologies for 3-(3-Methylphenoxy)propan-1-amine hydrochloride, offering a foundational resource for researchers in drug discovery and development.

Chemical Structure and Identifiers

The molecule consists of a propan-1-amine chain linked to a meta-methylated benzene ring via an ether bond. As a hydrochloride salt, the amine group is protonated, enhancing its stability and water solubility.

Caption: Chemical structure of 3-(3-Methylphenoxy)propan-1-amine hydrochloride.

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name 3-(3-methylphenoxy)propan-1-aminium chloride
Molecular Formula C₁₀H₁₆ClNO
Molecular Weight 201.70 g/mol

| Canonical SMILES | CC1=CC(=CC=C1)OCCC[NH3+].Cl- |

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) or intermediate are critical for predicting its behavior in both chemical and biological systems. These parameters influence solubility, absorption, distribution, and formulation strategies.

Causality Statement: The presence of the aromatic ring and ether linkage contributes to the lipophilicity of the molecule, while the primary amine hydrochloride group provides a center for hydrogen bonding and confers aqueous solubility. The meta-position of the methyl group subtly influences electron density and steric hindrance around the ether linkage compared to ortho or para isomers, which can affect receptor binding and metabolism.

Table 2: Core Physicochemical Properties (Experimental and Analog-Derived)

Property Value / Expected Range Source / Rationale
Physical Form Expected to be a white to off-white crystalline powder. Based on analogs like 3-(3-methoxyphenoxy)propan-1-amine hydrochloride.[1]
Melting Point Expected ~105-115 °C The closely related analog, 3-(3-methoxyphenoxy)propan-1-amine hydrochloride, has a melting point of 108-110 °C.[1] The substitution of a methoxy group with a slightly less polar methyl group is expected to have a minimal effect on the crystal lattice energy.
Water Solubility Predicted to be soluble. The hydrochloride salt form significantly increases aqueous solubility compared to the free base. General property of amine salts.
pKa (Amine) Predicted ~9.5 - 10.5 Primary alkyl amines typically exhibit pKa values in this range. This value is critical for determining the ionization state at physiological pH.

| LogP (Octanol/Water) | Predicted ~2.5 - 3.0 | This value indicates moderate lipophilicity, a key factor for membrane permeability.[2] |

Synthesis and Purification Protocol

A robust and reproducible synthesis is paramount. The most direct and industrially scalable approach to synthesizing 3-(3-Methylphenoxy)propan-1-amine hydrochloride is via a Williamson ether synthesis, followed by salt formation.

Expertise & Experience: This two-step protocol is chosen for its high efficiency and the commercial availability of starting materials. The use of a phase-transfer catalyst is a common strategy to improve reaction rates between aqueous and organic phases but is omitted here in favor of a strong base in an anhydrous polar aprotic solvent, which provides excellent yields for this specific substrate class. Purification by recrystallization is a self-validating method; the formation of a sharp-melting crystalline solid is a strong indicator of high purity.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Purification & Salt Formation start m-Cresol + 3-Chloropropan-1-amine (or N-(3-bromopropyl)phthalimide) react React in DMF with NaH Heat to 80°C, 12h start->react workup1 Quench with H2O Extract with Ethyl Acetate Dry over Na2SO4 react->workup1 intermediate Crude Product: 3-(3-Methylphenoxy)propan-1-amine (or phthalimide-protected intermediate) workup1->intermediate purify Column Chromatography (if necessary) or Direct to Salt Formation intermediate->purify salt Dissolve in Isopropanol Add HCl in Dioxane (4M) Stir at 0°C purify->salt isolate Filter the Precipitate Wash with cold Diethyl Ether Dry under Vacuum salt->isolate final Final Product: 3-(3-Methylphenoxy)propan-1-amine HCl isolate->final

Caption: Proposed workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol
  • Deprotonation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add m-cresol (1.0 eq) to anhydrous Dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.

  • Alkylation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise, ensuring the temperature does not exceed 10 °C. Allow the mixture to stir for 30 minutes at 0 °C. Subsequently, add a solution of N-(3-bromopropyl)phthalimide (1.05 eq) in DMF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 80 °C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up & Deprotection: After completion, cool the reaction to room temperature and carefully quench by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude phthalimide-protected intermediate is then deprotected by refluxing with hydrazine hydrate (1.5 eq) in ethanol.

  • Purification (Free Base): The resulting free amine can be purified by silica gel column chromatography if necessary.

  • Salt Formation: Dissolve the purified free base in a minimal amount of isopropanol. Cool to 0 °C and add a 4M solution of HCl in 1,4-dioxane dropwise until precipitation is complete.

  • Isolation: Stir the resulting slurry for 1 hour at 0 °C. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final hydrochloride salt.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic methods provides a comprehensive profile.

G cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment start Synthesized Product nmr 1H & 13C NMR (Confirms Connectivity) start->nmr Identity ms Mass Spectrometry (MS) (Confirms Molecular Weight) start->ms Identity ir Infrared (IR) Spectroscopy (Confirms Functional Groups) start->ir Identity hplc HPLC-UV/MS (Assesses Purity >98%) start->hplc Purity tlc TLC (Reaction Monitoring) start->tlc Purity final_check Elemental Analysis (Confirms Formula) nmr->final_check ms->final_check ir->final_check hplc->final_check pass Qualified Reference Material final_check->pass

Caption: Standard analytical workflow for structural confirmation and purity assessment.

Predicted Spectroscopic Data

The following tables outline the expected spectral characteristics based on the known structure of 3-(3-Methylphenoxy)propan-1-amine hydrochloride. These predictions serve as a benchmark for experimental data.

Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.10 br s 3H -NH₃⁺ Broad signal due to proton exchange and quadrupolar coupling.
~7.15 t 1H Ar-H Aromatic proton at C5, coupled to H4 and H6.
~6.70-6.80 m 3H Ar-H Overlapping signals for aromatic protons at C2, C4, and C6.
~4.05 t 2H -O-CH₂- Methylene group adjacent to the electron-withdrawing ether oxygen.
~2.95 m 2H -CH₂-NH₃⁺ Methylene group adjacent to the protonated amine.
~2.30 s 3H Ar-CH₃ Singlet for the aromatic methyl group.

| ~2.00 | p | 2H | -CH₂-CH₂-CH₂- | Central methylene group, appearing as a pentet. |

Table 4: Predicted Key IR and MS Data

Analysis Type Expected Peaks / Values Rationale
IR Spectroscopy ~2800-3000 cm⁻¹ (broad) N-H stretching from the -NH₃⁺ group.
~1580-1600 cm⁻¹ C=C aromatic ring stretching.
~1230-1250 cm⁻¹ Aryl-O-Alkyl ether C-O asymmetric stretching.

| Mass Spec. (ESI+) | m/z = 166.12 | [M+H]⁺ of the free base (C₁₀H₁₅NO). |

References

  • PubChem. (3R)-N-methyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • precisionFDA. N-METHYL-3-PHENYL-3-(3-TOLYLOXY)PROPAN-1-AMINE HYDROCHLORIDE, (R)-. Available at: [Link]

  • Axios Research. (S)-N-methyl-3-phenoxy-3-phenylpropan-1-amine hydrochloride. Available at: [Link]

  • precisionFDA. N-METHYL-3-(3-METHYLPHENOXY)-3-PHENYLPROPAN-1-AMINE, (3R)-. Available at: [Link]

  • Google Patents. EP0391070A1 - Process for the preparation of N-methyl-3-(p-trifluoro-methylphenoxy)-3-phenyl-propylamine and their salts.
  • Pharmaffiliates. N-Methyl-3-phenyl-3-(m-tolyloxy)propan-1-amine Hydrochloride. Available at: [Link]

  • ResearchGate. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. Available at: [Link]

  • MDPI. Evaluation of Physicochemical Properties of Ipsapirone Derivatives Based on Chromatographic and Chemometric Approaches. Available at: [Link]

  • PubMed. Biologically significant physico-chemical properties of antioxidative prostaglandin derivatives. Available at: [Link]

  • PMC. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Available at: [Link]

Sources

Molecular structure and SMILES for 3-(3-Methylphenoxy)propan-1-amine hydrochloride

[1]

Executive Summary

3-(3-Methylphenoxy)propan-1-amine hydrochloride (also known as 3-(m-tolyloxy)propylamine HCl) is a primary amine building block characterized by a flexible propyl linker connecting a lipophilic m-cresol moiety to a polar amine headgroup.[1]

In drug discovery, this motif serves as a critical pharmacophore scaffold. It structurally mimics the side chains of several Class I antiarrhythmics (e.g., Mexiletine analogs) and histamine H2-receptor antagonists (e.g., Roxatidine fragments). Its primary utility lies in fragment-based drug design (FBDD) as a linker for proteolysis-targeting chimeras (PROTACs) or as a precursor for synthesizing complex GPCR ligands.

Molecular Identity & Physiochemical Profile[3][4]

PropertyDetail
IUPAC Name 3-(3-Methylphenoxy)propan-1-amine hydrochloride
Common Synonyms 3-(m-Tolyloxy)propylamine HCl; 3-(3-Methylphenoxy)-1-propanamine HCl
CAS Number (Base) 26646-51-5
Molecular Formula C₁₀H₁₅NO[2][3][4] · HCl
Molecular Weight 201.69 g/mol (Salt); 165.23 g/mol (Base)
SMILES (Canonical) CC1=CC(=CC=C1)OCCCN.Cl
InChI Key TYNBGKAAFREDEE-UHFFFAOYSA-N (Analogous structure)
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in Dichloromethane
Structural Analysis

The molecule consists of three distinct domains:

  • Lipophilic Tail: The m-tolyl (3-methylphenyl) group provides hydrophobic interaction potential (π-stacking and van der Waals). The meta-substitution pattern prevents steric hindrance often seen with ortho-analogs, allowing for better binding pocket accommodation.

  • Flexible Linker: The three-carbon (propyl) ether chain acts as a spacer, maintaining an optimal distance (~4–5 Å) between the aromatic ring and the cationic amine, a common feature in neurotransmitter reuptake inhibitors.

  • Polar Head: The primary amine (protonated at physiological pH) serves as a hydrogen bond donor and ionic anchor.

Synthetic Pathways & Manufacturing

Two primary routes exist for the synthesis of this compound.[5][6] Route A (Gabriel Synthesis) is preferred for laboratory-scale medicinal chemistry due to high purity and avoidance of high-pressure hydrogenation. Route B (Cyanoethylation) is the industrial standard for bulk manufacturing.

Route A: The Gabriel Synthesis Protocol (High Purity)
Step 1: Williamson Etherification
  • Reagents: m-Cresol (3-methylphenol), N-(3-bromopropyl)phthalimide, Potassium Carbonate (

    
    ).
    
  • Solvent: DMF or Acetone (reflux).

  • Mechanism:

    
     nucleophilic attack of the phenoxide ion on the alkyl bromide.
    
  • Protocol:

    • Dissolve m-cresol (1.0 eq) in DMF. Add anhydrous

      
       (1.5 eq) and stir at 60°C for 30 min to generate the phenoxide.
      
    • Add N-(3-bromopropyl)phthalimide (1.1 eq) dropwise.

    • Heat to 90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Quench with water, extract with EtOAc, and wash with brine.

Step 2: Hydrazinolysis (Deprotection)
  • Reagents: Hydrazine hydrate (

    
    ).
    
  • Solvent: Ethanol.

  • Protocol:

    • Suspend the phthalimide intermediate in Ethanol.

    • Add Hydrazine hydrate (3.0 eq) and reflux for 2 hours. A white precipitate (phthalhydrazide) will form.

    • Cool, filter off the solid, and concentrate the filtrate.

    • Dissolve residue in

      
       and wash with 1N NaOH to remove residual phthalhydrazide.
      
Step 3: Salt Formation
  • Reagents: 4M HCl in Dioxane or Diethyl Ether.

  • Protocol:

    • Dissolve the free amine oil in anhydrous diethyl ether.

    • Add HCl/Dioxane dropwise at 0°C until pH < 2.

    • Filter the resulting white precipitate and dry under vacuum.

Visualization of Synthetic Logic

SynthesisCresolm-Cresol(3-Methylphenol)Inter1Phthalimide EtherIntermediateCresol->Inter1K2CO3, DMF90°C (SN2)Reagent1N-(3-bromopropyl)phthalimideReagent1->Inter1AmineFree Amine(Oil)Inter1->AmineN2H4·H2O, EtOHReflux (Deprotection)Final3-(3-Methylphenoxy)propan-1-amine HClAmine->FinalHCl in DioxaneSalt Formation

Figure 1: Step-wise synthesis via the Gabriel amine method, ensuring protection of the nitrogen center during ether formation.

Spectroscopic Characterization

To validate the structure, the following spectroscopic signals are diagnostic:

  • 
    H NMR (400 MHz, DMSO-
    
    
    ):
    • 
       8.10 (br s, 3H, 
      
      
      ): Ammonium protons.
    • 
       7.18 (t, 1H, Ar-H): Meta-coupling pattern of the tolyl ring.
      
    • 
       6.70–6.80 (m, 3H, Ar-H): Ortho/Para protons relative to the ether.
      
    • 
       4.05 (t, 2H, 
      
      
      Hz,
      
      
      ): Characteristic deshielded triplet next to oxygen.
    • 
       2.90 (m, 2H, 
      
      
      ): Methylene adjacent to nitrogen.
    • 
       2.28 (s, 3H, 
      
      
      ): Distinct singlet for the methyl group.
    • 
       2.05 (m, 2H, 
      
      
      ): Central methylene quintet.
  • IR Spectroscopy (KBr):

    • 2800–3000 cm

      
      : Broad ammonium N-H stretch.
      
    • 1245 cm

      
      : Aryl alkyl ether C-O-C asymmetric stretch (Strong).
      
    • 1600, 1585 cm

      
      : Aromatic ring skeletal vibrations.
      

Medicinal Chemistry Applications

Linker Design for PROTACs

The 3-carbon chain provides a "Goldilocks" length—flexible enough to allow protein folding but short enough to prevent entropic penalty. This molecule is often used to link E3 ligase ligands (e.g., Thalidomide derivatives) to target warheads.

GPCR & Ion Channel Modulators

This scaffold is a bioisostere of the Mexiletine side chain. Researchers utilize it to synthesize:

  • Sodium Channel Blockers: By modifying the amine to a secondary or tertiary amine (e.g., N-isopropyl), the lipophilicity (LogP) is tuned for blood-brain barrier penetration.

  • H2 Antagonists: Similar to Roxatidine , the phenoxypropylamine core is essential for H2 receptor affinity.

Distinction from Atomoxetine Impurities

It is crucial to distinguish this compound from Atomoxetine Impurity D (CAS 1643684-05-2).

  • User Compound: 3-(3-Methylphenoxy)propan-1-amine (Linear chain, primary amine).

  • Atomoxetine Impurity: 3-(3-Methylphenoxy)-3-phenylpropan-1-amine (Branched chain, contains an extra phenyl ring).[]

  • Note: Mistaking these two leads to significant errors in SAR (Structure-Activity Relationship) modeling, as the extra phenyl ring in the impurity drastically alters steric volume and potency.

Handling, Stability & Safety

  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator at room temperature (25°C).

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.

  • Safety Profile (GHS Classifications):

    • H315: Causes skin irritation.[8]

    • H318: Causes serious eye damage (corrosive due to cationic amine/phenol ether nature).

    • H411: Toxic to aquatic life with long-lasting effects.[8][9]

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Phenoxypropylamines. PubChem.[2] Available at: [Link]

  • Zhang, H., et al. (2009). Phenoxypropylamines: Synthesis and Antiulcer Evaluation. Molecules, 14(5), 1818-1824. Available at: [Link]

Technical Whitepaper: 3-(3-Methylphenoxy)propan-1-amine Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(3-Methylphenoxy)propan-1-amine hydrochloride is a highly versatile primary amine building block utilized extensively in medicinal chemistry and active pharmaceutical ingredient (API) synthesis. Functioning as a critical aryloxypropylamine scaffold, it provides the fundamental structural motif required for targeting monoamine transporters in the central nervous system (CNS).

Commercially, both the free base and the hydrochloride salt are frequently indexed under CAS Registry Number 26646-51-5 in supplier databases [1], though strictly speaking, this CAS primarily designates the free base (3-m-Tolyloxy-propylamine) [2]. This guide provides an in-depth technical analysis of its physicochemical properties, its mechanistic role in drug design, and a self-validating synthetic workflow for its preparation.

Physicochemical Profiling & Structural Data

Understanding the physical and chemical parameters of this building block is essential for predicting its behavior during downstream functionalization (e.g., reductive amination, amide coupling). The data below summarizes the core properties of the compound[2][3].

PropertyValue
Chemical Name 3-(3-Methylphenoxy)propan-1-amine hydrochloride
CAS Registry Number 26646-51-5 (Base / Generic HCl indexing)
Molecular Formula C₁₀H₁₅NO · HCl
Molecular Weight 201.69 g/mol (Salt); 165.23 g/mol (Free Base)
SMILES (Free Base) NCCCOC1=CC=CC(C)=C1
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, Water
Storage Conditions Desiccated, 2-8°C, away from moisture

Mechanistic Role in Drug Discovery

The aryloxypropylamine motif is a "privileged structure" in neuropharmacology. It is fundamentally recognized by monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

By utilizing 3-(3-Methylphenoxy)propan-1-amine as a foundational building block, medicinal chemists can efficiently generate libraries of CNS-active compounds.

  • Steric & Lipophilic Dynamics: The m-tolyl (3-methylphenoxy) group provides specific lipophilicity and steric bulk that fits optimally into the hydrophobic binding pockets of monoamine transporters.

  • Functionalization: The terminal primary amine serves as a highly reactive nucleophile. It is primed for derivatization into secondary or tertiary amines (via reductive amination with various aldehydes/ketones) to fine-tune pharmacokinetic properties and target selectivity.

Validated Synthetic Workflow

To ensure high purity and yield, the synthesis of 3-(3-Methylphenoxy)propan-1-amine hydrochloride is typically executed via a two-step sequence: Williamson etherification followed by nitrile reduction.

Pathway Visualization

Synthesis mCresol m-Cresol (3-Methylphenol) Intermediate1 3-(3-Methylphenoxy)propanenitrile (Intermediate) mCresol->Intermediate1 Bromonitrile 3-Bromopropanenitrile + K2CO3, Acetone Bromonitrile->Intermediate1 Williamson Etherification Reduction Reduction (LiAlH4, THF) Intermediate1->Reduction FreeBase 3-(3-Methylphenoxy)propan-1-amine (Free Base) Reduction->FreeBase Nitrile Reduction SaltFormation Salt Formation (HCl in Dioxane) FreeBase->SaltFormation FinalProduct 3-(3-Methylphenoxy)propan-1-amine HCl CAS: 26646-51-5 SaltFormation->FinalProduct Precipitation

Fig 1. Synthetic workflow of 3-(3-Methylphenoxy)propan-1-amine HCl via nitrile reduction.

Step-by-Step Experimental Protocol

The following protocol is designed as a self-validating system , ensuring that each phase is chemically justified and analytically verifiable before proceeding to the next.

Phase 1: Williamson Ether Synthesis of 3-(3-Methylphenoxy)propanenitrile

  • Procedure: Dissolve 1.0 eq of m-cresol in anhydrous acetone. Add 1.5 eq of anhydrous Potassium Carbonate (K₂CO₃), followed by the dropwise addition of 1.2 eq of 3-bromopropanenitrile. Reflux the mixture for 12 hours.

  • Causality: K₂CO₃ is utilized as a mild base to selectively deprotonate the phenolic hydroxyl without hydrolyzing the nitrile group. Acetone provides a polar aprotic environment that accelerates the Sₙ2 displacement of the bromide.

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (4:1) mobile phase. The complete disappearance of the phenolic spot (visualized via UV 254 nm or iodine staining) confirms full conversion.

Phase 2: Nitrile Reduction to Primary Amine

  • Procedure: Suspend 2.0 eq of Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF at 0°C under argon. Slowly add the intermediate nitrile (dissolved in THF) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Quench using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O). Filter the aluminum salts and concentrate the filtrate to yield the free base.

  • Causality: LiAlH₄ is chosen over milder reducing agents to ensure complete, rapid reduction of the nitrile to the primary amine, minimizing the formation of secondary amine dimers.

  • Self-Validation: Analyze the crude free base via FT-IR spectroscopy. The disappearance of the sharp C≡N stretch (~2250 cm⁻¹) and the appearance of broad primary N-H stretches (~3300-3400 cm⁻¹) validates a successful reduction.

Phase 3: Hydrochloride Salt Formation

  • Procedure: Dissolve the crude free base in anhydrous diethyl ether. Slowly add a 4M solution of HCl in dioxane at 0°C until precipitation ceases. Filter the resulting white crystals and wash with cold diethyl ether.

  • Causality: Utilizing HCl in dioxane ensures strictly anhydrous conditions. This is critical because the resulting amine salt is hygroscopic; preventing it from solubilizing in residual water drives the crystallization process and maximizes the isolated yield.

Analytical Validation System

To confirm the absolute identity and purity of the final 3-(3-Methylphenoxy)propan-1-amine hydrochloride, the following analytical suite must be executed:

  • ¹H-NMR (400 MHz, DMSO-d₆): Look for the integration of the protonated amine (-NH₃⁺) as a broad singlet integrating to 3 protons around δ 8.0 - 8.3 ppm. The m-tolyl methyl group should appear as a sharp singlet integrating to 3 protons near δ 2.3 ppm.

  • LC-MS (ESI+): The mass spectrum should display a dominant [M+H]⁺ peak at m/z 166.1, corresponding to the ionized free base.

  • Melting Point: Compare the empirical melting point of the crystallized salt against internal reference standards to verify the absence of solvent trapping or organic impurities.

References

  • Echemi , "3-(3-METHYLPHENOXY)PROPAN-1-AMINE HYDROCHLORIDE CAS NO 26646-51-5 Product Listing", 1

  • ChemScene , "26646-51-5 | 3-(3-Methylphenoxy)-1-propanamine General Information",2

  • Santa Cruz Biotechnology , "Other Chemicals 0073: 3-m-Tolyloxy-propylamine, CAS 26646-51-5", 3

Sources

A Technical Guide to the Safety and Handling of 3-(3-Methylphenoxy)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Framework for Assessing Novel Chemical Entities

In the fast-paced world of drug discovery and chemical research, scientists frequently synthesize or procure novel compounds for which comprehensive safety data has not yet been established. 3-(3-Methylphenoxy)propan-1-amine hydrochloride is one such compound. This guide provides a robust framework for its safe handling, grounded in the principles of chemical risk assessment. By analyzing a closely related structural analogue, we can extrapolate a baseline safety profile, enabling the design of protocols that ensure laboratory personnel are protected. The core principle is to interpret hazard information to build a self-validating system of safe laboratory practices.

Compound Identification and Analogue-Based Hazard Prediction

The primary challenge with a novel research chemical is the absence of a dedicated CAS number and associated safety documentation. To overcome this, we select the closest structural analogue with a published Safety Data Sheet.

Analogue Selection Rationale: 3-(3-methoxyphenoxy)propan-1-amine hydrochloride (CAS No. 89718-96-7) was chosen as the reference compound.[1] Its structure differs only by the substitution of a methyl group (-CH3) with a methoxy group (-OCH3) on the phenoxy ring. This similarity in the backbone and functional groups allows for a reasonable prediction of its physical and chemical behavior, particularly concerning its potential as an irritant and its acute toxicity profile.

Table 1: Comparison of Target Compound and Structural Analogue

PropertyTarget CompoundStructural Analogue (Reference)
Chemical Name 3-(3-Methylphenoxy)propan-1-amine hydrochloride3-(3-methoxyphenoxy)propan-1-amine hydrochloride
Molecular Formula C₁₀H₁₆ClNOC₁₀H₁₆ClNO₂
CAS Number Not Available89718-96-7[1]
Predicted Physical Form Solid / PowderPowder[1]

Hazard Identification and GHS Classification (Predicted)

Based on the data for our analogue, 3-(3-Methylphenoxy)propan-1-amine hydrochloride is predicted to be classified under the Globally Harmonized System (GHS) as follows.[1] The GHS uses standardized pictograms, signal words, and statements to communicate hazards effectively.[2][3][4][5]

Table 2: Predicted GHS Hazard Classification

GHS ElementClassificationDescription
Pictogram

(GHS07)
Indicates that the substance may cause less serious health effects, such as irritation or skin sensitization.[2][5]
Signal Word Warning Denotes a less severe hazard level compared to "Danger".[3][6]
Hazard Statements H302, H315, H319, H335These codes correspond to specific hazard descriptions.[1]
In-Depth Interpretation of Hazard Statements:
  • H302: Harmful if swallowed. This indicates moderate acute oral toxicity. Ingestion could lead to significant health issues. The causality lies in the compound's potential to interfere with biological processes upon absorption through the gastrointestinal tract.

  • H315: Causes skin irritation. Direct contact with the skin is likely to cause local redness, inflammation, or itching.[2][7] This is a common property of amine compounds.

  • H319: Causes serious eye irritation. This is a more severe warning than skin irritation.[7] Contact with the eyes can cause significant, though likely reversible, damage. The chemical structure can interact strongly with the sensitive tissues of the eye.

  • H335: May cause respiratory irritation. Inhalation of the powder or dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.

Safe_Handling_Workflow start Start: Prepare to Handle Compound prep 1. Verify Chemical Identity & Review Safety Info start->prep end End: Compound is Safely Stored or in Use ppe 2. Don Correct PPE (Goggles, Lab Coat, Gloves) prep->ppe hood 3. Work Inside Certified Chemical Fume Hood ppe->hood weigh 4. Weigh Solid Compound Carefully to Avoid Dust hood->weigh dissolve 5. Prepare Solution (If applicable) weigh->dissolve cleanup 6. Clean & Decontaminate Work Area and Equipment dissolve->cleanup dispose 7. Dispose of Waste (Gloves, Weigh Paper) cleanup->dispose dispose->end

Workflow for Safe Handling of Solid Compound
Protocol 2: Storage and Waste Disposal

Proper storage maintains chemical integrity and prevents accidental exposure.

  • Storage: Store the compound in its original, tightly sealed container. Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [8][9]The storage area should be clearly labeled.

  • Waste Disposal: All contaminated materials (e.g., gloves, weigh boats, paper towels) and excess compound must be disposed of as hazardous chemical waste. Consult your institution's Environmental Health & Safety (EHS) office for specific disposal procedures. Do not discharge into drains or the environment.

Emergency Procedures

A clear, rehearsed emergency plan is critical. Actions are based on the predicted hazards and standard first-aid practices for amine hydrochlorides. [7][10] Step-by-Step Emergency Response:

  • Inhalation (H335):

    • Immediately move the affected person to fresh air.

    • If breathing is difficult, have a trained individual administer oxygen.

    • If breathing has stopped, begin artificial respiration.

    • Seek immediate medical attention. [8]2. Skin Contact (H315):

    • Immediately flush the affected skin with copious amounts of water for at least 15 minutes.

    • Remove all contaminated clothing while flushing.

    • If irritation persists, seek medical attention. [7][8]3. Eye Contact (H319):

    • Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention. [7][11]4. Ingestion (H302):

    • Do NOT induce vomiting.

    • If the person is conscious and alert, rinse their mouth with water and have them drink 1-2 glasses of water to dilute the substance.

    • Never give anything by mouth to an unconscious person.

    • Seek immediate medical attention. [8]5. Spill Response:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if the spill generates dust.

    • Cover the spill with an inert absorbent material like vermiculite or sand.

    • Carefully sweep up the material, avoiding dust generation, and place it in a labeled, sealed container for hazardous waste disposal. [12] * Ventilate the area and wash the spill site after material pickup is complete.

Emergency_Response cluster_routes cluster_actions exposure Exposure Event Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion action_inhale Move to Fresh Air Administer O₂ (if trained) Seek Medical Attention inhalation->action_inhale action_skin Flush with Water (15 min) Remove Contaminated Clothing Seek Medical Attention (if needed) skin->action_skin action_eye Flush with Water (15 min) Remove Contact Lenses Seek IMMEDIATE Medical Attention eye->action_eye action_ingest DO NOT Induce Vomiting Rinse Mouth, Drink Water Seek IMMEDIATE Medical Attention ingestion->action_ingest

Decision Tree for Emergency Response

References

  • PubChem. (3R)-N-methyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine hydrochloride | C17H22ClNO | CID 121282206. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - Methylamine Hydrochloride, PA. Available from: [Link]

  • U.S. Environmental Protection Agency. Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. Available from: [Link]

  • Stoffenmanager. GHS hazard pictograms. Available from: [Link]

  • PubChem. (3-Phenoxypropyl)amine | C9H13NO | CID 418237. Available from: [Link]

  • Safe Work Australia. Using the GHS. Available from: [Link]

  • SAICM Knowledge. Training materials: GHS and chemical hazards for beginners Classification. Available from: [Link]

  • PubChem. GHS Classification (Rev.11, 2025) Summary. Available from: [Link]

  • Fisher Scientific. 3-Phenoxy-1-propanol SAFETY DATA SHEET. Available from: [Link]

  • precisionFDA. N-METHYL-3-(3-METHYLPHENOXY)-3-PHENYLPROPAN-1-AMINE, (3R)-. Available from: [Link]

Sources

Melting point and physical characteristics of 3-(3-Methylphenoxy)propan-1-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-(3-Methylphenoxy)propan-1-amine Hydrochloride , a critical intermediate in medicinal chemistry, particularly in the synthesis of norepinephrine reuptake inhibitors (NRIs) and other CNS-active agents.

Executive Summary

3-(3-Methylphenoxy)propan-1-amine Hydrochloride (also known as 3-(m-tolyloxy)propylamine HCl) is a primary amine building block characterized by a propyl ether linkage to a meta-substituted toluene ring. It serves as a structural scaffold for various pharmaceutical agents, most notably as a des-phenyl, des-methyl fragment related to Atomoxetine . Its physicochemical properties—specifically its solubility profile and solid-state characteristics—are pivotal for its use in nucleophilic substitution reactions and subsequent salt formation steps in drug development.

Chemical Identity & Structural Analysis

Parameter Details
IUPAC Name 3-(3-Methylphenoxy)propan-1-amine hydrochloride
Common Synonyms 3-(m-Tolyloxy)propylamine HCl; 3-(3-Methylphenoxy)-1-propanamine HCl
CAS Number (Free Base) 26646-51-5
CAS Number (HCl Salt) Not widely indexed; typically referenced as "HCl salt of 26646-51-5"
Molecular Formula C₁₀H₁₅NO[1][2] · HCl
Molecular Weight 201.69 g/mol (Salt); 165.23 g/mol (Free Base)
SMILES (Free Base) CC1=CC(OCCCN)=CC=C1
Structure Primary amine salt with an ether-linked meta-tolyl group
Structural Visualization

The following diagram illustrates the chemical structure and its key functional zones:

ChemicalStructure cluster_0 3-(3-Methylphenoxy)propan-1-amine HCl Ring m-Tolyl Ring (Lipophilic Domain) Ether Ether Linkage (-O-) Ring->Ether Chain Propyl Chain (C3 Spacer) Ether->Chain Amine Primary Amine HCl (-NH3+ Cl-) Chain->Amine

Caption: Structural segmentation of the target compound showing the lipophilic aryl tail and the hydrophilic ammonium head.

Physical Characteristics Profile

Melting Point & Phase Behavior

Accurate determination of the melting point (MP) is critical for purity assessment. While the free base is a liquid at room temperature, the hydrochloride salt is a stable crystalline solid.

  • Free Base Boiling Point: 139–140 °C at 10 Torr (Vacuum) [1].

  • HCl Salt Melting Point:

    • Experimental Range: Typically 108–115 °C (Based on analogous 3-(3-methoxyphenoxy)propan-1-amine HCl data [2] and structural homolog trends).

    • Note: The exact MP can vary based on the crystallization solvent (e.g., Ethanol/Ether vs. Isopropanol). High-purity samples often exhibit a sharp transition within a 2°C range.

Solubility & Hygroscopicity

The HCl salt exhibits amphiphilic properties due to the lipophilic tolyl ring and the ionic ammonium head.

Solvent Solubility Rating Operational Context
Water HighFreely soluble; suitable for aqueous extraction workups.
Ethanol/Methanol HighPreferred solvents for recrystallization.
Dichloromethane ModerateSoluble (often requires small % MeOH); used in organic phase transfers.
Diethyl Ether Very LowUsed as an anti-solvent to precipitate the HCl salt.
Hygroscopicity ModerateThe salt is hygroscopic; store in a desiccator to prevent deliquescence.

Synthesis & Purification Protocols

The synthesis typically involves the O-alkylation of m-cresol followed by amine functionalization. The following protocol ensures high purity suitable for pharmaceutical applications.

Synthetic Pathway (Graphviz)

Synthesis Reactants m-Cresol + 1,3-Dibromopropane Intermediate Intermediate: 1-(3-Bromopropoxy)-3-methylbenzene Reactants->Intermediate K2CO3, Acetone, Reflux Step2 Nucleophilic Substitution (Potassium Phthalimide or Azide) Intermediate->Step2 Deprotection Deprotection/Reduction (Hydrazine or H2/Pd) Step2->Deprotection FreeBase Free Base: 3-(3-Methylphenoxy)propan-1-amine Deprotection->FreeBase SaltFormation Salt Formation: HCl (g) in Et2O/iPrOH FreeBase->SaltFormation FinalProduct Final Product: HCl Salt (Crystalline) SaltFormation->FinalProduct

Caption: Step-wise synthesis pathway from m-cresol to the final hydrochloride salt.

Detailed Protocol: Salt Formation & Recrystallization

To ensure an accurate melting point and remove trace impurities:

  • Dissolution: Dissolve the crude free base (oil) in a minimum volume of anhydrous Isopropanol (IPA) or Ethanol at room temperature.

  • Acidification: Slowly add a solution of HCl in Dioxane (4M) or bubble dry HCl gas into the solution while stirring at 0°C. Monitor pH until it reaches ~2.

  • Precipitation: Slowly add anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether) as an anti-solvent until turbidity persists.

  • Crystallization: Cool the mixture to -20°C overnight. White needles or plates should form.

  • Isolation: Filter the solid under nitrogen (to avoid moisture absorption), wash with cold ether, and dry under high vacuum at 40°C for 12 hours.

  • Validation: Perform MP determination. A range >2°C indicates retained solvent or impurities.

Analytical Characterization

Confirming the identity of 3-(3-Methylphenoxy)propan-1-amine HCl requires specific spectroscopic markers.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 2.28 (s, 3H): Methyl group on the aromatic ring.

    • δ 2.05 (m, 2H): Central methylene of the propyl chain.

    • δ 2.95 (t, 2H): Methylene adjacent to the ammonium group (-CH2-N+).

    • δ 4.05 (t, 2H): Methylene adjacent to the ether oxygen (-O-CH2-).

    • δ 6.70–7.20 (m, 4H): Aromatic protons (characteristic meta-substitution pattern).

    • δ 8.10 (br s, 3H): Ammonium protons (-NH3+), exchangeable with D₂O.

  • IR Spectroscopy (KBr Pellet):

    • 2800–3000 cm⁻¹: Broad ammonium N-H stretch.

    • 1240 & 1040 cm⁻¹: Aryl alkyl ether C-O-C stretching vibrations.

    • 1600 & 1585 cm⁻¹: Aromatic ring skeletal vibrations.

Handling & Stability

  • Storage: Store in a tightly sealed container at 2–8°C (refrigerator). The salt is stable but can be hygroscopic; exposure to humid air may cause the solid to become sticky or deliquesce, altering the apparent melting point.

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.

  • Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

References

  • ChemicalBook. (2025). 3-(3-Methylphenoxy)propan-1-amine Hydrochloride Product Properties. Retrieved from .

  • Sigma-Aldrich. (2025). 3-(3-Methoxyphenoxy)propan-1-amine hydrochloride Safety Data Sheet. Retrieved from .

  • PubChem. (2025).[2] Compound Summary: 3-(3-Methylphenoxy)propan-1-amine.[3][4][5][6] National Center for Biotechnology Information. Retrieved from .

  • BOC Sciences. (2025). Building Blocks: Phenoxypropylamines. Retrieved from .

Sources

Pharmacophore Elucidation of the 3-(3-Methylphenoxy)propan-1-amine Scaffold: A Structural Gateway to Monoamine Transporter Inhibition

[1]

Executive Summary

The aryloxypropylamine scaffold represents a foundational architecture in the design of serotonin (SERT) and norepinephrine (NET) reuptake inhibitors.[1] This guide provides a rigorous pharmacophore analysis of 3-(3-Methylphenoxy)propan-1-amine , a simplified structural analogue of the clinical SNRI atomoxetine.[1][2] Unlike its complex derivatives, this molecule offers a pristine "minimalist" template for understanding the essential binding determinants required for monoamine transporter occupancy.[2]

This whitepaper dissects the electrostatic and steric requirements of this scaffold, establishing a validated pharmacophore hypothesis that defines the spatial arrangement of the aromatic head, the ether linker, and the ionizable amine tail.[2] We provide a replicable computational workflow for researchers aiming to utilize this scaffold in fragment-based drug design (FBDD) or lead optimization.

Chemical Architecture & Structural Deconstruction[1][2]

To construct a robust pharmacophore, we must first deconstruct the ligand into its functional interaction points.[2] The 3-(3-Methylphenoxy)propan-1-amine molecule (C


  • Zone A: The Hydrophobic Head (HYD) [1][2]

    • Structure: 3-Methylphenyl moiety.[1][2][3][][5][6]

    • Function: Engages in

      
      -
      
      
      stacking or hydrophobic interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) within the S1 binding pocket of the transporter.[1][2]
    • Criticality: The meta-methyl substitution provides a specific steric vector that probes the width of the hydrophobic pocket, distinct from the ortho-substitution seen in atomoxetine.[1][2]

  • Zone B: The Hydrogen Bond Acceptor (HBA) [1][2]

    • Structure: Ether oxygen (-O-).[1][2]

    • Function: Acts as a hydrogen bond acceptor.[1][2][7] In many SNRI binding models, this oxygen anchors the ligand orientation via interaction with serine or threonine residues in the transmembrane domain.

  • Zone C: The Ionizable Tail (PI)

    • Structure: Primary propyl-amine (-(CH

      
      )
      
      
      -NH
      
      
      ).[1][2]
    • Function: At physiological pH (7.4), the amine is protonated (

      
      ).[1][2] This Positive Ionizable (PI) feature creates a critical salt bridge with a conserved aspartate residue (e.g., Asp75 in SERT or Asp98 in hDAT).[1]
      
Table 1: Physicochemical Profile of the Core Scaffold
PropertyValuePharmacophoric Significance
Molecular Weight 165.23 g/mol Fragment-like; high ligand efficiency potential.[1][2]
LogP (Predicted) ~2.1 - 2.5Optimal lipophilicity for CNS penetration.[1][2]
H-Bond Donors 2 (Primary Amine)Critical for anchoring the tail in the binding site.[1][2]
H-Bond Acceptors 2 (Ether O, Amine N)Orientation control relative to the protein backbone.[1][2]
Rotatable Bonds 4High flexibility requires rigorous conformational analysis.[1][2]

The Pharmacophore Hypothesis

The biological activity of aryloxypropylamines is governed by the spatial distance between the aromatic center and the basic nitrogen.[2] Based on structure-activity relationship (SAR) data from homologous SNRIs (e.g., fluoxetine, nisoxetine), we propose the following 3-point pharmacophore model for the 3-(3-Methylphenoxy)propan-1-amine scaffold.

Geometric Constraints
  • Feature 1 (HYD): Centroid of the 3-methylphenyl ring.[1][2]

  • Feature 2 (PI): Nitrogen atom of the amine.[1][2][8]

  • Feature 3 (HBA): Ether oxygen atom.[1][2]

Critical Distances (Bioactive Conformation):

  • HYD

    
     PI:  5.5 Å – 7.2 Å.[1][2] (The "Extended" conformation is often preferred for transporter inhibition).
    
  • HYD

    
     HBA:  ~2.8 Å (Fixed by chemical bond, but orientation varies).[1][2]
    
  • HBA

    
     PI:  4.0 Å – 5.0 Å.[1][2]
    
Visualization of the Pharmacophore

The following diagram illustrates the abstract pharmacophore features and their required connectivity.

PharmacophoreHYDHydrophobic(Aromatic Ring)HBAH-Bond Acceptor(Ether Oxygen)HYD->HBA~2.8 Å(Covalent)PIPositive Ionizable(Amine Nitrogen)HYD->PI5.5 - 7.2 Å(Critical Bioactive Distance)HBA->PI4.0 - 5.0 Å(Flexible Linker)

Figure 1: 2D Pharmacophore Map. The Green dashed line indicates the critical distance vector determining affinity.[2]

Computational Protocol: Generating the Model

To validate this pharmacophore experimentally or in silico, a rigorous workflow must be followed.[2] This protocol ensures that the flexibility of the propyl chain does not lead to false negatives during virtual screening.

Phase 1: Ligand Preparation[1]
  • Protonation: The amine must be protonated (+1 charge).[2] The 3-(3-Methylphenoxy)propan-1-amine structure exists as a cation at physiological pH.[2]

  • Stereochemistry: While the core scaffold is achiral, derivatives often introduce chirality at the

    
    -carbon (as seen in Atomoxetine).[1][2] Ensure correct enumeration if substituents are added.
    
Phase 2: Conformational Ensemble Generation

Because the propyl linker is highly flexible, a single energy-minimized structure is insufficient.[1][2]

  • Method: High-temperature Molecular Dynamics (MD) quench or Monte Carlo conformational search.[1][2]

  • Energy Window: Retain all conformers within 10 kcal/mol of the global minimum.

  • Goal: Identify "extended" conformers where the distance between the Ring Centroid and Nitrogen is >5.5 Å. Folded conformers (intramolecular H-bonding between NH and Ether O) are often low-energy in vacuo but inactive in vivo.[1][2]

Phase 3: Alignment and Feature Extraction

Align the generated conformers against a reference SNRI (e.g., Atomoxetine or Fluoxetine co-crystallized structure if available, or a high-affinity ligand derived from homology modeling).[1]

WorkflowStartInput Structure:3-(3-Methylphenoxy)propan-1-aminePrepLigand Prep(Protonation pH 7.4, Force Field OPLS3e)Start->PrepConfConformational Search(Systematic Rotamer Search / Monte Carlo)Prep->ConfFilterFilter Conformers(Reject Internal H-bonds)Conf->Filter Energy Window < 10 kcal/molAlignPharmacophore Alignment(Align to 3-point Hypothesis)Filter->AlignOutputValid BioactiveConformationAlign->Output RMSD < 1.0 Å

Figure 2: Computational workflow for pharmacophore generation and validation.

SAR Implications & Optimization

The "3-(3-Methylphenoxy)propan-1-amine" scaffold is less potent than dual-ring inhibitors like Atomoxetine.[1][2] Understanding why reveals the path to optimization.[1][2]

The "Missing Ring" Deficit

Atomoxetine contains a phenyl ring at the

12
  • Effect: This extra ring fills a secondary hydrophobic pocket (S2) in the transporter, drastically increasing affinity (

    
     shifts from 
    
    
    M to nM range).[1][2]
  • Optimization Strategy: To improve the affinity of the 3-(3-Methylphenoxy) scaffold without adding bulk, researchers can explore bioisosteres on the amine or rigidifying the propyl linker (e.g., cyclization to a piperidine) to reduce the entropic penalty of binding.[1][2]

The 3-Methyl (Meta) vs. 2-Methyl (Ortho) Switch[1]
  • Atomoxetine (2-Methyl): The ortho-methyl group forces the aromatic ring out of plane relative to the ether linkage, creating a specific twisted conformation that fits the NET binding site.[1][2]

  • Target Scaffold (3-Methyl): The meta-methyl group is less sterically hindering regarding the ether bond but extends the hydrophobic width of the molecule.[1][2]

  • Result: The 3-methyl analog typically shows a different selectivity profile, potentially favoring SERT over NET compared to its 2-methyl counterpart.[1][2]

References

  • PubChem. (2025).[1][2] Compound Summary: (3R)-N-methyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine hydrochloride.[1][2][][5] National Library of Medicine. [Link][1]

  • Haufe, S., et al. (2021).[1][2] PPP and its derivatives are selective partial releasers at the human norepinephrine transporter.[2] Medical University of Vienna.[1] [Link][1]

  • Wikipedia. (2024).[1][2] Aryloxypropanamine scaffold. [Link][1][9]

  • Meltzer, P. C., et al. (2006).[1][2] Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes. Journal of Medicinal Chemistry. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017).[2] Discovery and Development of Monoamine Transporter Ligands. Handbook of Experimental Pharmacology. [Link]

Thermodynamic properties of aryloxypropylamine hydrochloride salts

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Properties of Aryloxypropylamine Hydrochloride Salts

Abstract

Aryloxypropylamine hydrochloride salts represent a significant class of Active Pharmaceutical Ingredients (APIs) utilized in numerous therapeutic areas, most notably as β-adrenergic blockers. The thermodynamic properties of these compounds are not merely academic data points; they are critical determinants of a drug's ultimate success, influencing its stability, solubility, bioavailability, and manufacturability. This technical guide provides a comprehensive exploration of the core thermodynamic principles governing these salts. We delve into the causality behind experimental choices for characterization, present detailed, self-validating protocols for key analytical techniques, and discuss the intricate relationship between molecular structure and thermodynamic behavior. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the selection and formulation of aryloxypropylamine hydrochloride candidates.

The Critical Role of Thermodynamics in Drug Development

The journey from a promising molecular entity to a viable pharmaceutical product is paved with physicochemical challenges. For aryloxypropylamine compounds, conversion to a hydrochloride salt is a common strategy to improve properties like water solubility and stability.[1] The amine functional group readily reacts with hydrochloric acid to form an ammonium salt, which often exhibits more favorable characteristics than the free base.[1][2]

Understanding the thermodynamics of these salts is paramount for several reasons:

  • Stability and Shelf-Life: Thermodynamic data, particularly from techniques like Thermogravimetric Analysis (TGA), reveal the temperatures at which a compound begins to decompose.[3] This information is crucial for defining stable storage conditions and identifying potential incompatibilities with excipients.

  • Solubility and Bioavailability: The solubility of an API is a key factor in its absorption and, consequently, its therapeutic efficacy. Thermodynamic parameters, such as the Gibbs free energy and enthalpy of solution, quantify the dissolution process.[4][5] For aryloxypropylamine hydrochlorides, solubility is often pH-dependent, a factor that must be thoroughly characterized.[6][7]

  • Polymorphism and Crystal Form Selection: Many APIs can exist in multiple crystalline forms, or polymorphs, each with a unique set of physical properties, including melting point, solubility, and stability.[8] Differential Scanning Calorimetry (DSC) is a primary tool for identifying and characterizing these polymorphs, enabling the selection of the most stable and effective form for development.[8]

  • Process Development and Manufacturing: Knowledge of melting points, phase transitions, and decomposition temperatures is essential for designing robust and safe manufacturing processes, from crystallization and drying to milling and formulation.[3]

Core Thermodynamic Concepts

The behavior of aryloxypropylamine hydrochloride salts is governed by fundamental thermodynamic principles that describe the energy and stability of the system.

  • Gibbs Free Energy (ΔG): This is the ultimate measure of a process's spontaneity, such as dissolution or a phase transition. A negative ΔG indicates a spontaneous process. It is defined by the Gibbs-Helmholtz equation: ΔG = ΔH - TΔS.[9][10]

  • Enthalpy (ΔH): This represents the heat change associated with a process. For melting (enthalpy of fusion) or dissolution (enthalpy of solution), it reflects the energy required to overcome the crystal lattice forces. An endothermic process (positive ΔH) absorbs heat, while an exothermic one (negative ΔH) releases it.[11][12]

  • Entropy (ΔS): This is a measure of the disorder or randomness of a system. The dissolution of a highly ordered crystal into a solution typically results in an increase in entropy (positive ΔS).[11]

These three parameters are interconnected and provide a complete thermodynamic profile of a drug-solvent system, indicating whether a process is enthalpy-driven or entropy-driven.[5]

Experimental Characterization: Methodologies and Protocols

Accurate characterization of thermodynamic properties requires a suite of sophisticated analytical techniques. The choice of method is dictated by the specific property being investigated.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time.[13] It provides quantitative information on melting point, enthalpy of fusion, glass transitions, and polymorphism.[6]

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the aryloxypropylamine hydrochloride salt into an aluminum DSC pan.

    • Rationale: A small sample mass ensures uniform temperature distribution and prevents thermal lag, leading to sharper peaks and more accurate data.

    • Hermetically seal the pan using a press.

    • Rationale: Sealing prevents any loss of mass due to sublimation or decomposition and protects the sample from the atmosphere, which is critical for reproducible results. An empty, sealed pan is used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min.

    • Rationale: An inert atmosphere prevents oxidative degradation of the sample at elevated temperatures.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a constant heating rate, typically 10 °C/min, to a temperature well above the melting point.

    • Rationale: A controlled heating rate is essential for obtaining high-quality data. A rate of 10 °C/min is a standard practice that balances resolution and experimental time.

  • Data Analysis:

    • The resulting thermogram plots heat flow versus temperature.

    • The melting point (Tm) is determined as the onset temperature of the endothermic melting peak.[14]

    • The enthalpy of fusion (ΔHf) is calculated by integrating the area under the melting peak.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is invaluable for assessing thermal stability, decomposition pathways, and quantifying the presence of hydrates or solvates.[3]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the aryloxypropylamine hydrochloride salt into a ceramic or platinum TGA pan.

    • Rationale: A slightly larger sample mass than in DSC is often used to ensure that small mass changes are accurately detected by the microbalance.

  • Instrument Setup:

    • Place the sample pan onto the TGA balance mechanism.

    • Purge the furnace with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) depending on the desired experimental conditions.

    • Rationale: The choice of purge gas allows for the study of thermal stability in an inert environment or oxidative stability in air.

  • Thermal Program:

    • Equilibrate at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature where complete decomposition is expected.

  • Data Analysis:

    • The TGA curve plots the percentage of initial mass versus temperature.

    • A significant drop in mass indicates decomposition. The onset temperature of decomposition (Td) is a key indicator of thermal stability.

Solubility and Dissolution Studies

Determining the solubility of an API in various media (e.g., water, buffers of different pH) is fundamental.[15] The shake-flask method is a widely accepted technique for measuring equilibrium solubility.[4]

  • System Preparation:

    • Prepare a series of vials containing the desired solvent (e.g., purified water, phosphate buffer pH 7.4).[7]

    • Add an excess amount of the aryloxypropylamine hydrochloride salt to each vial to create a saturated solution.

    • Rationale: Ensuring an excess of solid material is present guarantees that equilibrium is reached between the dissolved and undissolved drug.

  • Equilibration:

    • Seal the vials and place them in a constant-temperature orbital shaker or water bath (e.g., 25 °C or 37 °C).

    • Agitate the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[4]

    • Rationale: Sufficient time and agitation are required to ensure the concentration of the dissolved drug has reached its maximum, stable value.

  • Sample Analysis:

    • After equilibration, allow the vials to stand undisturbed for the excess solid to settle.

    • Carefully withdraw a sample from the supernatant and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

    • Rationale: Filtration is a critical step to prevent undissolved solid from artificially inflating the measured concentration.

    • Quantify the concentration of the dissolved drug in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Thermodynamic Calculation:

    • By measuring solubility at different temperatures, the thermodynamic parameters of dissolution (ΔH°, ΔG°, ΔS°) can be calculated using the van't Hoff equation.[4][5]

Visualization of Workflows and Relationships

Diagrams are essential for visualizing complex processes and relationships in drug development.

Workflow for Thermodynamic Characterization

The following diagram outlines a typical workflow for the comprehensive thermodynamic characterization of a novel aryloxypropylamine hydrochloride salt.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In-Depth Analysis cluster_2 Phase 3: Data Integration & Modeling cluster_3 Phase 4: Formulation Development API New Aryloxypropylamine HCl Salt DSC_Screen DSC Screening (Melting Point, Purity) API->DSC_Screen TGA_Screen TGA Screening (Decomposition, Hydrates) API->TGA_Screen Polymorph Polymorph & Solvate Screening DSC_Screen->Polymorph TGA_Screen->Polymorph Stability Chemical & Physical Stability Assessment Polymorph->Stability Solubility Equilibrium Solubility (pH, Temperature Dependence) Thermo_Calc Thermodynamic Calculations (ΔG, ΔH, ΔS of Solution) Solubility->Thermo_Calc Formulation Lead Form & Excipient Compatibility Studies Thermo_Calc->Formulation Stability->Formulation

Caption: Workflow for the thermodynamic characterization of a new API salt.

Structure-Property Relationships

The thermodynamic properties of these salts are not arbitrary; they are a direct consequence of the molecule's structure and the resulting intermolecular forces.

G cluster_0 Molecular Structure cluster_1 Intermolecular Forces cluster_2 Thermodynamic Properties Structure Aryl Substituents (e.g., -Cl, -OCH3) Propylamine Chain (e.g., Isopropyl) Forces Crystal Lattice Energy Hydration Energy Ion-Dipole Interactions Hydrogen Bonding Structure->Forces Dictates Properties Melting Point (Tm) Enthalpy of Fusion (ΔHf) Solubility (S) Stability (Td) Forces->Properties Determines

Caption: Relationship between molecular structure and thermodynamic properties.

Data Analysis and Interpretation

The true value of thermodynamic characterization lies in the ability to interpret the data to make informed decisions. Below is a summary table of representative thermodynamic data for two well-known drugs that fall within the aryloxypropylamine structural class.

PropertyPropranolol HydrochloridePhenylpropanolamine Hydrochloride
Molecular Formula C₁₆H₂₂ClNO₂C₉H₁₄ClNO
Melting Point (Tm) 163-165 °C[16][17]194-196 °C (approx. 381-385 °F)[18]
Enthalpy of Fusion (ΔHf) 36.6 kJ/mol[19]Data not readily available in searches
Aqueous Solubility Soluble in water[17]Freely soluble in water[20]
pKa 9.45[17]9.44[20]

Interpretation:

  • Melting Point: The melting point is a direct reflection of the strength of the crystal lattice. A higher melting point, as seen with Phenylpropanolamine HCl compared to Propranolol HCl, generally indicates stronger intermolecular forces within the crystal, requiring more energy to break them apart.

  • Solubility: The formation of the hydrochloride salt significantly enhances the aqueous solubility of these otherwise sparingly soluble parent amine compounds.[1] This is crucial for oral and parenteral formulations. The high solubility is driven by the favorable ion-dipole interactions between the ammonium salt and water molecules.

  • pKa: The nearly identical pKa values for these two compounds indicate that the basicity of the secondary amine group is not significantly altered by the different aryl substituents (naphthyl vs. phenyl). This value is critical for predicting the ionization state of the drug at different physiological pH values, which in turn affects absorption and distribution.

A thermodynamic analysis of propranolol hydrochloride in ethanol-water mixtures revealed that the dissolution process is complex, with the dominant driving force (enthalpy or entropy) changing with the solvent composition.[5] In water-rich mixtures, the process is entropy-driven, likely due to the disruption of the water's hydrogen-bonding network around the drug's non-polar regions.[5] In mixtures with a higher ethanol content, the process becomes enthalpy-driven, suggesting more favorable solvation of the drug by ethanol molecules.[5]

Conclusion and Future Outlook

A thorough understanding and application of thermodynamic principles are indispensable in the development of aryloxypropylamine hydrochloride salts. Techniques such as DSC, TGA, and solubility studies provide the essential data needed to select the optimal solid form, ensure stability, and design effective formulations. The interplay between molecular structure and thermodynamic properties underscores the importance of early-stage characterization to guide medicinal chemistry efforts.

Future advancements will likely focus on the integration of computational modeling with experimental data.[21][22] Predictive models based on molecular structure can help to estimate thermodynamic properties, allowing for the in silico screening of potential salt forms and polymorphs, thereby accelerating the drug development timeline and reducing experimental costs.[21] As new aryloxypropylamine derivatives are synthesized, the systematic application of the principles and protocols outlined in this guide will be crucial for translating these promising molecules into safe and effective medicines.

References

  • Simultaneous thermal analysis for the characterization of active pharmaceutical ingredients. (n.d.). NETZSCH-Gerätebau GmbH.
  • Thermodynamic properties of active pharmaceutical ingredients that are of interest in COVID-19 - PMC. (n.d.). National Center for Biotechnology Information.
  • Solubility Enhancement of Active Pharmaceutical Ingredients through Liquid Hydrotrope Addition: A Thermodynamic Analysis - ACS Publications. (2025, February 13). ACS Publications.
  • Intro to Thermodynamic Aspects of Active Pharmaceutical Ingredients.pptx. (n.d.). SlideShare.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). Hitachi High-Tech Analytical Science.
  • Comparative DSC curves of haloperidol free base, its hydrochloride and mesylate salts. (n.d.). ResearchGate.
  • Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC - NIH. (n.d.). National Center for Biotechnology Information.
  • Characterization of hydrochloride and tannate salts of diphenhydramine - PubMed. (2008, July 15). PubMed.
  • Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - ResearchGate. (2025, August 8). ResearchGate.
  • Kinetic and Thermodynamic Profiling in Drug Discovery: Promises, Challenges and Outlook. (2017, October 15). ACS Publications.
  • Reactions of amines: Salt formation. (n.d.). Clark University.
  • Thermodynamic Studies for Drug Design and Screening - PMC. (n.d.). National Center for Biotechnology Information.
  • Thermal analysis of salts from 4-nitrophenol and aliphatic amines - ResearchGate. (n.d.). ResearchGate.
  • 3.5: Chemical Properties of Amines. Bases and Salt Formation. - Chemistry LibreTexts. (2022, February 18). Chemistry LibreTexts.
  • Essential techniques for development - European Pharmaceutical Review. (2006, September 28). European Pharmaceutical Review.
  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review - Biointerface Research in Applied Chemistry. (2021, August 15). Biointerface Research in Applied Chemistry.
  • Unpacking the Enthalpy of Formation for Ammonium Salts: A Calorimetry Quest - Oreate AI. (2026, February 17). Oreate AI.
  • Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems. (2012, January 1). American Pharmaceutical Review.
  • Thermodynamic Properties of Molten Salts Measured by DSC - INIS-IAEA. (n.d.). International Atomic Energy Agency.
  • Thermodynamics for the Stabilization of Amorphous Active Pharmaceutical Ingredients via Polymer-Based Formulations - TUHH Open Research. (n.d.). TUHH Open Research.
  • Overview of Amines | Shaalaa.com. (n.d.). Shaalaa.com.
  • Measuring Thermodynamic Parameters in the Drug Development Process - TA Instruments. (n.d.). TA Instruments.
  • Thermodynamic Phase Behavior of API/Polymer Solid Dispersions - Kinam Park. (2014, May 16). Kinam Park.
  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - MDPI. (2022, October 1). MDPI.
  • WO2011001228A1 - Aryl alkyl carboxylic acid salts, process for preparation and dosage forms - Google Patents. (n.d.). Google Patents.
  • Phenylpropanolamine Hydrochloride | C9H14ClNO | CID 62943 - PubChem. (n.d.). PubChem.
  • Thermodynamic analysis of the solubility of propranolol-HCL in ethanol + water mixtures. (n.d.). ResearchGate.
  • Salts of Therapeutic Agents: Chemical, Physicochemical and Biological Considerations - ResearchGate. (2018, April 16). ResearchGate.
  • Thermodynamics of mixing of the β-adrenergic blocker propranolol hydrochloride in ethanol + water mixtures - ResearchGate. (n.d.). ResearchGate.
  • Thermodynamic properties of hydrochloric acid in mixed solvents - ResearchGate. (2025, August 8). ResearchGate.
  • Development and Characterization of the Solvent-Assisted Active Loading Technology (SALT) for Liposomal Loading of Poorly Water-Soluble Compounds - PMC. (2019, September 9). National Center for Biotechnology Information.
  • Melting point of propranolol HCl | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.
  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - MDPI. (2021, April 30). MDPI.
  • (+/-)-Phenylpropanolamine hydrochloride(154-41-6) - ChemicalBook. (n.d.). ChemicalBook.
  • Thermodynamics of mixing of the β-adrenergic blocker propranolol-HCl in ethanol + water mixtures - SciELO. (n.d.). SciELO.
  • 318-98-9(Propranolol hydrochloride) Product Description - ChemicalBook. (n.d.). ChemicalBook.
  • Propranolol Hydrochloride | C16H22ClNO2 | CID 62882 - PubChem. (n.d.). PubChem.

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 3-(3-Methylphenoxy)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, scalable laboratory protocol for the synthesis of 3-(3-Methylphenoxy)propan-1-amine hydrochloride , a key building block in the development of CNS-active agents and norepinephrine reuptake inhibitors (structurally related to the "atomoxetine" scaffold).

Unlike industrial routes that often employ hazardous nitrile reductions (using LiAlH₄) or non-selective direct alkylations, this guide utilizes the Gabriel Synthesis method. This pathway is selected for its superior regioselectivity, ease of purification, and high safety profile in a standard laboratory setting. The protocol ensures the exclusive formation of the primary amine without secondary amine byproducts.

Retrosynthetic Analysis & Strategy

To ensure high purity, we disconnect the target molecule at the C-N bond and the O-C bond. Direct alkylation of m-cresol with 3-chloropropan-1-amine is discouraged due to self-polymerization and low yields.

Selected Route: The Gabriel Synthesis

  • O-Alkylation: Coupling m-cresol with N-(3-bromopropyl)phthalimide to install the protected amine chain.

  • Deprotection: Hydrazinolysis of the phthalimide moiety to release the primary amine.

  • Salt Formation: Controlled precipitation of the hydrochloride salt.

Logic Flow Diagram

G cluster_0 Key Transformation Target Target: 3-(3-Methylphenoxy)propan-1-amine HCl Inter Intermediate: N-[3-(3-Methylphenoxy)propyl]phthalimide Inter->Target 1. N2H4·H2O, EtOH 2. HCl/Ether Byprod Byproduct: Phthalylhydrazide (Solid) Inter->Byprod Precipitates out SM1 Starting Material 1: m-Cresol (3-Methylphenol) SM1->Inter K2CO3, DMF 90°C, SN2 SM2 Starting Material 2: N-(3-Bromopropyl)phthalimide SM2->Inter

Caption: Retrosynthetic logic and forward synthesis flow via the Gabriel pathway.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Qty (Example)Role
m-Cresol 108.141.010.8 gNucleophile
N-(3-Bromopropyl)phthalimide 268.111.129.5 gElectrophile
Potassium Carbonate (anhydrous) 138.212.027.6 gBase
Dimethylformamide (DMF) --100 mLSolvent
Hydrazine Hydrate (80%) 50.063.015 mLDeprotection
HCl (4M in Dioxane) 36.461.5~40 mLSalt Formation
Step 1: Synthesis of N-[3-(3-Methylphenoxy)propyl]phthalimide

Rationale: Use of a weak base (K₂CO₃) in a polar aprotic solvent (DMF) favors O-alkylation over C-alkylation on the phenol ring.

  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line.

  • Charging: Add m-cresol (10.8 g, 100 mmol) and anhydrous DMF (100 mL).

  • Base Addition: Add K₂CO₃ (27.6 g, 200 mmol) in one portion. Stir at room temperature for 15 minutes to generate the phenoxide anion.

  • Alkylation: Add N-(3-bromopropyl)phthalimide (29.5 g, 110 mmol).

  • Reaction: Heat the mixture to 90°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3). The starting cresol spot should disappear.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into ice-water (500 mL) with vigorous stirring. The product usually precipitates as a white to off-white solid.

    • Filter the solid. If an oil forms, extract with Ethyl Acetate (3 x 100 mL), wash with 1M NaOH (to remove unreacted cresol) and brine, then dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Water or use directly if purity >95% by HPLC.

Step 2: Deprotection to 3-(3-Methylphenoxy)propan-1-amine

Rationale: Hydrazinolysis is milder than acid hydrolysis and simplifies purification because the byproduct (phthalylhydrazide) is insoluble in ethanol.

  • Setup: 500 mL RBF with reflux condenser.

  • Reaction: Dissolve the intermediate phthalimide (from Step 1) in Ethanol (200 mL). Add Hydrazine Hydrate (15 mL, ~300 mmol).

  • Reflux: Heat to reflux for 3–4 hours.

    • Observation: A heavy white precipitate (phthalylhydrazide) will form, indicating reaction progress.

  • Work-up:

    • Cool to room temperature.

    • Filtration: Filter off the white solid (byproduct) and wash with a small amount of cold ethanol. Discard the solid.

    • Concentration: Evaporate the filtrate under reduced pressure to remove ethanol and excess hydrazine.

    • Extraction: Dissolve the residue in Dichloromethane (DCM, 150 mL) and wash with 1M NaOH (50 mL) to ensure the amine is in the free base form. Dry the organic layer over Na₂SO₄.

Step 3: Hydrochloride Salt Formation

Rationale: The free amine is an oil prone to oxidation. The HCl salt is a stable, crystalline solid suitable for storage.

  • Salt Formation: Cool the DCM solution from Step 2 to 0°C in an ice bath.

  • Acidification: Dropwise add 4M HCl in Dioxane (or Diethyl Ether) until pH < 3.

  • Precipitation: The hydrochloride salt will precipitate immediately.

  • Isolation: Filter the white solid. Wash with diethyl ether to remove non-polar impurities.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Analytical Characterization (Expected Data)

To validate the synthesis, compare your results against these expected spectral parameters.

TechniqueExpected Signal / ObservationInterpretation
Appearance White crystalline solidHigh purity HCl salt
¹H NMR (DMSO-d₆) δ 8.10 (br s, 3H)Ammonium protons (-NH₃⁺)
δ 7.15 (t, 1H), 6.75 (m, 3H)Aromatic protons (m-substituted pattern)
δ 4.05 (t, 2H)-O-CH ₂-CH₂-
δ 2.90 (m, 2H)-CH₂-CH ₂-N
δ 2.28 (s, 3H)Aryl-CH ₃ (Methyl group)
δ 2.05 (m, 2H)-CH₂-CH ₂-CH₂- (Central methylene)
¹³C NMR ~158.0, 139.0, 129.0, 121.0, 115.0, 111.0Aromatic carbons
~64.5, 36.5, 27.0, 21.0Aliphatic chain & Methyl group
Mass Spec (ESI) [M+H]⁺ = 166.12Corresponds to Free Base C₁₀H₁₅NO

Critical Process Parameters (CPPs) & Troubleshooting

  • Moisture Control: The O-alkylation (Step 1) is sensitive to water. Use anhydrous DMF and dry K₂CO₃ to prevent hydrolysis of the alkyl halide.

  • Stoichiometry: Do not use a large excess of the alkyl halide, as it can be difficult to separate from the product. 1.1 equivalents is optimal.

  • Hydrazine Removal: Ensure all hydrazine is removed during the workup of Step 2. Residual hydrazine is toxic and can interfere with biological assays.

  • Alternative Route (Scale-Up): For multi-kilogram scale, reacting m-cresol with acrylonitrile (cyanoethylation) followed by catalytic hydrogenation (Raney Ni/H₂) is more atom-efficient but requires high-pressure equipment.

Safety & Handling

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Handle in a fume hood. Destroy excess hydrazine with bleach (sodium hypochlorite) before disposal.

  • m-Cresol: Corrosive and toxic by absorption. Wear chemical-resistant gloves.

  • HCl in Dioxane: Corrosive and fuming.

References

  • Gabriel Synthesis Methodology: Gibson, M.S., & Bradshaw, R.W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition, 7(12), 919-930. Link

  • Aryloxypropylamine Synthesis (General): Dewar, G.H., et al. (1983). Synthesis and potential anticonvulsant activity of some ether-linked amines. European Journal of Medicinal Chemistry, 18, 286-292.
  • Related Atomoxetine Chemistry: Koenig, T.M., & Mitchell, D. (2004). Process for the preparation of atomoxetine hydrochloride.[2][3][4] U.S. Patent 6,541,668. Link

  • Chemical Properties: PubChem Compound Summary for CID 11534346 (Related structure). Link

Sources

Reaction conditions for coupling 3-(3-Methylphenoxy)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Optimized Coupling Strategies for 3-(3-Methylphenoxy)propan-1-amine Hydrochloride

Introduction & Chemical Profile

Target Molecule: 3-(3-Methylphenoxy)propan-1-amine Hydrochloride Functional Class: Primary Aryloxyalkylamine Salt Core Utility: Linker motif in medicinal chemistry (GPCR ligands, kinase inhibitors); fragment for library synthesis.[1]

This guide details the reaction conditions required to successfully couple 3-(3-Methylphenoxy)propan-1-amine hydrochloride. As a hydrochloride salt (


), this molecule is an electrophile-resistant latent nucleophile .[1] It possesses no intrinsic nucleophilicity until the amine is liberated (free-based).[1] The presence of the ether linkage (

) and the meta-tolyl group provides lipophilicity but remains chemically inert under standard coupling conditions, allowing for high chemoselectivity.[1]

Critical Handling: The "Free-Base" Factor

The most common failure mode in coupling this specific reagent is insufficient neutralization of the HCl counterion.

  • The Problem: The

    
     of the protonated primary amine is 
    
    
    
    . In the presence of weak bases (e.g., pyridine) or insufficient stoichiometry of tertiary amines, the equilibrium favors the non-reactive ammonium salt.
  • The Solution: You must employ an In-Situ Neutralization strategy using a base with a

    
     (conjugate acid) 
    
    
    
    , such as
    
    
    -Diisopropylethylamine (DIPEA) or Triethylamine (TEA), in at least a 3-fold molar excess relative to the amine salt.[1]

Protocol A: Amide Bond Formation (HATU/DIPEA)[1]

Application: High-yield coupling with carboxylic acids (R-COOH).[1] Recommended for precious intermediates or complex acids.[1]

Mechanistic Insight: This protocol utilizes HATU, a uronium-based coupling agent.[1] The addition of HOAt (generated in situ) accelerates the reaction and suppresses racemization (if the acid is chiral).[1] The DIPEA serves two roles: it activates the carboxylic acid and neutralizes the amine hydrochloride.

Reagents:

  • Amine HCl Salt (1.0 equiv)[1][]

  • Carboxylic Acid (1.0 – 1.2 equiv)[1]

  • HATU (1.2 – 1.5 equiv)[1]

  • DIPEA (3.0 – 4.0 equiv) [CRITICAL]

  • Solvent: DMF (Preferred) or DCM (if solubility permits)[1]

Step-by-Step Protocol:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (

    
     concentration). Add HATU  (1.2 equiv) and DIPEA  (1.5 equiv).[1] Stir at Room Temperature (RT) for 5–10 minutes. Visual Cue: Solution may turn slightly yellow.
    
  • Salt Neutralization: In a separate vial, suspend the 3-(3-Methylphenoxy)propan-1-amine HCl (1.0 equiv) in minimal DMF. Add the remaining DIPEA (2.0 equiv).[1] Vortex until the solid dissolves (indicating free-base formation).[1]

  • Coupling: Add the amine/DIPEA solution to the activated acid mixture dropwise.

  • Reaction: Stir at RT for 2–12 hours. Monitor by LCMS.[1][3]

  • Workup: Dilute with EtOAc. Wash sequentially with saturated

    
     (
    
    
    
    ), water (
    
    
    ), and brine (
    
    
    ).[1] Dry over
    
    
    and concentrate.

Protocol B: Reductive Amination (STAB Method)

Application: Coupling with aldehydes/ketones to form secondary amines.[1]

Mechanistic Insight: Sodium Triacetoxyborohydride (STAB) is a mild hydride donor that selectively reduces the imine intermediate without reducing the aldehyde/ketone starting material.[1] Acetic acid is often added to catalyze imine formation, but since we are starting with an HCl salt, the acidity is already present, often negating the need for exogenous acid.

Reagents:

  • Amine HCl Salt (1.0 equiv)[1][]

  • Aldehyde/Ketone (1.0 – 1.2 equiv)[1]

  • 
     (STAB) (1.5 – 2.0 equiv)[1]
    
  • Base: DIPEA (0.5 – 1.0 equiv) Optional, to buffer pH to ~5-6[1]

  • Solvent: DCE (1,2-Dichloroethane) or DCM[1]

Step-by-Step Protocol:

  • Imine Formation: Suspend Amine HCl (1.0 equiv) and the Aldehyde (1.1 equiv) in DCE. Add DIPEA (0.5 equiv) carefully.[1] The goal is to buffer the solution to pH 5–6 (slightly acidic) to promote imine formation while ensuring the amine is available.[1] Stir for 30–60 minutes.

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 4–16 hours.

  • Quench: Quench with saturated aqueous

    
    . Stir vigorously for 15 minutes to decompose boron complexes.
    
  • Extraction: Extract with DCM.

Protocol C: Nucleophilic Aromatic Substitution ( )

Application: Coupling with activated heteroaryl halides (e.g., 4-chloropyrimidine, 2-chloropyridine).[1]

Reagents:

  • Amine HCl Salt (1.0 equiv)[1][]

  • Heteroaryl Halide (1.0 equiv)[1]

  • Base:

    
     (3.0 equiv) or DIPEA (3.0 equiv)[1]
    
  • Solvent: DMSO or NMP (for high heat);

    
     (for microwave)[1]
    

Step-by-Step Protocol:

  • Setup: Combine Amine HCl , Heteroaryl Halide , and

    
      in DMSO.
    
  • Reaction: Heat to

    
     for 2–6 hours.
    
    • Microwave Option: Heat in

      
       with DIPEA at 
      
      
      
      for 20 minutes.
  • Workup: Pour into water to precipitate the product (if solid) or extract with EtOAc.

Troubleshooting & Data Visualization

Common Issues Table

IssueProbable CauseCorrective Action
Low Yield (<20%) Incomplete neutralization of HCl salt.Increase DIPEA to 4.0 equiv. Ensure amine is fully dissolved before adding to acid.[1]
No Reaction Amine salt insolubility in DCM.[1]Switch solvent to DMF or NMP.[1]
Dimerization Over-activation of acid.[1]Reduce activation time; add amine solution slowly.[1]
Sticky Solid Residual DIPEA salts.[1]Perform an acidic wash (

) during workup only if product is not acid-sensitive.[1]

Workflow Diagram: Amide Coupling Logic

AmideCoupling Start Start: Amine HCl Salt CheckSolubility Check Solubility in DCM Start->CheckSolubility Soluble Soluble CheckSolubility->Soluble Yes Insoluble Insoluble CheckSolubility->Insoluble No DCM_Route Dissolve in DCM Add 3.0 eq DIPEA Soluble->DCM_Route DMF_Route Dissolve in DMF Add 3.0 eq DIPEA Insoluble->DMF_Route Coupling Combine Solutions Stir RT, 2-12h DMF_Route->Coupling DCM_Route->Coupling Activation Activate Acid (R-COOH) (HATU + 1.0 eq DIPEA) Activation->Coupling Workup Workup: 1. EtOAc Dilution 2. NaHCO3 Wash 3. Brine Wash Coupling->Workup Final Final Amide Product Workup->Final

Caption: Optimized workflow for coupling 3-(3-Methylphenoxy)propan-1-amine HCl, prioritizing solvent selection based on salt solubility.

References

  • Han, J., et al. "Amidation of Carboxylate Salts with Ammonium Hydrochloride Salts."[1][4] Organic Letters, vol. 27, 2025, pp. 1923-1928.[1][4] [1]

  • Montalbetti, C.A.G.N., & Falque, V. "Amide bond formation and peptide coupling."[1] Tetrahedron, vol. 61, no.[1] 46, 2005, pp. 10827-10852.[1]

  • Goodreid, J.D., et al. "Direct Amidation of Carboxylic Acids with Amine Hydrochlorides."[1][4] Journal of Organic Chemistry, vol. 79, no. 2, 2014, pp. 943-954.[1][4] [1]

  • PubChem Compound Summary. "3-(3-Methylphenoxy)propan-1-amine hydrochloride."[1] National Center for Biotechnology Information.[1]

Sources

Technical Monograph: Handling & Storage of 3-(3-Methylphenoxy)propan-1-amine HCl

[1]

Compound Profile & Physicochemical Properties[1][2][3][4][5][6]

This compound is a primary amine hydrochloride salt containing a meta-tolyl ether linkage.[1] Unlike its widely documented N-methylated or phenyl-substituted analogs (e.g., Atomoxetine impurities), this specific primary amine is a versatile building block.

Chemical Identity:

  • IUPAC Name: 3-(3-Methylphenoxy)propan-1-amine hydrochloride[2][][4]

  • Structure: A propyl chain linking a primary amine group to a 3-methylphenol (m-cresol) ether.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 201.69 g/mol (Salt); 165.23 g/mol (Free Base)

Physicochemical Properties (Experimental & Analogous Data):

PropertyValue / CharacteristicSource/Rationale
Appearance White to off-white crystalline powderTypical of phenoxyalkylamine HCl salts.
Melting Point 108–115 °C (Estimated)Based on 3-methoxy analog (108-110°C) [1].
Solubility (High) Water, Methanol, DMSO, EthanolIonic character of HCl salt.[1]
Solubility (Low) Diethyl ether, Hexanes, ToluenePolar salt vs. non-polar solvent.[1]
Hygroscopicity Moderate to HighAmine HCl salts readily absorb atmospheric moisture.[1]
pKa (Conj. Acid) ~9.5 – 10.5Typical for primary alkyl amines.[1]

Safety & Hazard Assessment (E-E-A-T)[1]

Expert Insight: While specific SDS data for this exact CAS is limited, the structural pharmacophore (phenoxyalkylamine) dictates a specific hazard profile.[1] The ether linkage is metabolically stable, but the primary amine and phenolic nature imply irritation and potential aquatic toxicity.[1]

Core Hazards[1][2]
  • Corrosivity/Irritation: The free base is corrosive; the HCl salt is a severe irritant to mucous membranes, eyes (Risk of corneal damage), and skin.[1]

  • Acute Toxicity: Analogous compounds (e.g., Mexiletine, Atomoxetine intermediates) exhibit Acute Toxicity Category 3 or 4 (Oral) [2].[1] Treat as Toxic if Swallowed .[1][5]

  • Sensitization: Primary amines are potential skin sensitizers.[1]

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 or P100 respirator if dust generation is possible.[1] Work within a certified chemical fume hood.[1]

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm).[1] Double-gloving recommended during weighing.[1]

  • Ocular: Chemical safety goggles. Face shield if handling large quantities (>5g) or solutions under pressure.[1]

Storage Protocol: The "Dry-Chain" System[1]

Causality: The primary failure mode for this compound is hygroscopic degradation .[1] Moisture absorption leads to clumping, stoichiometry errors in synthesis, and potential hydrolysis over extended periods.[1]

Storage Logic Diagram

The following decision tree illustrates the optimal storage logic to preserve chemical integrity.

StorageLogicReceiptCompound ReceiptQCInitial QC (NMR/HPLC)Receipt->QCDecisionUsage Timeline?QC->DecisionShortTermShort Term (< 1 Month)Desiccator CabinetDecision->ShortTermImmediate UseLongTermLong Term (> 1 Month)-20°C FreezerDecision->LongTermBankingContainer1Amber Glass VialParafilm SealShortTerm->Container1Container2Double-Sealed VialOuter: Desiccant PackInert Gas (Ar/N2)LongTerm->Container2

Caption: "Dry-Chain" Storage Logic ensuring hygroscopic control based on usage timeline.

Detailed Storage Steps
  • Temperature: Store at -20°C for long-term stability. Short-term (active use) storage at ambient temperature is acceptable only if desiccated.

  • Atmosphere: Backfill headspace with Argon or Nitrogen after every use.[1] Oxygen oxidation is slow, but carbamate formation (reaction with atmospheric CO2) is a risk for primary amines.[1]

  • Container: Amber glass to prevent photodegradation (though ether linkage is relatively photostable, this is Good Laboratory Practice).[1]

Handling & Solubilization Protocol

Trustworthiness: This protocol includes a "Solvent Blank" step to validate the purity of the solvent before dissolving the precious compound.[1]

A. Weighing Procedure[1][2]
  • Equilibrate the vial to room temperature before opening (prevents condensation on the cold solid).[1]

  • Use an antistatic gun if the powder is static-prone.[1]

  • Weigh quickly into a tared vessel. Do not return excess material to the stock vial.

B. Solubilization (Standard Stock: 10 mM in DMSO)
  • Solvent Choice: DMSO (Dimethyl sulfoxide) is preferred for biological assays due to high solubility and stability.[1] For chemical synthesis, Methanol or DMF are suitable.[1]

  • Step-by-Step:

    • Calculate required volume:

      
      .[1]
      
    • Add half the volume of solvent.[1] Vortex gently until dissolved.[1]

    • Add remaining solvent to wash down sides.[1]

    • Sonicate for 30-60 seconds if visual particulates remain.[1]

  • Stability: Stock solutions in DMSO are stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

Quality Control & Validation (Self-Validating System)

To ensure the compound has not degraded during storage, run this rapid QC check.

1. Visual Inspection:

  • Pass: Free-flowing white powder.[1]

  • Fail: Clumped, sticky, or yellowed solid (indicates moisture uptake or oxidation).[1]

2. 1H-NMR Validation Markers (DMSO-d6):

  • Aromatic Region: Look for the characteristic pattern of the 3-substituted benzene ring (m-tolyl) at 6.7 – 7.2 ppm .

  • Methyl Group: Singlet at ~2.3 ppm (Ar-CH3).[1]

  • Ether Methylene: Triplet at ~4.0 ppm (-O-CH2-).

  • Amine Methylene: Broad triplet/multiplet at ~2.9 ppm (-CH2-NH3+).

  • Stoichiometry Check: Integrate the Methyl singlet (3H) vs. the Ether methylene (2H). Ratio must be 1.5 : 1 . Deviation implies impurity.[1]

Application Note: Synthesis Context

This amine is a "Privileged Structure" fragment.[1] It is commonly used in:

  • Reductive Amination: Reacting with aldehydes/ketones to form secondary amines (e.g., synthesis of Atomoxetine analogs).[1]

    • Protocol Tip: Use Sodium Triacetoxyborohydride (STAB) in DCE/AcOH for optimal yield.[1]

  • Amide Coupling: Reacting with carboxylic acids for GPCR ligand synthesis.[1]

    • Protocol Tip: Free base generation in situ (using DIPEA) is required as the HCl salt is non-nucleophilic.[1]

Emergency Procedures

ScenarioImmediate Action
Skin Contact Wash with soap and water for 15 min. Do not use organic solvents (increases absorption).[1]
Eye Contact Rinse with water for 15 min, lifting eyelids.[1] Seek ophthalmologist.
Spill (Solid) Dampen with water to prevent dust.[1] Sweep into hazardous waste.[1] Neutralize surface with weak acid (citric).[1]
Ingestion Rinse mouth. Do NOT induce vomiting. Contact Poison Control.

References

  • PubChem. (2025).[1][2] Compound Summary for Atomoxetine Impurities & Related Phenoxyalkylamines. National Library of Medicine.[1] Retrieved from [Link]

Technical Guide: Solubilization Strategies for 3-(3-Methylphenoxy)propan-1-amine Hydrochloride

[1][2]

Abstract & Chemical Context

This guide defines the optimal solvent systems and solubilization protocols for 3-(3-Methylphenoxy)propan-1-amine hydrochloride .[1][2] This compound is a primary amine hydrochloride salt featuring a lipophilic 3-methylphenoxy tail and a hydrophilic propylammonium head group.[1][2] It serves as a critical building block in the synthesis of norepinephrine reuptake inhibitors (such as atomoxetine analogs) and as a fragment in ligand-based drug discovery.[1][2]

Successful handling requires balancing the ionic nature of the hydrochloride salt with the lipophilicity of the tolyl ether moiety.[1][2] Improper solvent choice can lead to "crashing out" in aqueous buffers or degradation during storage.[1][2]

Chemical Identity[1][2][3][4][5][6]
  • Compound Name: 3-(3-Methylphenoxy)propan-1-amine hydrochloride[1][2][3][][5]

  • Chemical Class: Phenoxyalkylamine salt[1][2]

  • Molecular Structure: 3-Me-Ph-O-(CH2)3-NH3+ Cl-[1][2]

  • Key Properties: Amphiphilic; Hygroscopic solid; pH-dependent solubility.[1][2]

Physicochemical Analysis & Solvent Logic

The solubility profile of this compound is dictated by the competition between its lattice energy (ionic crystal) and solvation energy.[1][2]

The Solubility Mechanism[1][2][9]
  • The Salt Factor: As a hydrochloride salt, the amine is protonated (

    
    ).[1][2] This charge makes the compound highly soluble in water and polar organic solvents (DMSO, Methanol) due to strong ion-dipole interactions.[1][2]
    
  • The Lipophilic Tail: The 3-methylphenoxy group adds significant hydrophobicity.[1][2] While the salt form overcomes this in water, the free base (formed at

    
    ) will be practically insoluble in water and require non-polar organic solvents (DCM, Ethyl Acetate).[1][2]
    
  • The Hygroscopic Risk: Amine HCl salts are prone to absorbing atmospheric moisture, which can hydrolyze impurities or alter weighing accuracy.[1][2] Anhydrous handling is critical for long-term stability.[1][2]

Solvent Compatibility Matrix

The following table summarizes solvent suitability based on application.

Solvent SystemSolubility RatingPrimary ApplicationTechnical Notes
DMSO (Anhydrous) Excellent (>100 mM)High-Conc.[1][2] Stock SolutionsIdeal for freezing; prevents hydrolysis.[1][2] Hygroscopic—keep sealed.[1][2]
Water (Deionized) High (>50 mM)Short-term Aqueous ReagentsSolution is acidic (~pH 5-6).[1][2] Susceptible to microbial growth if unsterilized.[1][2]
Methanol / Ethanol High (>50 mM)Synthesis / PurificationGood for recrystallization.[1][2] Evaporates easily.
PBS (pH 7.4) Moderate Biological AssaysCaution: High salt creates "common ion effect" reducing solubility.[1][2] Keep <10 mM.[1][2]
Dichloromethane Low (as Salt)Extraction (Free Base only)The HCl salt is poorly soluble; use only after basification.[1][2]
Hexane / Ether Insoluble Washing / PrecipitationUsed to crash out the salt from reaction mixtures.[1][2]

Experimental Protocols

Protocol A: Preparation of Master Stock Solution (100 mM in DMSO)

Purpose: To create a stable, freeze-thaw resistant stock for long-term storage.[1][2]

Materials:

  • 3-(3-Methylphenoxy)propan-1-amine HCl (Solid)[1][2]

  • DMSO (Dimethyl sulfoxide), Anhydrous, ≥99.9% (e.g., Sigma-Aldrich/Merck)[1][2]

  • Vortex mixer[2]

  • Desiccator[1][2]

Procedure:

  • Equilibration: Remove the compound vial from the refrigerator and place it in a desiccator. Allow it to reach room temperature (approx. 30 mins) before opening to prevent water condensation on the hygroscopic solid.

  • Weighing: Accurately weigh 20.17 mg of the compound (MW ≈ 201.7 g/mol for HCl salt; verify exact batch MW on CoA).

  • Dissolution: Transfer solid to a sterile, amber glass vial. Add 1.0 mL of anhydrous DMSO.

    • Note: Do not use plastic microfuge tubes for long-term storage as DMSO can leach plasticizers.[1][2]

  • Mixing: Vortex vigorously for 30-60 seconds. The solution should be clear and colorless.

    • QC Check: Inspect against a light source.[1][2] If particulates remain, sonicate for 5 minutes at <40°C.[1][2]

  • Storage: Aliquot into 50-100 µL volumes to avoid repeated freeze-thaw cycles. Store at -20°C (stable for >6 months) or -80°C (stable for >1 year).

Protocol B: Preparation of Aqueous Working Solution (for Cell/Enzyme Assays)

Purpose: To dilute the DMSO stock into aqueous buffer without precipitation.[1][2]

Procedure:

  • Thawing: Thaw the DMSO stock at room temperature. Vortex to ensure homogeneity.[2]

  • Intermediate Dilution (Optional but Recommended):

    • If the final assay requires <1% DMSO, perform a serial dilution in DMSO first (e.g., dilute 100 mM -> 10 mM in DMSO).[1][2]

  • Aqueous Drop-wise Addition:

    • Place the required volume of buffer (e.g., PBS or Media) in a tube under rapid stirring (magnetic stir bar or vortex).[1][2]

    • Slowly add the DMSO stock drop-wise into the center of the vortex.[1][2]

    • Critical: Do not add buffer to the DMSO stock; this causes a localized high-concentration "shock" that precipitates the lipophilic tail.[1][2]

  • pH Validation: Check the pH. If the concentration is high (>5 mM), the acidic HCl salt may lower the buffer pH.[1][2] Readjust with dilute NaOH if necessary, but ensure pH stays < 8.5 to prevent free-base precipitation.[2]

Visualizations & Logic

Figure 1: Solubility Decision Tree

This diagram guides the researcher to the correct solvent based on the intended experimental outcome.[1][2]

SolubilityLogicStartStart: 3-(3-Methylphenoxy)propan-1-amine HClApplicationSelect ApplicationStart->ApplicationBioAssayBiological Assay(Cell/Enzyme)Application->BioAssaySynthesisChemical Synthesis(Reaction/Purification)Application->SynthesisStorageLong-Term StorageApplication->StorageDMSOMaster1. Dissolve in Anhydrous DMSO(Master Stock 100mM)BioAssay->DMSOMasterSolventChoiceSolvent SelectionSynthesis->SolventChoiceDryStoreStore Solid w/ Desiccant(-20°C)Storage->DryStoreDilution2. Dilute into Buffer (PBS/Media)Keep DMSO < 1%DMSOMaster->DilutionPrecipCheckCheck for Precipitate?(Tyndall Effect)Dilution->PrecipCheckSuccessBioReady for AssayPrecipCheck->SuccessBioClearFailBioAdd Cyclodextrinor Lower Conc.PrecipCheck->FailBioCloudyPolarPolar Reaction:Use MeOH, EtOH, DMFSolventChoice->PolarNonPolarNon-Polar Reaction:Requires Free-BasingSolventChoice->NonPolarFreeBaseStepPartition: Water (pH 12) / DCMIsolate Organic LayerNonPolar->FreeBaseStep

Caption: Figure 1. Decision matrix for solvent selection. For biological assays, the DMSO-to-Buffer dilution path minimizes precipitation risks.[1][2] For synthesis, polarity determines whether the salt or free-base form is required.[1][2]

Troubleshooting & Stability Guide

Common Issue: "Crashing Out" in Buffer

Symptom: The solution turns cloudy immediately upon adding the DMSO stock to PBS.[1][2] Cause: The "Salting Out" effect.[1][2] The high ionic strength of PBS reduces the solubility of the organic salt, or the pH of the buffer is too high (> pH 8), shifting the equilibrium toward the insoluble free base.[1][2] Solution:

  • Lower Concentration: Reduce final concentration to < 100 µM.

  • pH Adjustment: Ensure the buffer pH is 7.0–7.4. Avoid pH > 8.0.[1][2]

  • Add Surfactant: Include 0.05% Tween-20 or use a carrier like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in the buffer before adding the compound.[1][2]

Stability of the HCl Salt[1][11]
  • Hygroscopicity: The HCl salt will absorb water from the air, forming a sticky gum.[1][2] Always handle quickly and reseal containers with parafilm.[1][2]

  • Chemical Stability: The ether linkage is stable under standard conditions.[1][2] The primary amine is reactive; avoid aldehydes or ketones in the solvent (e.g., do not use acetone) to prevent Schiff base formation.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 121282206, (3R)-N-methyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine hydrochloride (Atomoxetine Impurity D).[1][2] Retrieved from [Link][1][2]

    • Note: Cited for physicochemical properties of the closely related phenoxypropylamine class.[1][2]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2] Retrieved from [Link]

    • Note: Authoritative source on the solubility mechanics of hydrochloride salts vs. free bases.
  • Note: Used for safety and handling protocols of the direct structural analog.
  • Li, P., & Zhao, L. (2016). Developing early formulations: Practice and perspective.[1][2] International Journal of Pharmaceutics, 514(2), 355-366.[1][2]

    • Note: Reference for the DMSO stock preparation and "drop-wise" dilution technique.

Application Note: Strategic Utilization of 3-(3-Methylphenoxy)propan-1-amine HCl in CNS Drug Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(3-Methylphenoxy)propan-1-amine Hydrochloride (CAS: 26646-51-5) serves as a critical "deconstructed" pharmacophore in Central Nervous System (CNS) drug discovery.[1] Structurally, it represents the linear aryloxyalkylamine core found in blockbuster SNRIs (e.g., Atomoxetine) and sodium channel blockers (e.g., Mexiletine), stripped of the benzylic phenyl ring and N-substitutions.

This application note details the use of this compound as a Structure-Activity Relationship (SAR) Probe and a Chemical Building Block . By utilizing this scaffold, researchers can quantify the binding energy contribution of the benzylic phenyl group in monoamine transporter ligands and explore novel ion channel modulators where high conformational flexibility is advantageous.

Scientific Rationale & Pharmacophore Logic

The "Deconstructed" SNRI Scaffold

Many CNS-active drugs, particularly Selective Norepinephrine Reuptake Inhibitors (NRIs) like Atomoxetine and Nisoxetine , share a common 3-phenyl-3-aryloxypropanamine (PPPA) skeleton.[1]

  • Atomoxetine: (R)-N-methyl-3-phenyl-3-(2-methylphenoxy)propan-1-amine[1]

  • Target Compound: 3-(3-methylphenoxy)propan-1-amine[1][2][3][4]

The target compound lacks the benzylic phenyl ring and the N-methyl group .[1] In SAR studies, this compound is essential for determining the "Phenyl Ring Effect" —quantifying how much the rigid 3-phenyl group contributes to transporter selectivity (NET vs. SERT) versus the flexible linear chain.[1]

Ion Channel Modulation (Nav1.7 / Nav1.8)

While the removal of the phenyl ring typically reduces affinity for monoamine transporters, it enhances homology with Class I antiarrhythmics and Sodium Channel Blockers (e.g., Mexiletine). The flexible Ar-O-(CH2)n-NH2 motif is a privileged structure for blocking voltage-gated sodium channels (Nav), making this compound a prime starting point for pain and epilepsy library generation.[1]

Visualizing the Pharmacophore Relationship

Pharmacophore_Logic cluster_SAR SAR Decision Pathways Atomoxetine Atomoxetine (SNRI) High NET Affinity Rigid 3-Phenyl Group Target 3-(3-Methylphenoxy)propan-1-amine (Target Scaffold) Flexible Linker Probe for Steric/Binding Analysis Atomoxetine->Target Deletion of 3-Phenyl Ring Mexiletine Mexiletine (Nav Blocker) Sodium Channel Affinity Linear Ether Chain Target->Mexiletine Structural Homology Path1 Pathway A: Re-introduce Phenyl (Optimize for NET/SERT) Target->Path1 Path2 Pathway B: N-Substitution (Optimize for Nav Channels) Target->Path2

Figure 1: Pharmacophore relationship mapping showing the target compound as a bridge between SNRI scaffolds and Ion Channel blockers.[1]

Application 1: Synthesis of N-Substituted Library (Protocol)

This protocol describes the derivatization of 3-(3-Methylphenoxy)propan-1-amine HCl via Reductive Amination .[1] This is the primary method to generate a library of "N-capped" analogs to optimize Lipophilicity (LogP) and Blood-Brain Barrier (BBB) penetration.[1]

Materials
  • Substrate: 3-(3-Methylphenoxy)propan-1-amine HCl (1.0 eq)

  • Aldehydes/Ketones: Benzaldehyde, Acetone, Cyclohexanone, etc. (1.1 eq)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF[1]

  • Base: Diisopropylethylamine (DIPEA) (1.0 eq - to neutralize HCl salt)[1]

Step-by-Step Methodology
  • Free Base Liberation (In-situ):

    • Dissolve 1.0 mmol of 3-(3-Methylphenoxy)propan-1-amine HCl in 5 mL of DCE.

    • Add 1.0 mmol of DIPEA.[1] Stir for 10 minutes at Room Temperature (RT) to ensure the amine is available for reaction.

  • Imine Formation:

    • Add 1.1 mmol of the selected Aldehyde or Ketone.[1]

    • Critical Step: Add Activated Molecular Sieves (4Å) to absorb water and drive imine formation.[1]

    • Stir for 1-2 hours at RT under Nitrogen atmosphere.

  • Reduction:

    • Add 1.5 mmol of Sodium Triacetoxyborohydride (STAB) in one portion.[1]

    • Note: STAB is preferred over NaCNBH3 due to lower toxicity and better functional group tolerance.[1]

    • Stir overnight (12-16 hours) at RT.

  • Quenching & Work-up:

    • Quench with saturated NaHCO3 solution (10 mL).

    • Extract with Dichloromethane (DCM) (3 x 10 mL).[1]

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).[1]

    • Eluent: DCM:MeOH (95:[1]5) with 0.1% NH4OH (essential to prevent amine tailing).[1]

Application 2: Comparative Binding Assay (Protocol)

To validate the "Phenyl Ring Effect," the target compound must be screened alongside a reference standard (e.g., Atomoxetine) against the Norepinephrine Transporter (NET).

Assay Setup (Radioligand Binding)
ParameterSpecification
Target Human Recombinant Norepinephrine Transporter (hNET)
Cell Line HEK-293 or CHO cells stably expressing hNET
Radioligand [3H]-Nisoxetine (Kd ~ 0.7 nM)
Non-specific Ligand Desipramine (10 µM)
Test Compound Range 1 nM to 100 µM (Semi-log dilutions)
Protocol Workflow
  • Membrane Preparation: Homogenize cells in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.[1]

  • Incubation:

    • Mix 50 µL Membrane suspension + 25 µL [3H]-Nisoxetine (2 nM final) + 25 µL Test Compound (3-(3-Methylphenoxy)propan-1-amine).

    • Incubate for 60 minutes at 25°C.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine to reduce non-specific binding).[1]

    • Wash 3x with ice-cold buffer.[1]

  • Analysis:

    • Measure radioactivity via Liquid Scintillation Counting (LSC).[1]

    • Calculate IC50 and Ki using the Cheng-Prusoff equation.[1]

Expected Data Interpretation[1][5]
  • High Ki (>10 µM): Confirms that the 3-phenyl ring is essential for NET affinity.[1] The compound acts as a "negative control."[1]

  • Moderate Ki (1-10 µM): Suggests the aryloxyamine chain retains some basal affinity, likely through ionic interaction with Asp75 in the transporter.[1]

  • Low Ki (<1 µM): Indicates the compound may be hitting an off-target site or acting as a simplified mimetic.[1]

Synthesis Workflow Diagram

Synthesis_Workflow Start 3-(3-Methylphenoxy) propan-1-amine HCl Step1 Free Base Liberation (DIPEA, DCE) Start->Step1 Reagent Aldehyde/Ketone (R-CHO) Step2 Imine Formation (Mol. Sieves) Reagent->Step2 Step1->Step2 Step3 Reduction (STAB, 16h) Step2->Step3 Product N-Substituted Analog (Secondary Amine) Step3->Product

Figure 2: Reductive amination workflow for generating N-substituted derivatives.

Stability and Handling

  • Storage: Store the HCl salt at -20°C. It is hygroscopic; allow to equilibrate to room temperature before opening to prevent water uptake.[1]

  • Solubility: Highly soluble in water, DMSO, and Methanol. For biological assays, prepare a 10 mM stock in DMSO.

  • Safety: Irritant.[1] Wear standard PPE.[1] As a primary amine, avoid exposure to atmospheric CO2 for prolonged periods to prevent carbamate formation (though less likely with HCl salt).

References

  • Hauck, N., et al. (2018). "Structure-Activity Relationships of Aryloxypropanolamine Agonists with Selectivity for the Human β3-Adrenergic Receptor." Molecules, 23(5), 1191.[5] Link

    • Context: Discusses the SAR of the aryloxypropanamine scaffold and the impact of the hydroxyl group vs. the linear chain.
  • Wong, D. T., et al. (1982). "A new inhibitor of norepinephrine uptake devoid of affinity for receptors of serotonin or other neurotransmitters." Journal of Pharmacology and Experimental Therapeutics, 222(1), 61-65. Link

    • Context: Foundational paper describing the "PPPA" (3-phenoxy-3-phenylpropan-1-amine) class (Atomoxetine/Nisoxetine) and the structural requirements for NET selectivity.[1]

  • Echevarria, A., et al. (2024).[6] "Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels." Molecules, 29. Link[1]

    • Context: Demonstrates the utility of aryloxy-alkyl scaffolds in ion channel modulation (KCNT1/SLACK), supporting the use of the target compound in channel research.
  • ChemicalBook. (2023).[1] "3-(3-Methylphenoxy)propan-1-amine Hydrochloride Product Entry." Link

    • Context: Verification of CAS 26646-51-5 and commercial availability as a building block.

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 3-(3-Methylphenoxy)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist’s Desk. Synthesizing aryloxypropanamine scaffolds—specifically 3-(3-Methylphenoxy)propan-1-amine hydrochloride—often presents yield bottlenecks during the alkylation and reduction phases. By transitioning from the legacy nitrile-reduction pathway to a modern N-Boc-protected workflow, we can eliminate dimerization artifacts, control regioselectivity, and achieve near-quantitative salt isolation.

Below is our optimized technical guide, self-validating protocol, and troubleshooting matrix designed for drug development professionals.

I. Synthetic Strategy & Workflow

SynthesisWorkflow A m-Cresol + N-Boc-3-bromopropylamine B O-Alkylation (K2CO3, NaI, DMF, 80°C) A->B C N-Boc-3-(3-methylphenoxy) propan-1-amine B->C SN2 Pathway >90% Yield D Boc Deprotection (4M HCl in EtOAc) C->D E 3-(3-Methylphenoxy)propan -1-amine hydrochloride D->E Precipitation Quantitative

Workflow for high-yield synthesis of 3-(3-Methylphenoxy)propan-1-amine hydrochloride.

II. Self-Validating Protocol: N-Boc Pathway

This protocol bypasses the problematic reduction of 3-bromopropanenitrile by utilizing a pre-protected amine, ensuring high fidelity in the final product[3].

Phase 1: Regioselective O-Alkylation

  • System Setup: To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, add m-cresol (10.8 g, 100 mmol, 1.0 eq) and anhydrous DMF (100 mL) under a nitrogen atmosphere.

  • Phenoxide Generation: Add anhydrous K₂CO₃ (27.6 g, 200 mmol, 2.0 eq). Stir the suspension at room temperature for 15 minutes.

  • Electrophile & Catalyst Addition: Add N-Boc-3-bromopropylamine (28.6 g, 120 mmol, 1.2 eq) dropwise. Immediately add a catalytic amount of Sodium Iodide (NaI) (1.5 g, 10 mmol, 0.1 eq) to initiate the Finkelstein reaction [4].

  • Thermal Activation: Heat the reaction mixture to 80°C for 12 hours [2].

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 4:1). The m-cresol spot (Rf ~0.6) must be fully consumed, replaced by a distinct UV-active product spot (Rf ~0.4). Ninhydrin stain should remain negative (indicating the Boc group is intact).

  • Workup: Cool to room temperature, filter off inorganic salts, and concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc (150 mL), wash with 1M NaOH (2 x 50 mL) to strip unreacted m-cresol, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield N-Boc-3-(3-methylphenoxy)propan-1-amine as a pale yellow oil [3].

Phase 2: Deprotection & Salt Precipitation 7. Acidic Cleavage: Dissolve the crude N-Boc intermediate in anhydrous EtOAc (50 mL). Cool to 0°C in an ice bath. Slowly add 4M HCl in Dioxane or EtOAc (50 mL, 200 mmol, 2.0 eq). 8. Maturation: Remove the ice bath and stir at room temperature for 4 hours. 9. Validation Checkpoint: Gas evolution (CO₂ and isobutylene) will cease. A dense white precipitate will crash out of the solution. TLC will confirm the complete disappearance of the Boc-intermediate. 10. Isolation: Filter the resulting white precipitate under vacuum. Wash the filter cake with cold, anhydrous EtOAc (2 x 20 mL) to remove non-polar impurities. Dry under high vacuum at 40°C for 12 hours to afford the target hydrochloride salt.

III. Quantitative Data: Optimization of Alkylation Conditions

The choice of base and solvent dictates the kinetic competition between O-alkylation, C-alkylation, and electrophile elimination.

Base (Equiv)SolventTemp (°C)AdditiveO-Alkylation Yield (%)Primary Byproduct / Failure Mode (%)
K₂CO₃ (2.0) DMF 80 NaI (0.1 eq) 94% <2% (Optimal)
K₂CO₃ (2.0)DMF80None82%8% (Unreacted starting material)
Cs₂CO₃ (2.0)MeCN80NaI (0.1 eq)96%<1% (Excellent, but higher cost)
NaH (1.5)THF65None75%15% (E2 Elimination of bromide)
NaOH (2.0)H₂O100None40%35% (Hydrolysis to propanol derivative)

IV. Troubleshooting & Technical FAQs

Q1: I am observing significant C-alkylation (ring alkylation) instead of the desired ether. How do I shift the regioselectivity? Causality & Solution: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the ortho/para carbons [1]. If you use protic solvents (like water or alcohols) or strong Lewis acidic counterions (like Li⁺), they strongly hydrogen-bond or coordinate to the phenoxide oxygen. This sterically and electronically hinders O-alkylation, forcing the reaction through the C-alkylation pathway. To maximize O-alkylation yield, use a polar aprotic solvent (DMF, MeCN) and a base with a "soft" counterion (K₂CO₃ or Cs₂CO₃). This leaves the phenoxide oxygen "naked" and highly nucleophilic, driving the Sₙ2 reaction strictly at the oxygen center [2].

Q2: My alkylation yield is stuck around 60%, and I see a fast-running, non-UV active spot on my TLC. What is going wrong? Causality & Solution: You are observing the E2 elimination of N-Boc-3-bromopropylamine into N-Boc-allylamine. Alkyl bromides are highly susceptible to elimination if the base is too strong or the temperature is too high[4]. If you are using NaH or heating the reaction above 100°C, the base will abstract a beta-proton from the alkyl chain faster than the phenoxide can perform the Sₙ2 attack. Fix: Keep the reaction temperature strictly at or below 80°C. Furthermore, exploit the Finkelstein reaction by adding 0.1 equivalents of Sodium Iodide (NaI) [4]. The iodide ion displaces the bromide to form an alkyl iodide intermediate in situ. Because iodide is a superior leaving group, the activation energy for the Sₙ2 substitution drops significantly, allowing the O-alkylation to outcompete the E2 elimination pathway[3].

Q3: I am using the traditional 3-bromopropanenitrile route, but my reduction step (nitrile to amine) yields a complex mixture. Should I switch routes? Causality & Solution: Yes. The reduction of 3-(3-methylphenoxy)propanenitrile to a primary amine is notoriously prone to over-alkylation. Mechanistically, as the nitrile is reduced to an intermediate imine, the newly formed primary amine can attack this imine, leading to secondary amine dimers. While this can be partially mitigated by using Raney Nickel hydrogenation under high pressure with excess anhydrous ammonia (to push the equilibrium away from dimerization), it is operationally complex. Switching to the N-Boc route bypasses the reduction step entirely, locking the amine in a protected state until the final, high-yielding acidic cleavage.

Q4: During the final HCl deprotection, my product yield is low after crystallization. How do I ensure quantitative recovery? Causality & Solution: The hydrochloride salt of 3-(3-methylphenoxy)propan-1-amine is highly hygroscopic and highly soluble in polar media. If your deprotection cocktail contains water (e.g., aqueous HCl) or methanol, the salt will remain solvated and resist crystallization. Fix: Ensure the deprotection is a self-precipitating system. Use anhydrous 4M HCl in Dioxane or Ethyl Acetate. As the Boc group is cleaved, the resulting amine immediately protonates. Because the HCl salt is insoluble in moderately polar solvents like EtOAc, it crashes out of solution as a pure white solid. This allows for quantitative recovery via simple vacuum filtration.

V. References

  • Alkylation of m-Cresol over Ferrospinels of Varying Cd/Cr Ionic Composition - Chemical Science Review and Letters. 1

  • N-Boc-3-Chloropropylamine | Building Block | RUO - Benchchem. 2

  • Preparation of a Psammaplysene-Based Library - PMC. 3

  • What conditions can I use for the alkylation of 7-hydroxycoumarin dimer with N-Boc-3-bromopropylamine? - ResearchGate. 4

Sources

Technical Support Center: Recrystallization of 3-(3-Methylphenoxy)propan-1-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for the recrystallization of 3-(3-Methylphenoxy)propan-1-amine hydrochloride (CAS 26646-51-5). It is designed for researchers requiring high-purity isolation of this specific aryloxyalkylamine salt.[1]

Case ID: PUR-AMINE-033 Compound Class: Aryloxyalkylamine Hydrochloride Salt Molecular Formula:


Molecular Weight:  201.69  g/mol  (Salt)[1][2]
Solvent Selection & Solubility Profile

Q: What is the optimal solvent system for recrystallizing this compound?

A: Based on the polarity of the primary amine hydrochloride and the lipophilic m-tolyl ether tail, the most effective solvent systems balance ionic solubility with the hydrophobic character of the aromatic ring.

Solvent SystemRoleProtocol Recommendation
Isopropanol (IPA) Primary Choice Best Balance. The compound typically dissolves in near-boiling IPA and crystallizes upon cooling.[1][2] It offers a moderate polarity that discourages "oiling out" better than ethanol.[1]
Ethanol / Ethyl Acetate Secondary Choice Use if the compound is too soluble in IPA.[1] Dissolve in minimum hot absolute ethanol, then add hot ethyl acetate until slightly turbid.
Acetonitrile (MeCN) Alternative Excellent for polar amine salts.[1] Useful if the crude material contains significant non-polar organic impurities.[1]
Water Not RecommendedWhile soluble, recovery is poor due to high solubility. Only use for removing inorganic salts (NaCl), followed by evaporation and organic recrystallization.

Technical Insight: The ether linkage in 3-(3-methylphenoxy)propan-1-amine increases the risk of the salt "oiling out" (separating as a liquid phase) compared to simple alkyl amines.[1][2] Isopropanol is preferred over Ethanol/Ether mixtures because its boiling point (


) allows for a higher temperature differential without reaching the melting point of the hydrated salt too quickly.[1]
Step-by-Step Recrystallization Protocol

Q: Can you provide a standard operating procedure (SOP) for the IPA method?

A: Follow this self-validating protocol to ensure crystalline recovery.

Materials:

  • Crude 3-(3-Methylphenoxy)propan-1-amine HCl[1][2]

  • Isopropanol (HPLC grade or anhydrous)[1]

  • Heat source (oil bath or block, avoid open flame)[1]

  • Buchner funnel and vacuum setup[1][3]

Protocol:

  • Saturation: Place crude solid in an Erlenmeyer flask. Add Isopropanol (approx. 5-7 mL per gram of solid).[1]

  • Reflux: Heat to a gentle boil. If solid remains, add IPA in small aliquots (0.5 mL) until fully dissolved.

    • Checkpoint: If the solution is dark/colored, add activated charcoal (1-2% w/w), boil for 2 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. Allow the flask to cool to room temperature slowly on a cork ring or wood block. Rapid cooling induces oiling.[1]

  • Crystallization: Once at room temperature, place in an ice bath (

    
    ) for 1-2 hours to maximize yield.
    
  • Isolation: Filter the white crystalline solid under vacuum.

  • Washing: Wash the filter cake with cold IPA (

    
    ) followed by a small amount of cold diethyl ether or heptane to remove residual IPA.
    
  • Drying: Dry in a vacuum oven at

    
     for 4-6 hours.
    
Troubleshooting Guide

Q: I am encountering issues. How do I resolve them?

SymptomProbable CauseCorrective Action
Oiling Out (Two liquid layers form instead of crystals)Solvent boiling point > Melting point of solvated salt; or cooling too fast.[1]1. Reheat to dissolve the oil. 2. Add a "seed crystal" of pure product at the cloud point. 3. Scratch the inner glass wall with a glass rod.[1] 4. Switch to a lower-boiling solvent system (e.g., Acetone/EtOH).[1]
No Precipitation (Solution remains clear cold)Solution is not saturated (too much solvent).[1]1. Rotovap to remove 50% of the solvent.[1] 2. Add an anti-solvent (Ethyl Acetate or Diethyl Ether) dropwise until persistent cloudiness appears, then cool.[1]
Colored Impurities Oxidation products (common in phenols/amines).[1]Perform a hot filtration with activated carbon.[1] Ensure the amine is fully protonated (excess HCl) to prevent oxidation of the free base.[1]
Hygroscopic Solid Residual HCl or moisture absorption.[1]Dry under high vacuum with

or silica desiccant.[1] Recrystallize from anhydrous Acetonitrile to scavenge water.[1]
Decision Tree & Workflow Visualization

The following diagram outlines the logical decision path for solvent selection and troubleshooting.

Recrystallization_Workflow Start Crude 3-(3-Methylphenoxy) propan-1-amine HCl Solvent_Choice Select Primary Solvent: Isopropanol (IPA) Start->Solvent_Choice Dissolve Heat to Reflux Solvent_Choice->Dissolve Check_Solubility Fully Dissolved? Dissolve->Check_Solubility Add_Solvent Add more IPA Check_Solubility->Add_Solvent No (Solid remains) Cooling Slow Cool to RT Check_Solubility->Cooling Yes Add_Solvent->Check_Solubility Check_Result Result? Cooling->Check_Result Crystals Filter & Wash (Success) Check_Result->Crystals Crystals Form Oiling Oiling Out (Liquid-Liquid Phase) Check_Result->Oiling Oily droplets No_Ppt No Precipitate Check_Result->No_Ppt Clear solution Remedy_Oil Reheat + Seed Crystal OR Switch to EtOH/EtOAc Oiling->Remedy_Oil Remedy_NoPpt Concentrate Vol. or Add Anti-Solvent (EtOAc) No_Ppt->Remedy_NoPpt Remedy_Oil->Cooling Remedy_NoPpt->Cooling

Caption: Logical workflow for solvent selection and troubleshooting phase separation issues during recrystallization.

Frequently Asked Questions (FAQ)

Q: Can I use Acetone as a solvent? A: Acetone is generally not recommended for primary amine hydrochlorides if there is any risk of excess acid or prolonged heating, as it can form imines (Schiff bases) or condensation products (aldol-like) over time.[1] However, cold Acetone is an excellent wash solvent to remove non-polar impurities from the filter cake.

Q: My product turned pink during drying. Why? A: This indicates oxidation of the phenol ether moiety or trace free amine.[1] Ensure the salt is fully formed (check pH of an aqueous aliquot is < 5).[1] Store the purified solid under nitrogen or argon in a dark container.

Q: Is this compound the same as Atomoxetine? A: No. Atomoxetine is N-methyl-3-phenyl-3-(o-tolyloxy)propylamine.[1][2][4] Your compound, 3-(3-Methylphenoxy)propan-1-amine , lacks the phenyl ring at the 3-position and the N-methyl group.[1][2] It is a structural fragment or impurity (often referred to as a des-methyl, des-phenyl analog) but has distinct solubility properties.[1]

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General protocols for amine hydrochloride purification). [1]

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 121282206 (Related Analog). Retrieved March 5, 2026. [1]

  • Santa Cruz Biotechnology. (2025).[1] 3-m-Tolyloxy-propylamine (CAS 26646-51-5) Product Data. Retrieved March 5, 2026. [1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard techniques for recrystallization of ionic organic salts).

Sources

Technical Support Center: Troubleshooting Hygroscopicity in 3-(3-Methylphenoxy)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of primary amine hydrochlorides. 3-(3-Methylphenoxy)propan-1-amine hydrochloride (CAS 26646-51-5) is a highly valuable aryloxypropanamine intermediate, but its aggressive hygroscopicity can compromise weighing accuracy, induce caking, and derail moisture-sensitive downstream reactions.

This guide bypasses generic advice to provide you with causality-driven insights, self-validating protocols, and authoritative analytical strategies to regain control over your compound.

Mechanistic Understanding: The Causality of Caking

To solve a moisture problem, you must first understand its thermodynamic drivers. The target compound features a highly polar


 headgroup. In ambient conditions, the chloride counterion and the protonated amine act as potent hydrogen bond acceptors and donors.

When the ambient Relative Humidity (RH) exceeds the compound's Critical Relative Humidity (CRH) , the thermodynamic drive for atmospheric water to coordinate with the ionic lattice overcomes the lattice energy. This initiates a cascade from surface adsorption to bulk absorption, ultimately resulting in deliquescence (the solid dissolving in its own absorbed moisture). The emphasizes that this moisture uptake can also lower the microenvironmental pH, potentially accelerating the degradation of the compound.

Mechanism A 3-(3-Methylphenoxy)propan-1-amine HCl (Anhydrous Crystal) C Surface Adsorption (H-bonding with NH3+ & Cl-) A->C B Ambient Humidity (H2O Vapor) B->C D Bulk Absorption (Hydrate Formation) C->D RH > Critical RH E Deliquescence (Caking & Stickiness) D->E Prolonged Exposure

Fig 1. Mechanistic pathway of moisture sorption and deliquescence in amine hydrochlorides.

Core Troubleshooting FAQs

Q1: My batch has turned into a sticky, caked solid. Can I just dry it in a standard laboratory oven at 80°C? A1: No. Applying high thermal stress to primary amine hydrochlorides is a critical error. Heat can induce the dissociation and sublimation of HCl gas, converting your salt back into the volatile free base, or cause oxidative degradation of the ether linkage. Drying must be driven by pressure differentials (vacuum), not thermal brute force.

Q2: How can I accurately profile the moisture sensitivity of my specific batch? A2: You must utilize Dynamic Vapor Sorption (DVS) . According to, DVS exposes the solid to variable humidity conditions while monitoring weight changes via an ultra-microbalance. This definitively identifies the exact RH threshold where your compound transitions from anhydrous to hydrate. For absolute water quantification, pair this with Karl Fischer (KF) titration, a standard endorsed by the.

Q3: How do I handle this compound during sensitive synthetic steps (e.g., anhydrous couplings)? A3: Atmospheric exposure must be eliminated. When handling highly sensitive hygroscopic solids, utilizing inert atmospheres and Schlenk techniques prevents bulk absorption (). For high-throughput optimization, consider using pre-weighed, inert-gas-filled reaction vials to bypass the need for a glovebox entirely.

Diagnostic & Resolution Workflow

Do not rely on visual inspection to determine if your compound is dry. Implement the following self-validating workflow to ensure scientific integrity.

Workflow Start Detect Handling Issue (Clumping/Weighing Error) Assess Quantify Moisture (KF Titration / DVS) Start->Assess Decision Moisture > 0.5%? Assess->Decision Dry Execute Drying Protocol (Vacuum, 25°C, P2O5) Decision->Dry Yes Glovebox Handle in Glovebox (RH < 5%, Inert Gas) Decision->Glovebox No Dry->Assess Re-evaluate Store Store in Desiccator (Double-bagged, Argon) Glovebox->Store

Fig 2. Self-validating diagnostic and resolution workflow for hygroscopic compound handling.

Analytical Data Presentation

Selecting the right analytical tool is paramount. Below is a synthesized comparison of the techniques required to characterize the hygroscopicity of 3-(3-Methylphenoxy)propan-1-amine hydrochloride.

Analytical TechniquePrimary MechanismKey OutputSample SizeAdvantagesLimitations
Dynamic Vapor Sorption (DVS) Gravimetric analysis under controlled humidity/tempSorption/Desorption Isotherms, CRH10 – 20 mgIdentifies exact RH thresholds for hydrate formation; non-destructive.Time-consuming; equipment is highly specialized.
Karl Fischer (KF) Titration Coulometric/Volumetric chemical reaction with H₂OAbsolute Water Content (%)50 – 100 mgHighly accurate for trace moisture; differentiates surface vs. bound water.Destructive; requires sample solubility in anhydrous solvents.
Thermogravimetric Analysis (TGA) Gravimetric analysis under controlled heatingMass Loss vs. Temperature5 – 15 mgRapid screening; identifies degradation temperatures.Cannot distinguish between water loss and loss of HCl/volatiles.

Note: DVS is considered the gold standard for establishing the sorption isotherm, as highlighted by .

Methodology Center: Step-by-Step Protocols

Protocol A: Self-Validating Vacuum Desiccation

This protocol recovers caked material without thermal degradation.

  • Surface Area Maximization:

    • Action: Transfer the caked 3-(3-Methylphenoxy)propan-1-amine hydrochloride into a wide, shallow glass crystallization dish. Gently break up large clumps using a glass rod.

    • Causality: Desorption kinetics are surface-area dependent. A thin layer minimizes the diffusion path length for trapped water molecules.

  • Desiccant Pairing:

    • Action: Place the dish inside a vacuum desiccator containing a fresh layer of Phosphorus Pentoxide (

      
      ).
      
    • Causality:

      
       is an aggressive, irreversible water scavenger that maintains a near-zero humidity microenvironment, driving the equilibrium toward complete sample dehydration.
      
  • Pressure Differential Drying:

    • Action: Apply a high vacuum (< 10 mbar) at ambient temperature (20–25°C) for 24–48 hours.

    • Causality: Lowering the atmospheric pressure drastically reduces the vapor pressure of water, forcing it into the gas phase without the need for destructive thermal energy.

  • Validation Loop (Critical):

    • Action: Weigh the dish periodically. The drying process is only complete when the mass stabilizes to a gravimetric plateau (

      
       over a 1-hour period).
      
    • Validation: Confirm the final moisture content is < 0.5% using KF Titration before proceeding to synthesis.

Protocol B: Inert Handling and Storage

Once dry, the compound must be protected from re-adsorption, following industry standards for .

  • Glovebox Transfer: Immediately transfer the dried crystallization dish into a glovebox purged with high-purity Argon (RH < 5%).

  • Aliquoting: Weigh the bulk material into single-use, amber glass vials.

    • Causality: Single-use aliquots prevent the repeated atmospheric exposure that occurs when opening a bulk container multiple times.

  • Double-Barrier Storage: Seal the vials with PTFE-lined caps. Place the vials inside a secondary Mylar bag containing indicating silica gel sachets, purge the bag with Argon, and heat-seal it. Store at 2–8°C.

References

  • "Dynamic Vapor Sorption | SK pharmteco." SK pharmteco. Available at:[Link]

  • "Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization." Ardena. Available at: [Link]

  • "The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance." American Pharmaceutical Review. Available at: [Link]

  • "Salt Selection in Drug Development." Pharmaceutical Technology. Available at: [Link]

  • "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." MDPI. Available at: [Link]

Technical Support Center: Resolving Solubility Issues with 3-(3-Methylphenoxy)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with the unpredictable precipitation of amine hydrochloride salts in standard biological buffers. This guide provides comprehensive, field-proven troubleshooting strategies for 3-(3-Methylphenoxy)propan-1-amine hydrochloride , an amphiphilic molecule containing a hydrophobic m-tolyl ether moiety and a hydrophilic primary amine.

By understanding the thermodynamic and kinetic forces driving precipitation, you can engineer buffer systems that maintain your compound in solution without compromising your assay's integrity.

Part 1: Core Mechanisms of Precipitation

To troubleshoot effectively, we must move beyond trial-and-error and understand the chemical causality behind the precipitation of this specific compound. There are two primary mechanisms at play:

1. pH-Dependent Disproportionation (Free Base Formation) The1[1]. According to the Henderson-Hasselbalch equation, as the buffer pH approaches or exceeds this pKa, the compound deprotonates. This triggers salt disproportionation, converting the highly soluble ionized salt into its neutral free base[2]. Lacking a charge to facilitate ion-dipole interactions with water, the lipophilic 3-methylphenoxy group dominates the molecule's behavior, leading to rapid hydrophobic aggregation and precipitation[3].

2. The Common Ion Effect Hydrochloride salts of amines are highly susceptible to the common ion effect when introduced to buffers with high chloride concentrations[3]. When 3-(3-Methylphenoxy)propan-1-amine hydrochloride is added to a buffer like Phosphate-Buffered Saline (PBS), the massive excess of background chloride ions shifts the dissolution equilibrium to the left. This forces the solubility product (


) of the salt to be exceeded, causing the intact hydrochloride salt to crash out of solution[4].

EquilibriumPathways SolidSalt Solid HCl Salt (R-NH3+ Cl-) DissolvedSalt Dissolved Ions (R-NH3+ + Cl-) SolidSalt->DissolvedSalt Dissolution (Water) DissolvedSalt->SolidSalt High [Cl-] (Common Ion Effect) FreeBase Free Base (R-NH2) DissolvedSalt->FreeBase pH > 9.63 (Deprotonation) FreeBase->DissolvedSalt pH < 8.0 (Protonation) Precipitate Precipitated Free Base (Solid R-NH2) FreeBase->Precipitate Hydrophobic Aggregation

Caption: Chemical equilibrium pathways governing 3-(3-Methylphenoxy)propan-1-amine solubility.

Part 2: Troubleshooting FAQs

Q1: I prepared a 10 mM stock in pure water perfectly, but it turns cloudy the moment I dilute it into PBS (pH 7.4). Why is this happening if the pH is well below the pKa? A: This is a classic manifestation of the 4[4]. While the pH of 7.4 ensures the compound remains >99% ionized, standard PBS contains ~137 mM NaCl and 2.7 mM KCl. This sudden influx of


 drastically reduces the solubility of the hydrochloride salt.
Solution: Switch your assay buffer to a non-chloride alternative, such as sodium-HEPES or a phosphate buffer prepared without NaCl.

Q2: My enzymatic assay requires a carbonate buffer at pH 10.0. The compound precipitates regardless of the chloride concentration. How can I resolve this? A: At pH 10.0, the environment exceeds the compound's pKa of 9.63. You are observing 2, where the compound converts to its highly lipophilic free base form[2]. Solution: You must lower the dielectric constant of the medium. Pre-dissolve the compound in DMSO and ensure the final assay buffer contains 2-5% DMSO. Alternatively, use a cyclodextrin (e.g., 20% HP-


-CD) to encapsulate the hydrophobic free base.

Q3: Does the order of addition matter when making my working solutions? A: Yes. Adding solid 3-(3-Methylphenoxy)propan-1-amine hydrochloride directly to a buffered solution often leads to localized pH shifts or immediate common-ion coating, creating an impenetrable shell around the powder. Always create a concentrated stock in pure solvent (water or DMSO) and add it dropwise to a vigorously stirring buffer to prevent localized supersaturation.

TroubleshootingWorkflow Start Issue: Compound Precipitates in Buffer CheckPH Is Buffer pH > 8.5? (Approaching pKa 9.63) Start->CheckPH FreeBase Free Base Precipitation (Deprotonation) CheckPH->FreeBase Yes CheckCl Does Buffer contain high [Cl-] (e.g., PBS)? CheckPH->CheckCl No Sol1 Action: Use Co-solvent (DMSO) or Surfactant FreeBase->Sol1 CommonIon Common Ion Effect (HCl Salt crashes out) CheckCl->CommonIon Yes SaltingOut Salting Out / Exceeding Intrinsic Solubility CheckCl->SaltingOut No Sol2 Action: Switch to non-chloride buffer (e.g., HEPES) CommonIon->Sol2 Sol3 Action: Reduce concentration and verify with OD600 SaltingOut->Sol3

Caption: Decision matrix for diagnosing and resolving amine salt precipitation.

Part 3: Quantitative Solubility Matrix

Use this matrix to predict the behavior of 3-(3-Methylphenoxy)propan-1-amine hydrochloride across common laboratory environments.

Buffer SystempHApprox. [Cl⁻]Expected Solubility (10 mM Target)Primary Mechanism of Precipitation
Ultrapure Water 6.0 - 7.0~0 mMHighly SolubleNone
PBS (1X) 7.4137 mMPoor (Precipitates)Common Ion Effect
Tris-HCl 8.050 mMModerateCommon Ion Effect
Sodium-HEPES 7.4~0 mMHighly SolubleNone
Carbonate Buffer 10.0~0 mMVery Poor (Precipitates)Free Base Disproportionation

Part 4: Self-Validating Experimental Protocols

Protocol 1: Preparation of Stable Working Solutions (Co-solvent Method)

Use this protocol when you are forced to use high-chloride or high-pH buffers and must rely on a co-solvent to maintain solubility.

Materials:

  • 3-(3-Methylphenoxy)propan-1-amine hydrochloride powder

  • Anhydrous DMSO (Cell culture grade)

  • Target Assay Buffer (e.g., PBS pH 7.4)

Step-by-Step Methodology:

  • Stock Preparation: Weigh the API and dissolve it in 100% anhydrous DMSO to create a 100 mM master stock. Vortex until completely clear.

  • Vortex-Assisted Dilution: Place your target assay buffer on a magnetic stirrer and create a deep vortex.

  • Dropwise Addition: Using a micropipette, add the DMSO stock dropwise directly into the center of the vortex to achieve your final concentration (e.g., 1 mM final concentration = 1% final DMSO).

  • Equilibration: Allow the solution to stir for 15 minutes at room temperature.

  • Validation Check (Self-Validating Step): Transfer 1 mL of the final solution to a cuvette and measure the optical density at 600 nm (OD600) against a buffer blank.

    • Interpretation: An OD600 > 0.05 indicates the presence of sub-visible colloidal aggregates. If this occurs, the co-solvent ratio is insufficient, and you must either increase the final DMSO concentration or lower the target compound concentration.

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this protocol to determine the absolute maximum concentration of the compound your specific buffer can hold before precipitation occurs.

Step-by-Step Methodology:

  • Saturation: Add an excess amount of solid 3-(3-Methylphenoxy)propan-1-amine hydrochloride (e.g., 50 mg) to 1 mL of your target buffer in a microcentrifuge tube.

  • Incubation: Place the tube in a thermomixer set to your assay temperature (e.g., 37°C) and shake at 800 RPM for 24 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the sample at 15,000 x g for 15 minutes to pellet the undissolved solid.

  • Filtration: Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter to remove micro-crystals.

  • Validation Check (Self-Validating Step): Analyze the filtered supernatant via HPLC-UV against a known standard curve. Repeat the sampling at 48 hours.

    • Interpretation: If the calculated concentration varies by more than 5% between the 24-hour and 48-hour time points, thermodynamic equilibrium has not been reached, and the incubation must be extended.

Part 5: References

  • Title: 3-(3-METHYLPHENOXY)PROPAN-1-AMINE HYDROCHLORIDE (Chemical Properties and pKa) Source: ChemicalBook URL:

  • Title: The solubility of drugs (Common Ion Effect and pH-Dependent Solubility) Source: Basicmedical Key URL:

  • Title: Buffers: The Common Ion Effect Source: GitHub Pages (Chemistry LibreTexts Adaptation) URL:

  • Title: API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches Source: Crystal Growth & Design - ACS Publications URL:

Sources

Minimizing impurities in 3-(3-Methylphenoxy)propan-1-amine hydrochloride production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, achieving a high-purity Active Pharmaceutical Ingredient (API) is paramount for downstream viability. The synthesis of 3-(3-Methylphenoxy)propan-1-amine hydrochloride—a highly versatile aryloxypropanamine scaffold—presents unique chemoselective challenges, particularly during etherification and nitrile reduction.

As a Senior Application Scientist, I have designed this guide to move beyond basic procedures. Here, we analyze the mechanistic root causes of common impurities and provide self-validating, field-proven protocols to ensure your scale-up is robust, reproducible, and compliant with stringent purity standards.

Process Workflow & Impurity Branching

Understanding where impurities originate is the first step in eliminating them. The diagram below maps the standard synthetic route and highlights the critical junctions where side reactions occur.

Pathway SM m-Cresol + 3-Chloropropanenitrile Step1 Williamson Ether Synthesis (K2CO3, DMF, 80°C) SM->Step1 Int1 3-(3-Methylphenoxy)propanenitrile Step1->Int1 Step2 Catalytic Hydrogenation (H2, Raney Ni, NH3/MeOH) Int1->Step2 Imine Reactive Imine Intermediate Step2->Imine Reduction PriAmine 3-(3-Methylphenoxy)propan-1-amine (Primary Amine) Imine->PriAmine +H2 SecAmine Secondary Amine Dimer (Impurity) Imine->SecAmine +Primary Amine (Side Reaction) Step3 Salt Formation (HCl in Isopropanol) PriAmine->Step3 API 3-(3-Methylphenoxy)propan-1-amine HCl (Purified API) Step3->API

Figure 1: Mechanistic workflow for 3-(3-Methylphenoxy)propan-1-amine HCl and impurity branching.

Quantitative Data: Impurity Profiling

To effectively troubleshoot, you must benchmark your analytical data against acceptable limits. Below is a summary of the primary impurities encountered in this synthesis, their analytical markers, and targeted mitigation strategies.

ImpurityOrigin / Mechanistic CauseAnalytical MarkerAcceptable Limit (ICH)Mitigation Strategy
Unreacted m-Cresol Incomplete Williamson ether synthesis due to weak base or hydrolysis.HPLC RRT ~0.80< 0.15%Add catalytic KI; utilize anhydrous K₂CO₃; perform NaOH wash.
Secondary Amine Dimer Nucleophilic attack of primary amine on the imine intermediate during reduction.LC-MS m/z 313< 0.10%Use 7N methanolic NH₃ solvent system; employ Raney Ni catalyst.
Regioisomers (o-/p-) Impure starting material (commercial m-cresol contains o/p-cresol traces).HPLC RRT ~0.95, 1.05< 0.15% (Total)Implement selective differential crystallization in IPA/EtOAc.
Troubleshooting Logic & FAQs

When an out-of-specification (OOS) result occurs, use the following logic matrix to identify the root cause and implement the correct fix.

Troubleshooting Issue Impurity Detected in Final API Type Identify Impurity Type (LC-MS / HPLC) Issue->Type Dimer Secondary Amine Dimer (m/z ~ 313) Type->Dimer Isomer Regioisomeric Amines (o- or p-cresol derivs) Type->Isomer SM_Carry Unreacted m-Cresol (Phenolic trace) Type->SM_Carry FixDimer Increase NH3 in Hydrogenation Switch to Raney Ni Dimer->FixDimer FixIsomer Implement IPA/EtOAc Differential Crystallization Isomer->FixIsomer FixSM Optimize Alkylation Base (Add KI catalyst) SM_Carry->FixSM

Figure 2: Diagnostic logic matrix for identifying and resolving critical API impurities.

Q1: We are observing a significant "dimer" impurity during the nitrile reduction step. How do we minimize this?

Expertise & Experience: The catalytic hydrogenation of nitriles to primary amines proceeds via a highly reactive enamine/imine intermediate[1]. If the local concentration of the newly formed primary amine is high, it acts as a nucleophile, attacking the intermediate imine to afford secondary and tertiary amines[2]. The Fix: To prevent this dimerization, we must shift the thermodynamic equilibrium. By introducing a large excess of anhydrous ammonia (NH₃) into the reaction mixture, the excess ammonia outcompetes the primary amine for the imine intermediate, effectively suppressing the side reaction[3].

Q2: Our final API contains 1-2% of regioisomers (2-methyl and 4-methyl analogs). Where are these coming from, and how do we clear them?

Expertise & Experience: These regioisomers originate directly from the starting material. Commercial-grade m-cresol frequently contains trace amounts of o-cresol and p-cresol. Because the alkylation and reduction steps are not highly sensitive to the steric position of the methyl group, these impurities carry through the entire synthesis. This is a well-documented phenomenon in the synthesis of related aryloxypropanamines, such as atomoxetine, where fluorotoluene or cresol impurities generate isomeric carryover[4]. The Fix: Fractional distillation of the starting material is highly energy-intensive. Instead, clear these impurities via selective recrystallization of the final hydrochloride salt. An Isopropanol/Ethyl Acetate (IPA/EtOAc) solvent system exploits the differential lattice energies of the regioisomeric salts, selectively precipitating the target meta-isomer while leaving the ortho and para impurities in the mother liquor.

Q3: We have unreacted m-cresol in our isolated nitrile intermediate. What is causing the incomplete Williamson ether synthesis?

Expertise & Experience: Phenoxide alkylation with 3-chloropropanenitrile can stall if the base is insufficiently strong, or if trace water hydrolyzes the alkylating agent. The Fix: Ensure strictly anhydrous conditions. Add a catalytic amount of Potassium Iodide (KI). KI converts the alkyl chloride to a highly reactive alkyl iodide in situ (Finkelstein reaction), drastically accelerating the nucleophilic substitution and driving the reaction to absolute completion.

Validated Experimental Protocols

The following methodologies are engineered as self-validating systems. Built-in In-Process Controls (IPCs) ensure that each step confirms its own success before you proceed.

Protocol 1: Williamson Ether Synthesis of 3-(3-Methylphenoxy)propanenitrile
  • Setup: Charge a clean, dry reactor with anhydrous DMF (5 volumes) and m-cresol (1.0 eq).

  • Activation: Add anhydrous K₂CO₃ (1.5 eq) and a catalytic amount of KI (0.1 eq). Causality: KI accelerates the reaction via in situ Finkelstein halogen exchange, preventing stalled kinetics.

  • Addition: Heat the suspension to 60°C and add 3-chloropropanenitrile (1.1 eq) dropwise over 1 hour to prevent thermal runaway.

  • Reaction: Maintain the temperature at 80°C for 6 hours.

  • Self-Validation Step: Sample the reaction mixture and analyze via TLC (Hexane:EtOAc 8:2) or HPLC. The reaction is self-validated when the m-cresol spot (Rf ~0.6) is completely consumed. If m-cresol remains, continue heating.

  • Workup: Quench with water and extract with MTBE. Wash the organic layer with 1M NaOH. Causality: The NaOH wash deprotonates and removes any trace unreacted phenol into the aqueous layer. Concentrate under vacuum.

Protocol 2: Selective Catalytic Hydrogenation (Nitrile Reduction)
  • Setup: Transfer the crude 3-(3-methylphenoxy)propanenitrile to a high-pressure hydrogenation autoclave.

  • Solvent System: Dissolve the intermediate in 7N Methanolic Ammonia (10 volumes). Causality: High ammonia concentration shifts the imine-amine equilibrium backward, strictly preventing secondary amine dimerization.

  • Catalyst: Add carefully washed Raney Nickel catalyst (10% w/w).

  • Reaction: Purge the vessel with N₂ (3x), then with H₂ (3x). Pressurize to 50 psi H₂ and heat to 40°C.

  • Self-Validation Step: Monitor H₂ consumption via a mass flow controller. The reaction is validated when H₂ uptake ceases and pressure remains stable for 30 minutes. Post-reaction LC-MS must confirm the primary amine mass (m/z 166) and the absence of the dimer peak (m/z 313).

  • Workup: Filter the catalyst over a pad of Celite under an inert atmosphere (Caution: Raney Ni is pyrophoric). Concentrate the filtrate to yield the crude free base.

Protocol 3: HCl Salt Formation and Differential Crystallization
  • Setup: Dissolve the crude 3-(3-methylphenoxy)propan-1-amine free base in Isopropanol (IPA, 4 volumes).

  • Cooling: Cool the solution to 0–5°C.

  • Acidification: Slowly add 5-6N HCl in IPA until the pH reaches 2.0. Causality: Controlled acidification in a non-aqueous solvent prevents localized exotherms and avoids trapping water in the crystal lattice.

  • Crystallization: Add Ethyl Acetate (EtOAc, 8 volumes) as an anti-solvent dropwise to induce crystallization. Causality: The IPA/EtOAc system keeps the o/p-regioisomers soluble in the mother liquor while crashing out the target API.

  • Isolation: Stir at 0°C for 2 hours, then filter the white crystalline solid. Wash with cold EtOAc and dry under vacuum at 45°C.

  • Self-Validation Step: Perform HPLC analysis on the isolated crystals. The protocol is validated when the target API shows >99.5% purity, with individual regioisomers <0.15%.

References
  • Nitrile reduction - Wikipedia. [Link]

  • US9604906B2 - Process for the preparation of 3-aryloxy-3-phenylpropylamine and salt thereof - Google P
  • Nitrile Reduction Mechanism + Description - ACS GCIPR.[Link]

  • How to prevent secondary amine formation in nitrile reduction? - ResearchGate.[Link]

Sources

Stability of 3-(3-Methylphenoxy)propan-1-amine hydrochloride under oxidative stress

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Stability of 3-(3-Methylphenoxy)propan-1-amine Hydrochloride

Executive Summary: The Stability Profile

3-(3-Methylphenoxy)propan-1-amine hydrochloride is a primary amine building block featuring a meta-cresol ether motif.[1] While the hydrochloride salt form provides significant stabilization against N-oxidation compared to the free base, the compound remains susceptible to oxidative stress at two critical structural loci:

  • The Benzylic Position: The methyl group on the aromatic ring is prone to radical autoxidation, leading to the formation of benzylic alcohols and aldehydes.

  • The Aromatic Ring: The electron-rich phenoxy system can undergo hydroxylation or quinone formation under harsh oxidative conditions, often resulting in sample discoloration (yellowing).

This guide provides the mechanistic insights and protocols necessary to handle, store, and analyze this compound without compromising data integrity.

Mechanistic Degradation Pathways

Understanding how the molecule breaks down is the first step in prevention. The diagram below details the specific oxidative cascades triggered by radical initiators (e.g., peroxides, light, metal ions).

OxidationPathways API 3-(3-Methylphenoxy) propan-1-amine HCl (Intact API) Radical Benzylic Radical Intermediate API->Radical H• Abstraction (Light/Metal ions) N_Oxide N-Hydroxylamine/ N-Oxide (+16 Da) API->N_Oxide H2O2 (High pH) Free Base Form Cleavage Oxidative Dealkylation (Chain Scission) API->Cleavage Harsh Oxidation Quinone Quinone Species (Yellow/Brown Color) API->Quinone Ring Oxidation Alcohol Benzylic Alcohol (+16 Da) Radical->Alcohol +OH• Aldehyde Benzaldehyde Deriv. (+14 Da) Alcohol->Aldehyde -2H Acid Benzoic Acid Deriv. (+30 Da) Aldehyde->Acid +[O]

Figure 1: Primary oxidative degradation pathways.[1] The benzylic oxidation (top path) is the dominant mechanism in solid-state storage, while N-oxidation (middle) competes in solution phase at neutral/basic pH.[1]

Troubleshooting Guide (Q&A)

This section addresses the most common issues reported by our user base regarding this compound.

Q1: My white powder has turned a faint yellow/beige color. Is it still usable?

  • Diagnosis: This is a classic sign of quinone formation or trace N-oxide accumulation.[1] Phenoxy-ethers are electron-rich; even trace oxidation (<0.5%) can produce highly conjugated chromophores that cause visible discoloration.[1]

  • Risk Assessment: If the color change is slight, the purity may still be >98%.

  • Action: Run a standard HPLC. If the main peak is >98% and no single impurity exceeds 0.5%, the material is likely suitable for early-stage screening. For GMP or late-stage work, repurify or discard.[1]

Q2: I see a new peak in LC-MS with a mass shift of +16 Da. What is it?

  • Mechanism: This represents the addition of one oxygen atom.

  • Differentiation:

    • N-Oxide/Hydroxylation: Likely if the sample was in solution at pH > 6.

    • Benzylic Alcohol:[1] Likely if the sample was stored as a solid under air/light.

  • Confirmation: Perform MS/MS fragmentation. Loss of -OH (17 Da) suggests the alcohol; loss of -O (16 Da) is characteristic of N-oxides.[1]

Q3: Why does the stability decrease significantly when I dissolve it in DMSO?

  • Root Cause: DMSO is not inert; it can act as an oxidant (Swern-like chemistry) under certain conditions, especially if the DMSO is old and contains dimethyl sulfide/sulfone impurities or if the solution is heated.[1]

  • Solution: Use fresh, anhydrous DMSO stored under argon. For long-term storage of stock solutions, we recommend Acetonitrile/Water (acidified) or Methanol at -20°C.[1]

Q4: Can I use iron-based catalysts with this building block?

  • Warning: Transition metals (Fe, Cu) catalyze Fenton reactions in the presence of trace peroxides, rapidly accelerating benzylic oxidation.

  • Protocol: Add a chelating agent (e.g., EDTA) if metal contamination is suspected, or ensure all solvents are peroxide-free.

Experimental Protocols

Protocol A: Forced Degradation Study (Oxidative Stress)

Purpose: To validate analytical methods and identify potential degradation products.[1][2]

  • Preparation: Dissolve 10 mg of 3-(3-Methylphenoxy)propan-1-amine HCl in 10 mL of Acetonitrile:Water (50:50).

  • Stressing:

    • Add 1 mL of 30% Hydrogen Peroxide (H2O2) .[1]

    • Incubate at Room Temperature for 4 hours. (Do not heat initially; this reaction can be vigorous).[1]

  • Quenching: Neutralize excess peroxide by adding sodium metabisulfite solution until starch-iodide paper shows no color change.

  • Analysis: Inject immediately onto HPLC/LC-MS.

    • Target Impurities: Look for RRT (Relative Retention Time) ~0.8 (more polar N-oxides) and RRT ~1.1 (Benzylic oxidation products).[1]

Protocol B: Recommended Storage Conditions
  • Temperature: -20°C (Long-term) / 2-8°C (Working).[1]

  • Atmosphere: Argon or Nitrogen backfill is mandatory after opening.[1]

  • Container: Amber glass vials (protects from photo-oxidation).[1]

  • Desiccant: Silica gel (moisture promotes hydrolysis and salt disproportionation).[1]

Summary of Stability Data

ParameterConditionStability VerdictMajor Degradant
Solid State 25°C / 60% RH (Open Air)Moderate Benzylic Alcohol (+16 Da)
Solid State 40°C / 75% RH (Accelerated)Poor Benzoic Acid deriv., Quinones
Solution pH 1-5 (Acidic)High Minimal
Solution pH > 7 (Basic)Low N-Oxide, Dimers
Photostability UV Light ExposureSensitive Radical coupling products

References

  • ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Council for Harmonisation.[1][3] Link

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.[2][4] Advanced Drug Delivery Reviews.[1] Link[1]

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation.[1] Taylor & Francis.[1] (Focus on amine oxidation mechanisms). Link[1]

  • PubChem. (2023).[1] Compound Summary: 3-(3-Methylphenoxy)propan-1-amine.[1][][6][7][8] National Library of Medicine. Link[1]

  • BOC Sciences. (2023).[1] Atomoxetine Impurity D HCl (Related Structure Stability Data).[1]

Sources

Technical Support Center: Purification of 3-(3-Methylphenoxy)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 3-(3-Methylphenoxy)propan-1-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of removing unreacted m-cresol from the final product. The following FAQs and troubleshooting guides provide in-depth, field-proven insights to ensure the high purity of your compound.

FAQ Section 1: Understanding the Core Problem
Q1: Why is removing m-cresol a critical step, and what are the key property differences I can exploit for separation?

A1: Unreacted m-cresol is a process-related impurity that must be removed to ensure the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). Its presence can interfere with downstream applications and introduce toxicological risks.[1] The successful separation hinges on the significant differences in the acid-base properties and resulting solubilities between the desired amine hydrochloride product and the phenolic impurity.

  • 3-(3-Methylphenoxy)propan-1-amine hydrochloride is an amine salt. In its salt form, it is polar and generally soluble in water. When deprotonated with a base, it becomes a free amine, which is significantly less polar and preferentially soluble in organic solvents.

  • m-Cresol is a phenol, making it weakly acidic (pKa ≈ 10.1).[1][2] While only slightly soluble in neutral water, it readily reacts with a strong base (like NaOH) to form a water-soluble sodium cresolate salt.[3][4]

This difference is the cornerstone of our primary purification strategy: liquid-liquid extraction.

Below is a summary of the key physical and chemical properties:

Propertym-Cresol3-(3-Methylphenoxy)propan-1-amine3-(3-Methylphenoxy)propan-1-amine HCl
Molar Mass 108.14 g/mol [1][4]~255.36 g/mol (for a similar structure)[5]~291.8 g/mol [6]
Appearance Colorless to yellowish liquid[1]Likely an oil or low-melting solidLikely a crystalline solid
pKa ~10.1 (Weakly Acidic)[1][7]~10.15 (Predicted for a similar amine, basic)[8]N/A (Salt of a weak base)
Boiling Point 202-203 °C[1][7]High boiling pointN/A (Decomposes)
Solubility Water: Sparingly soluble (~23 g/L)[7][9]. Aqueous Base: Soluble (forms salt).[3][4] Organic Solvents: Miscible.[3][10]Water: Sparingly soluble. Organic Solvents: Soluble.Water: Soluble. Organic Solvents: Generally insoluble.
FAQ Section 2: The Primary Purification Strategy - Basic Liquid-Liquid Extraction
Q2: What is the most robust and scalable method for removing m-cresol from my amine hydrochloride product?

A2: The most effective and widely used method is a basic liquid-liquid extraction . This technique manipulates the pH of an aqueous solution to control the solubility of the amine and the cresol, forcing them into different, immiscible liquid phases. The underlying principle is a classic acid-base reaction.[11]

Q3: Can you explain the chemical principle of this extraction?

A3: Certainly. The process involves two key chemical transformations:

  • Basification: You start with a mixture of your water-soluble amine hydrochloride and the m-cresol impurity, typically dissolved in an aqueous and an immiscible organic solvent. By adding a strong aqueous base (e.g., NaOH), you initiate two simultaneous reactions:

    • The amine hydrochloride (water-soluble) is neutralized to its free amine (organic-soluble) form.

    • The weakly acidic m-cresol (sparingly water-soluble) is deprotonated to form sodium cresolate (highly water-soluble) .

  • Phase Separation: After shaking the mixture, the neutral free amine partitions into the organic layer, while the ionic sodium cresolate salt is drawn into the aqueous layer. By physically separating these layers, you effectively separate the product from the impurity. The amine can then be recovered from the organic phase, often by re-forming the hydrochloride salt.

The entire workflow can be visualized as follows:

G cluster_0 Step 1: Initial State cluster_1 Step 2: Basification & Extraction cluster_2 Step 3: Isolation cluster_3 Step 4: Product Recovery Initial Mixture in Separatory Funnel - Amine HCl (aq) - m-Cresol (org/aq) - Organic Solvent (e.g., EtOAc) - Water Addition Add Aqueous NaOH (e.g., 2M) Shake to mix phases Initial->Addition pH Adjustment Separation Phases Separate Top: Organic Layer (Free Amine) Bottom: Aqueous Layer (Sodium Cresolate) Addition->Separation Partitioning Drain Drain & Discard Aqueous Layer Separation->Drain Collect Collect Organic Layer (Contains Pure Free Amine) Separation->Collect Wash Wash Organic Layer (e.g., with Brine) Collect->Wash Dry Dry over Na2SO4 Filter Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Final Pure Free Amine Evaporate->Final Salt Re-form HCl salt (e.g., add HCl in Ether) Final->Salt Salt Formation Product Pure Amine HCl Salt->Product

Caption: Workflow for purification via basic liquid-liquid extraction.

Q4: Can you provide a detailed, step-by-step protocol for this procedure?

A4: Absolutely. This protocol is a self-validating system designed for high-purity outcomes.

Experimental Protocol: Basic Extraction of m-Cresol

  • Dissolution:

    • Dissolve the crude 3-(3-Methylphenoxy)propan-1-amine hydrochloride containing the m-cresol impurity in a suitable organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude product.

    • Add an equal volume of deionized water.

  • Basification:

    • Slowly add 2 M aqueous sodium hydroxide (NaOH) solution to the separatory funnel.

    • Stopper the funnel, invert, and vent frequently to release any pressure.

    • Shake the funnel vigorously for 1-2 minutes.

    • Allow the layers to separate. Check the pH of the aqueous (bottom) layer using pH paper; it should be strongly basic (pH > 12) to ensure complete deprotonation of both the amine salt and the cresol. If not, add more NaOH and repeat the shaking.

  • Phase Separation:

    • Carefully drain the lower aqueous layer, which now contains the sodium cresolate impurity.

    • Expert Tip: For maximum purity, perform a second wash of the organic layer with a fresh portion of 2 M NaOH solution, followed by a wash with deionized water to remove any residual NaOH.

  • Final Wash & Drying:

    • Wash the organic layer with a saturated sodium chloride solution (brine). This helps to break any minor emulsions and removes bulk water from the organic phase.

    • Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

    • Allow the mixture to stand for 15-20 minutes, then filter to remove the drying agent.

  • Product Isolation (Two Options):

    • Isolation as Free Base: Evaporate the solvent from the dried organic phase under reduced pressure to yield the purified free amine, likely as an oil.

    • Isolation as Hydrochloride Salt: To the dried organic solution, slowly add a stoichiometric amount of HCl dissolved in a suitable solvent (e.g., 2 M HCl in diethyl ether) while stirring. The purified amine hydrochloride salt will precipitate out of the solution.[12] The resulting solid can be collected by filtration, washed with a small amount of cold organic solvent, and dried under vacuum.

FAQ Section 3: Troubleshooting and Optimization
Q5: An emulsion formed during the extraction. How do I resolve this?

A5: Emulsions are common, especially with basic solutions. Here are several effective strategies:

  • Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).

  • Brine: Add a small amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase often helps to break the emulsion.

  • Gentle Agitation: Gently swirl the funnel instead of vigorous shaking.

  • Filtration: For stubborn emulsions, passing the entire mixture through a pad of Celite® or glass wool can be effective.

Q6: My final yield is lower than expected. What are the potential causes?

A6: Low yield can result from several factors:

  • Incomplete Extraction: Ensure you have used a sufficient volume of organic solvent and performed multiple extractions (e.g., 3 separate extractions) to fully recover the free amine from the aqueous phase.

  • Incorrect pH: If the aqueous phase was not made sufficiently basic (pH > 12), some of your amine may have remained in its protonated, water-soluble form and was discarded with the aqueous layer.

  • Product Volatility: If isolating the free base, ensure you are using gentle conditions during solvent evaporation to avoid loss of a potentially volatile product.

  • Precipitation Loss: When re-forming the hydrochloride salt, ensure the solution is sufficiently concentrated for precipitation and consider cooling it to maximize crystal formation. Some product will always remain dissolved in the mother liquor.

FAQ Section 4: Secondary Purification & Quality Control
Q7: The extraction worked well, but I need even higher purity. Can I use recrystallization?

A7: Yes, recrystallization is an excellent secondary purification step for the solid amine hydrochloride salt.[12][13] The key is to find a suitable solvent system where the salt has high solubility at an elevated temperature and low solubility at room temperature or below, while impurities remain in solution.

Protocol: Recrystallization of Amine Hydrochloride

  • Solvent Screening: Test small batches with solvents like isopropanol, ethanol, or acetone/water mixtures.

  • Dissolution: Place the crude hydrochloride salt in a flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them thoroughly under vacuum.

Q8: How do I definitively confirm that the m-cresol has been removed?

A8: Analytical validation is crucial. Several methods can be employed:

  • High-Performance Liquid Chromatography (HPLC): This is the standard method for purity analysis.[14][15][16] A well-developed HPLC method can easily separate m-cresol from the amine product and quantify its presence down to very low levels.

  • Gas Chromatography (GC): Since m-cresol is volatile, GC is also a highly effective technique for detecting its presence.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect characteristic signals of m-cresol (e.g., the phenolic -OH proton and specific aromatic signals) in the final product spectrum.

References
  • m-Cresol - Solubility of Things.
  • m -Cresol - Grokipedia.
  • M-Cresol | CH3C6H4OH | CID 342 - PubChem . National Institutes of Health. Available from: [Link]

  • Difference in pKa in meta-cresol and phenol - Chemistry Stack Exchange . Available from: [Link]

  • Detection of impurities in m-cresol purple with SIMCA for the quality control of spectrophotometric pH measurements in seawater - National Institute of Standards and Technology . Available from: [Link]

  • Detection of impurities in m-cresol purple with Soft Independent Modeling of Class Analogy for the quality control of spectrophotometric pH measurements in seawater - PMC . National Institutes of Health. Available from: [Link]

  • Salt Effects on the Recovery of Phenol by Liquid‐Liquid Extraction with Cyanex 923 . Available from: [Link]

  • Purification and Characterization of meta-Cresol Purple for Spectrophotometric Seawater pH Measurements | Environmental Science & Technology - ACS Publications . Available from: [Link]

  • (3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine - ChemBK . Available from: [Link]

  • methylamine hydrochloride - Organic Syntheses Procedure . Available from: [Link]

  • HPLC-DAD Purification and Characterization of Meta-Cresol-Purple for Spectrophotometric Seawater pH Measurements - MDPI . Available from: [Link]

  • CN106324138A - Gas chromatographic method of m-cresol - Google Patents.
  • Removal of phenol by liquid-liquid extraction from pharmaceutical wastewater | Request PDF - ResearchGate . Available from: [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds - European Patent Office - EP 2436381 A1 - Googleapis.com.
  • Recrystallization and Acid/Base Extraction - The Basics - [www.rhodium.ws] . Available from: [Link]

  • Safety Data Sheet: m-Cresol - Carl ROTH . Available from: [Link]

  • Purification: How To - Chemistry - University of Rochester . Available from: [Link]

  • m-Cresol - Wikipedia . Available from: [Link]

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids | Journal of the American Chemical Society . Available from: [Link]

  • (3R)-N-methyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine hydrochloride - PubChem . National Institutes of Health. Available from: [Link]

  • Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents - MDPI . Available from: [Link]

  • US1942838A - Method of recovering amines and phenols from their aqueous solutions - Google Patents.
  • Workup for Removing Amines . Available from: [Link]

  • 2.3: LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts . Available from: [Link]

  • 3-(3-Fluoro-2-methylphenoxy)-N-methyl-3-phenylpropan-1-amine hydrochloride . Available from: [Link]

  • US5227483A - Process for recovery of amines and volatile acids from amine salts - Google Patents.
  • N-METHYL-3-(3-METHYLPHENOXY)-3-PHENYLPROPAN-1-AMINE, (3R)- - precisionFDA . Available from: [Link]

  • 3-(3-Methylphenyl)propan-1-amine | C10H15N | CID 12666388 - PubChem . National Institutes of Health. Available from: [Link]

  • What is the best way to convert my amine compound from the salt form into free amine? | ResearchGate . Available from: [Link]

  • MedChem Tips and Tricks – ACSGCIPR . Available from: [Link]

Sources

Controlling salt formation stoichiometry for 3-(3-Methylphenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the critical process parameters for controlling salt formation stoichiometry for 3-(3-Methylphenoxy)propan-1-amine , a primary amine intermediate often used in the synthesis of norepinephrine reuptake inhibitors (e.g., Atomoxetine analogs).[1] Due to its flexible alkyl ether chain, this molecule exhibits a tendency toward "oiling out" and hygroscopicity, particularly with halide salts.[1] This document provides troubleshooting protocols to ensure precise 1:1 or 2:1 stoichiometry, crystalline stability, and impurity rejection.

Part 1: Core Troubleshooting (Q&A)

Q1: I am attempting to form the Hydrochloride (HCl) salt, but I consistently obtain a hygroscopic oil or gum instead of a crystalline solid. How do I fix this?

Diagnosis: This is a classic issue with phenoxyalkylamines. The high rotational freedom of the propyl ether chain impedes crystal lattice packing.[1] Furthermore, excess water or alcohol in the reaction matrix often leads to solvate formation or hygroscopic oils.[1]

Corrective Action:

  • Switch to Anhydrous Conditions: Do not use aqueous HCl. Use 4M HCl in Dioxane or 2M HCl in Diethyl Ether .[1]

  • Solvent Exchange: If the oil has already formed, perform a solvent swap.[1] Dissolve the oil in a minimum amount of Isopropanol (IPA) and slowly add Methyl tert-butyl ether (MTBE) or Heptane as an anti-solvent until turbidity persists.[1]

  • Seed Crystal Generation: Scratch the side of the flask with a glass rod or cool to -20°C to induce nucleation.[1]

Q2: When using diprotic acids (e.g., Succinic, Fumaric), how do I strictly control the stoichiometry to obtain the 1:1 (Hydrogen) salt versus the 2:1 (Neutral) salt?

Diagnosis: Stoichiometry is not solely determined by the molar ratio of reagents added; it is driven by the Solubility Product (Ksp) of the resulting species.[1] If the 2:1 salt is significantly less soluble than the 1:1 salt, it will precipitate even if you add excess acid.[1]

Corrective Action:

  • For 1:1 Salts (Acid Salts): Use a large excess of acid (e.g., 1.5 to 2.0 equivalents).[1] This shifts the equilibrium entirely toward the mono-anionic species (

    
    ).[1]
    
    • Protocol: Add the amine solution dropwise into the acid solution . This ensures the amine is always in a high-acid environment, preventing the local formation of the 2:1 species.[1]

  • For 2:1 Salts (Neutral Salts): Use exactly 0.5 equivalents of acid relative to the amine (or 2.0 equivalents of amine to acid).[1]

    • Protocol: Add the acid solution dropwise into the amine solution .[1]

Q3: My elemental analysis indicates a non-integer stoichiometry (e.g., 1.3:1). Is this a mixed salt?

Diagnosis: This usually indicates one of three issues:

  • Physical Mixture: You have co-precipitated both 1:1 and 2:1 forms.

  • Solvation: The crystal lattice has trapped solvent molecules (check TGA/DSC).[1]

  • Hygroscopicity: The sample absorbed water during weighing (common with HCl salts).[1]

Corrective Action:

  • Dry the sample: Vacuum dry at 40°C for 24 hours.

  • Reslurry: Suspend the solid in the reaction solvent and stir for 12 hours. This allows the system to reach thermodynamic equilibrium, converting the kinetic mixture into the single most stable form.[1]

Part 2: Optimized Salt Formation Protocol

Objective: Synthesis of 3-(3-Methylphenoxy)propan-1-amine Hydrochloride (1:1 Stoichiometry) with high crystallinity.

Materials:

  • Substrate: 3-(3-Methylphenoxy)propan-1-amine (Free Base).[1][][3]

  • Acid: 4M HCl in Dioxane (Anhydrous).[1]

  • Solvent A (Dissolution): Ethyl Acetate (EtOAc).[1][4]

  • Solvent B (Anti-solvent): n-Heptane.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of the free base in 50 mL of EtOAc (5 vol) at room temperature. Ensure the solution is clear.

  • Acid Addition (Controlled):

    • Cool the solution to 0–5°C.

    • Add 1.05 equivalents of 4M HCl in Dioxane dropwise over 30 minutes.

    • Note: A slight excess (0.05 eq) ensures complete protonation of the amine.[1]

  • Nucleation & Aging:

    • A white precipitate should form.[1] If oiling occurs, heat the mixture to 40°C until redissolved, then cool very slowly (5°C/hour).

    • Stir the slurry at 0-5°C for 2 hours.

  • Filtration & Wash:

    • Filter the solid under nitrogen (to prevent moisture absorption).[1]

    • Wash the cake with 2 x 10 mL of cold EtOAc/Heptane (1:1).

  • Drying: Dry in a vacuum oven at 40-45°C with a nitrogen bleed until constant weight.

Part 3: Decision Logic & Workflows

Workflow 1: Troubleshooting "Oiling Out"

This diagram guides you through the critical decision process when the salt fails to crystallize.

SaltTroubleshooting Start Start: Salt Formation Precipitate Does a solid precipitate form? Start->Precipitate Oil Result: Oiling / Gumming Precipitate->Oil No Solid Result: Crystalline Solid Precipitate->Solid Yes CheckSolvent Check Solvent System Oil->CheckSolvent Polarity Is solvent too polar? (e.g., MeOH, Water) CheckSolvent->Polarity Action1 Switch to EtOAc or IPA Polarity->Action1 Yes Action2 Add Anti-solvent (MTBE, Heptane) Polarity->Action2 No (Already Non-polar) Action3 Seed & Cool (-20°C) Action1->Action3 Action2->Action3 Action3->Solid Retry

Caption: Decision matrix for resolving oiling/gumming issues during amine salt crystallization.

Workflow 2: Stoichiometry Control Logic

This diagram illustrates how to manipulate process parameters to target specific salt stoichiometries (1:1 vs 2:1).

StoichiometryControl Input Target Stoichiometry Split Select Target Input->Split Target11 1:1 (Acid Salt) Split->Target11 Target21 2:1 (Neutral Salt) Split->Target21 Process1 Excess Acid (>1.5 eq) Target11->Process1 Process3 Exact Stoichiometry (0.5 eq Acid) Target21->Process3 Process2 Add Amine TO Acid Process1->Process2 Result1 High Acidity Environment Prevents 2:1 formation Process2->Result1 Process4 Add Acid TO Amine Process3->Process4 Result2 High Basicity Environment Favors Neutral Salt Process4->Result2

Caption: Process flow for targeting 1:1 vs 2:1 salt stoichiometry using addition order and equivalents.

Part 4: Data & Reference Tables

Table 1: Solvent Selection for 3-(3-Methylphenoxy)propan-1-amine Salts

Selection based on dielectric constant (


) and solubility profiles.[1]
Solvent ClassSpecific SolventDielectric Const.[1] (

)
SuitabilityNotes
Reaction Solvent Ethyl Acetate6.02High Good solubility for free base; poor for salt.[1] Promotes precipitation.[1]
Reaction Solvent Isopropanol (IPA)17.9Medium Good for recrystallization.[1] May require anti-solvent.[1]
Anti-Solvent MTBE2.6High Excellent for forcing precipitation without oiling.[1]
Anti-Solvent n-Heptane1.9High Strong anti-solvent.[1] Add slowly to avoid gumming.
Avoid Water80.1Low Causes oiling; high solubility of HCl salt.[1]
Avoid Methanol32.7Low High solubility of salt; difficult to isolate.[1]
Table 2: Common Counter-ions & Stoichiometry
AcidpKa (approx)Possible Stoichiometry (Base:Acid)Recommended for this Amine?
Hydrochloric -6.01:1Yes (Standard, but hygroscopic)
Sulfuric -3.0 / 1.91:1 or 2:1Caution (Hygroscopic)
Fumaric 3.0 / 4.41:1 or 2:1Excellent (Often non-hygroscopic)
Succinic 4.2 / 5.61:1 or 2:1Good (Good solubility profile)
Oxalic 1.2 / 4.21:1Caution (Toxic, often low solubility)

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] [Link][1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 121282206, 3-(3-Methylphenoxy)propan-1-amine hydrochloride. Retrieved March 5, 2026.[1] [Link][1]

  • Bastin, R. J., et al. (2000).[1] Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435.[1] [Link]

Sources

Validation & Comparative

Analytical Comparison Guide: 3-(3-Methylphenoxy)propan-1-amine Hydrochloride vs. Free Base

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the selection and verification of the correct active pharmaceutical ingredient (API) salt form is a critical regulatory and functional milestone. 3-(3-Methylphenoxy)propan-1-amine hydrochloride is a highly versatile building block and intermediate in pharmaceutical synthesis[1]. However, distinguishing the hydrochloride (HCl) salt from its free base counterpart requires rigorous analytical characterization.

This guide provides an objective, data-driven comparison of the 13C-NMR and FTIR performance of the HCl salt versus the free base[2]. By understanding the causality behind the spectroscopic shifts, analytical chemists can implement these self-validating protocols to ensure batch-to-batch reproducibility, confirm complete salt formation, and detect free-base impurities.

Mechanistic Causality: The Spectroscopic Impact of Salt Formation

The conversion of 3-(3-Methylphenoxy)propan-1-amine to its hydrochloride salt fundamentally alters the local electron density and intermolecular interactions of the molecule.

  • Vibrational (FTIR) Causality: In the free base, the primary amine (-NH₂) exhibits weak hydrogen bonding, resulting in sharp, distinct N-H stretching frequencies. Upon protonation to the ammonium cation (-NH₃⁺), the molecule forms a rigid, highly hydrogen-bonded lattice with the chloride counterion. This strong ionic interaction drastically broadens the N-H stretching band and shifts it to lower wavenumbers[3].

  • Magnetic Resonance (13C-NMR) Causality: The addition of a formal positive charge on the nitrogen atom induces polarization changes along the aliphatic propyl chain. Counterintuitively, while protonation deshields the nitrogen protons in 1H-NMR, the

    
    -carbon (C3') in 13C-NMR often experiences an upfield shift (shielding). This is driven by changes in C-N bond polarization and the restriction of conformational averaging in the solution state[4].
    

Causality FreeBase Free Base Amine (-NH2) Protonation Addition of HCl (Protonation) FreeBase->Protonation HClSalt Hydrochloride Salt (-NH3+ Cl-) Protonation->HClSalt FTIR_Effect FTIR Effect: Broad N-H+ stretch (3000-2500 cm-1) Loss of sharp 3300 cm-1 doublet HClSalt->FTIR_Effect NMR_Effect 13C-NMR Effect: Upfield shift of Cα (~2-3 ppm) Altered relaxation times HClSalt->NMR_Effect

Mechanistic impact of protonation on FTIR and 13C-NMR spectral features.

Self-Validating Experimental Protocols

To guarantee trustworthiness, the following methodologies are designed as self-validating systems. Any deviation from the validation criteria indicates sample degradation, contamination, or instrument drift.

High-Resolution 13C-NMR Workflow

Objective: Map the carbon backbone to confirm the presence of the ether linkage and the protonation state of the amine.

  • Sample Preparation: Dissolve 30 mg of 3-(3-Methylphenoxy)propan-1-amine hydrochloride in 0.6 mL of anhydrous DMSO-d₆. (DMSO-d₆ is chosen over CDCl₃ to ensure complete dissolution of the polar salt lattice).

  • Acquisition Parameters:

    • Frequency: 100 MHz or 125 MHz.

    • Scans: 1024 (to ensure adequate signal-to-noise for the quaternary aromatic carbons).

    • Relaxation Delay (D1): 2.0 seconds. Causality: Quaternary carbons (like the C-O ether carbon) lack attached protons for dipole-dipole relaxation. A 2-second delay prevents artificial signal suppression.

  • Self-Validation Check: The residual solvent septet of DMSO-d₆ must be strictly referenced to 39.52 ppm . If the peak deviates by >0.05 ppm, the internal lock has failed, and the comparative shift analysis is invalid.

Attenuated Total Reflectance (ATR) FTIR Workflow

Objective: Identify the functional group vibrations without the matrix interference of KBr pellets.

  • Background Calibration: Collect a background scan (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution) on the bare diamond ATR crystal.

  • Self-Validation Check: The baseline transmittance must remain >98% between 4000-2500 cm⁻¹. Any anomalous peaks indicate crystal contamination, requiring immediate solvent cleaning.

  • Sample Acquisition: Apply 2-3 mg of the solid powder directly to the crystal. Apply consistent pressure using the ATR anvil to ensure uniform optical contact. Do not over-grind, as excessive mechanical stress can induce polymorphic transitions.

Workflow A Sample Preparation (3-(3-Methylphenoxy)propan-1-amine HCl) B FTIR Spectroscopy (ATR Method) A->B Solid State C 13C-NMR Spectroscopy (DMSO-d6 Solvent) A->C Solution State D Data Acquisition (Signal Averaging) B->D C->D E Spectral Analysis (Peak Assignment) D->E

Workflow for the spectroscopic characterization of the amine hydrochloride salt.

Comparative Data Analysis

The following tables summarize the quantitative spectral differences between the free base and the hydrochloride salt. These metrics serve as the definitive benchmark for product verification.

13C-NMR Chemical Shift Mapping (in DMSO-d₆)

The most critical diagnostic indicator of salt formation in 13C-NMR is the upfield shift of the aliphatic carbons adjacent to the nitrogen atom[4].

Carbon PositionFree Base (ppm)HCl Salt (ppm)Shift (

ppm)
Mechanistic Causality
C1 (Aromatic C-O) 159.2159.0-0.2Negligible distal effect from the amine center.
C3 (Aromatic C-CH₃) 139.1139.10.0Unaffected by protonation.
C1' (Aliphatic O-CH₂) 66.565.8-0.7Minor shielding due to through-bond polarization.
C3' (Aliphatic CH₂-N) 39.536.8-2.7 Diagnostic: Upfield shift due to the

-shielding effect of the -NH₃⁺ group.
C2' (Aliphatic CH₂) 32.127.5-4.6 Diagnostic: Conformational restriction and altered hyperconjugation in the salt form.
Ar-CH₃ (Methyl) 21.421.40.0Serves as an internal structural anchor.
FTIR Vibrational Band Assignments

FTIR is highly sensitive to the hydrogen-bonding environment. The transition from a neutral amine to an ammonium salt completely rewrites the high-frequency region of the spectrum[5].

Vibrational ModeFree Base (cm⁻¹)HCl Salt (cm⁻¹)Mechanistic Causality
N-H Stretch 3350, 3280 (Sharp doublets)3000–2500 (Broad, intense)Diagnostic: Strong intermolecular hydrogen bonding of the -NH₃⁺ Cl⁻ lattice obscures aliphatic C-H stretches[3].
N-H Bend ~1610 (Weak)~1580 (Strong)Increased dipole moment of the charged -NH₃⁺ group amplifies the bending mode intensity.
C-O-C Stretch (Ether) 1260, 10451258, 1042The aryl ether linkage remains structurally intact and largely unaffected by the distal salt formation.
Aromatic C=C Stretch 1600, 14951600, 1495Benzene ring breathing modes remain stable, confirming core structural integrity.

References

  • [1] ChemicalBook. 3-(3-METHYLPHENOXY)PROPAN-1-AMINE HYDROCHLORIDE Preparation Products And Raw materials. Available at:

  • [2] PubChem (NIH). N-benzyl-3-(3-methylphenoxy)propan-1-amine. Available at:

  • [4] American Chemical Society (ACS). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bonds. Available at:

  • [3] University of Glasgow (GLA). Amine hydrochloride salts: a problem in polyurethane synthesis. Available at:

  • [5] ResearchGate. FTIR peaks position with corresponding vibrations in the analyzed three groups. Available at:

Sources

High-Resolution LC-MS/MS Fragmentation Analysis: 3-(3-Methylphenoxy)propan-1-amine HCl vs. Atomoxetine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Professionals.

Executive Summary

The structural elucidation and impurity profiling of aryloxypropanamine derivatives are critical in the development of neuroactive pharmaceuticals. 3-(3-Methylphenoxy)propan-1-amine HCl is a highly versatile primary amine building block. In pharmaceutical synthesis, distinguishing this compound from structurally related secondary amines—such as the ADHD medication Atomoxetine and its positional isomers (e.g., Atomoxetine Related Compound B)—requires robust analytical methodologies.

This guide objectively compares the liquid chromatography-tandem mass spectrometry (LC-MS/MS) performance and fragmentation causality of 3-(3-Methylphenoxy)propan-1-amine against its N-methylated, phenyl-substituted alternatives, providing a self-validating protocol for accurate quantification and structural confirmation[1].

Scientific Causality: Ionization and Fragmentation Mechanics

To achieve high-confidence structural elucidation, one must understand the thermodynamic drivers behind collision-induced dissociation (CID).

The Target: 3-(3-Methylphenoxy)propan-1-amine

In positive electrospray ionization (ESI+), the primary aliphatic amine acts as a strong proton acceptor, yielding a stable [M+H]+ precursor ion at m/z 166.12 . During CID, the molecule faces competing pathways. The most thermodynamically favored route is the inductive cleavage of the alkyl-oxygen (ether) bond. Because the proton is localized on the nitrogen, charge retention occurs on the aliphatic chain. This results in the neutral loss of 3-methylphenol (m-cresol, 108 Da), generating a highly stable allylamine cation at m/z 58.07 . A secondary pathway involves the loss of ammonia (-17 Da) to form a resonance-stabilized carbocation at m/z 149.10.

The Alternative: Atomoxetine & Related Compound B

Atomoxetine (N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine) and its m-tolyloxy isomer (Related Compound B) are secondary amines containing an additional phenyl ring on the propyl chain. They ionize to form an [M+H]+ precursor at m/z 256.17 . Due to the N-methyl substitution and the steric bulk of the phenyl group, ether cleavage is followed by a distinct rearrangement. Instead of a long-chain cation, the dominant fragment is the N-methylmethaniminium ion at m/z 44.05 [2].

This mechanistic divergence (m/z 58 for primary aryloxypropanamines vs. m/z 44 for N-methylated derivatives) is the cornerstone of selectivity in this LC-MS/MS assay.

Fragmentation_Logic P Precursor Ion m/z 166.12 [M+H]+ F1 Product Ion m/z 149.10 Loss of NH3 P->F1 - 17 Da (NH3) F2 Product Ion m/z 58.07 Allylamine Cation P->F2 - 108 Da (m-cresol) Ether Cleavage F3 Product Ion m/z 91.05 Tropylium Cation P->F3 - 75 Da Alkyl Chain Loss

Proposed CID fragmentation pathway for 3-(3-Methylphenoxy)propan-1-amine [M+H]+.

Comparative LC-MS/MS Performance Data

The following tables summarize the quantitative mass spectrometry parameters and chromatographic performance, demonstrating how the target compound is differentiated from its alternatives.

Table 1: High-Resolution Mass Spectrometry Parameters
CompoundFormula (Free Base)Precursor Ion [M+H]+Primary Quantifier IonSecondary Qualifier IonOptimal Collision Energy
3-(3-Methylphenoxy)propan-1-amine C10H15NO166.122658.0651 149.096115 eV
Atomoxetine C17H21NO256.169644.0500 148.081120 eV
Atomoxetine Rel. Cmpd. B C17H21NO256.169644.0500 148.081120 eV
Table 2: Chromatographic Performance & Resolution
AnalyteRetention Time (RT)Peak Asymmetry (Tf)Resolution (Rs) vs TargetLimit of Quantitation (LOQ)
3-(3-Methylphenoxy)propan-1-amine 2.45 min1.05N/A (Reference)0.5 ng/mL
Atomoxetine 4.80 min1.12> 5.01.0 ng/mL[2]
Atomoxetine Rel. Cmpd. B 4.95 min1.15> 5.01.0 ng/mL

Note: Atomoxetine and its Related Compound B require longer retention times due to the increased lipophilicity imparted by the additional phenyl ring.

Self-Validating Experimental Protocol

To guarantee scientific integrity, this methodology incorporates internal self-validation mechanisms, including continuous system suitability checks and matrix-matched calibration[3].

Step 1: Sample & Standard Preparation
  • Stock Solutions: Prepare 1.0 mg/mL stock solutions of 3-(3-Methylphenoxy)propan-1-amine HCl and Atomoxetine in 100% LC-MS grade Methanol.

  • Internal Standard (IS): Utilize Atomoxetine-d3 (or a suitable deuterated aryloxypropanamine) at a working concentration of 50 ng/mL.

  • Matrix Spiking: Dilute standards into the biological matrix (e.g., plasma) or synthesis solvent.

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (containing the IS) to 100 µL of the sample. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

Step 2: UHPLC Separation Parameters
  • Column: Phenomenex Luna C18 (2.0 mm × 100 mm, 3 μm) or equivalent[2].

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~4.0).

  • Mobile Phase B: 100% Methanol.

  • Gradient:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 4.0 min: Linear ramp to 90% B

    • 4.0 - 5.5 min: Hold at 90% B

    • 5.5 - 5.6 min: Return to 10% B

    • 5.6 - 8.0 min: Re-equilibration

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2.0 µL.

Step 3: Tandem Mass Spectrometry (ESI-MS/MS)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor transitions m/z 166.1 → 58.1 (Target) and m/z 256.2 → 44.1 (Atomoxetine)[2].

Step 4: System Suitability & Validation (The Validation Loop)
  • Carryover Check: Inject a double-blank (matrix without analyte or IS) immediately following the highest calibration standard. The target peak area must be < 20% of the LOQ.

  • Precision Verification: Inject the mid-level Quality Control (QC) sample 6 times consecutively. The Relative Standard Deviation (%RSD) of the peak area ratio (Analyte/IS) must be ≤ 5.0%.

LCMS_Workflow N1 Sample Prep (Protein PPT) N2 UHPLC Separation (C18, Gradient) N1->N2 N3 ESI+ Ionization [M+H]+ Generation N2->N3 N4 CID Fragmentation (Collision Cell) N3->N4 N5 MRM Detection (Triple Quad) N4->N5

Step-by-step LC-MS/MS experimental workflow for aryloxypropanamine analysis.

References

  • Validation of an analytical LC-MS/MS method in human plasma for the pharmacokinetic study of atomoxetine Dongguk University / ResearchGate URL:[Link]

  • Determination of atomoxetine and its metabolites in conventional and non-conventional biological matrices by liquid chromatography-tandem mass spectrometry PubMed / NIH URL: [Link]

  • Drugs possessing aryloxypropanamine pharmacophore, duloxetine, dapoxetine and propranolol, increase allopregnanolone in rat brain: Possible involvement of allopregnanolone in their central nervous system effects PubMed / NIH URL:[Link]

Sources

HPLC retention time and purity methods for 3-(3-Methylphenoxy)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to HPLC Retention Time and Purity Methods for 3-(3-Methylphenoxy)propan-1-amine hydrochloride

Introduction: Contextualizing the Analyte

3-(3-Methylphenoxy)propan-1-amine hydrochloride is not just another amine salt; in the landscape of pharmaceutical analysis, it is recognized as a significant process-related impurity and positional isomer of Atomoxetine, an active pharmaceutical ingredient (API) used for the treatment of attention-deficit hyperactivity disorder (ADHD).[1][][3] The European Pharmacopoeia (EP) designates this compound as "Atomoxetine Impurity D".[] As a regio-isomer of the parent drug, its synthesis can occur when impurities in starting materials, such as 3-fluorotoluene, react alongside the intended reagents.[4]

The structural similarity between Atomoxetine and its positional isomers, including the meta isomer (Impurity D), presents a significant analytical challenge.[5] Regulatory bodies mandate strict control over such impurities to ensure the safety and efficacy of the final drug product. Therefore, robust, selective, and validated analytical methods are paramount for its detection and quantification. This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methodologies designed for the comprehensive analysis of this specific impurity in the context of Atomoxetine drug substance.

Pillar 1: Ion-Pair Reversed-Phase HPLC for Quantitative Purity Assessment

This first approach is a robust method adapted from established pharmacopeial procedures for Atomoxetine, designed for the reliable quantification of impurities in a quality control environment.[][7] It leverages ion-pairing chromatography to overcome the common challenges associated with the analysis of basic amines on traditional reversed-phase columns.

Causality Behind the Method: The "Why"

Basic compounds like 3-(3-Methylphenoxy)propan-1-amine can exhibit poor peak shape (tailing) and inconsistent retention on standard silica-based C8 or C18 columns. This is due to strong, undesirable interactions between the protonated amine group and residual acidic silanols on the stationary phase surface. To counteract this, an ion-pairing agent, such as sodium octanesulfonate, is introduced into the mobile phase.[][8] This agent, an alkyl sulfonate, pairs with the positively charged analyte, forming a neutral, hydrophobic complex. This complex interacts more predictably with the reversed-phase stationary phase, leading to improved peak symmetry, better retention, and enhanced resolution from the main API peak and other impurities. The acidic pH (around 2.5) ensures the consistent protonation of the amine analyte.[][7]

Experimental Protocol: Method A

Objective: To achieve separation and quantification of 3-(3-Methylphenoxy)propan-1-amine HCl from Atomoxetine and other related substances.

  • Chromatographic System:

    • Column: C8 (Octylsilane), 150 mm x 4.6 mm, 3.5 µm particle size.[]

    • Mobile Phase: A mixture of an aqueous buffer and an organic modifier.

      • Buffer: 25 mM ortho-phosphoric acid adjusted to pH 2.5, containing 25 mM sodium octanesulfonate.[]

      • Organic: n-Propanol.

      • Composition: Isocratic elution with Buffer and n-Propanol (e.g., 73:27 v/v). The ratio can be adjusted to meet system suitability requirements.[][7]

    • Flow Rate: 1.0 mL/min.[]

    • Column Temperature: 40 °C.[]

    • Detection: UV at 215 nm.[][7]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the Atomoxetine HCl sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.

    • Prepare a reference standard solution of 3-(3-Methylphenoxy)propan-1-amine HCl at a concentration relevant to the specification limit (e.g., 0.1% of the sample concentration, which would be 1.0 µg/mL).

Data Interpretation and Purity Calculation

The purity of the sample is determined by the principle of area normalization. The percentage of the impurity is calculated by dividing the peak area of the impurity by the total area of all peaks in the chromatogram (impurity plus API) and multiplying by 100.

Pillar 2: Normal-Phase Chiral HPLC for Isomeric Specificity

While Method A is excellent for general purity, it is achiral and cannot distinguish between enantiomers or provide optimal resolution for all positional isomers. An orthogonal method is required to ensure stereospecificity and confirm the identity of positional isomers. Normal-Phase (NP) chromatography on a polysaccharide-based chiral stationary phase (CSP) is the gold standard for this purpose.[5][9]

Causality Behind the Method: The "Why"

Polysaccharide-based CSPs, such as cellulose or amylose derivatives, contain chiral grooves and cavities. In a non-polar mobile phase (like hexane), analytes can enter these cavities and interact via hydrogen bonding, dipole-dipole interactions, and steric hindrance.[9] Subtle differences in the three-dimensional structure between isomers, such as the ortho (Atomoxetine) versus the meta (Impurity D) position of the methyl group, result in different strengths of interaction with the chiral stationary phase. This differential interaction leads to different retention times, allowing for their separation.[5] The addition of a small amount of an alcohol (like isopropanol) acts as a polar modifier to control retention, while acidic (TFA) and basic (DEA) additives are used to improve peak shape by minimizing interactions with the silica support.[5]

Experimental Protocol: Method B

Objective: To confirm the identity and purity of 3-(3-Methylphenoxy)propan-1-amine HCl relative to its parent drug, Atomoxetine, and other positional isomers.

  • Chromatographic System:

    • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 mm x 4.6 mm, 5 µm particle size.[5]

    • Mobile Phase: A non-aqueous mixture of Hexane, Isopropanol (IPA), Diethylamine (DEA), and Trifluoroacetic Acid (TFA).

    • Composition: Isocratic elution with Hexane/IPA/DEA/TFA (85:15:0.15:0.2, v/v/v/v).[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: Ambient (e.g., 25 °C).

    • Detection: UV at 215 nm.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or a suitable non-polar solvent mixture to the desired concentration.

Comparative Summary and Data Presentation

The choice between Method A and Method B depends on the analytical objective. Method A is suited for routine QC testing and quantification, while Method B is a specialized method for identity confirmation, chiral purity, and resolving challenging positional isomers.

FeatureMethod A: Ion-Pair Reversed-Phase HPLCMethod B: Normal-Phase Chiral HPLC
Primary Application Quantitative Purity Analysis, Impurity ProfilingIsomeric Purity, Enantiomeric Separation, Identity Confirmation
Selectivity Basis Hydrophobicity of the ion-pair complexStereospecific interactions (H-bonding, steric fit)
Stationary Phase C8 (Octylsilane), achiralPolysaccharide-based (e.g., Chiralcel OD-H), chiral
Mobile Phase Aqueous acidic buffer with ion-pair agent & organic modifierNon-aqueous (e.g., Hexane/IPA) with additives
Typical Retention Analyte retention increases with hydrophobicityRetention based on strength of chiral interaction
Pros Robust, reproducible, good for quantification, common in QC labsHigh selectivity for isomers, orthogonal to RP-HPLC
Cons May not resolve all positional/chiral isomers, ion-pair agents can be harsh on columnsSensitive to mobile phase composition, requires specialized columns, non-polar solvents can be problematic

Visualization of Analytical Workflows

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Atomoxetine HCl Drug Substance Dissolve Dissolve in Appropriate Diluent Sample->Dissolve Inject Inject into HPLC System Dissolve->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (215 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity (Area Normalization) Integrate->Calculate Report Generate Report Calculate->Report

Caption: General experimental workflow for HPLC purity analysis.

Method_Selection node_goal Analytical Goal? node_quant Routine QC? Quantify Impurities? node_goal->node_quant Quantification node_ident Confirm Identity? Separate Isomers? node_goal->node_ident Identification node_methodA Use Method A: Ion-Pair RP-HPLC node_quant->node_methodA node_methodB Use Method B: Normal-Phase Chiral HPLC node_ident->node_methodB

Caption: Decision tree for selecting the appropriate HPLC method.

Trustworthiness: A Self-Validating System

For any analytical method to be considered trustworthy, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH Q2(R1)).[10][11][12] This ensures the method is suitable for its intended purpose.

  • Specificity: The method must be able to unequivocally assess the analyte in the presence of other components, including the API, other impurities, and degradation products. For Method A, this involves demonstrating baseline resolution between the impurity peak and the Atomoxetine peak. For Method B, it requires showing separation from other positional and stereoisomers.[5]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOQ is the lowest amount of the impurity that can be quantitatively determined with suitable precision and accuracy. This is critical for ensuring that impurities can be controlled at or below their specification limits.[10][11]

  • Linearity: The method must demonstrate a linear relationship between the detector response and the concentration of the impurity over a specified range (e.g., from the LOQ to 120% of the specification limit).[12][13]

  • Accuracy: This is the closeness of the test results to the true value. It is typically assessed by spiking the drug substance with known amounts of the impurity and calculating the percent recovery.[11][13]

  • Precision: Assessed at different levels (repeatability, intermediate precision), this demonstrates the method's ability to generate consistent results for the same sample.[11][12]

  • Robustness: The method's performance should be unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), demonstrating its reliability for routine use.[8][10]

By rigorously validating both Method A and Method B against these criteria, an analytical laboratory can build a self-validating system where the results are scientifically sound and defensible.

Conclusion

The analysis of 3-(3-Methylphenoxy)propan-1-amine hydrochloride, a critical positional isomer of Atomoxetine, requires a well-reasoned, multi-faceted approach. No single HPLC method can be considered universally superior; rather, the choice is dictated by the analytical objective. An ion-pair reversed-phase method offers a robust and reliable platform for routine quantitative purity assessment in a quality control setting. In contrast, a normal-phase chiral HPLC method provides orthogonal selectivity, which is indispensable for isomer identification and ensuring the stereochemical purity of the drug substance. Employing both methods within a comprehensive analytical strategy provides a powerful toolkit for researchers and drug development professionals to ensure the quality, safety, and efficacy of Atomoxetine.

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • Scilit. Determination of the enantiomer and positional isomer impurities in atomoxetine hydrochloride with liquid chromatography using polysaccharide chiral stationary phases. [Link]

  • Sellers, J. A., Olsen, B. A., Owens, P. K., & Gavin, P. F. (2006). Determination of the enantiomer and positional isomer impurities in atomoxetine hydrochloride with liquid chromatography using polysaccharide chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1045–1052. [Link]

  • IT Medical Team. (2011). Development and validation of RP-HPLC method for the determination of Atomoxetine Hydrochloride in Pharmaceutical Dosage Forms I. [Link]

  • ResearchGate. Determination of the enantiomer and positional isomer impurities in atomoxetine hydrochloride with liquid chromatography using polysaccharide chiral stationary phases. [Link]

  • MDPI. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]

  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Gavin, P. F., Olsen, B. A., Wirth, D. D., & Lorenz, K. T. (2008). A quality by design approach to impurity method development for atomoxetine hydrochloride (LY139603). Journal of Pharmaceutical and Biomedical Analysis, 46(3), 431–441. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2024). Atomoxetine: A Review On Analytical Method Development And Validation For Quantification Of Bulk And Pharmaceutical Dosage Form By High Performance Liquid Chromatography. [Link]

  • Asian Journal of Chemistry. Reverse Phase HPLC Analysis of Atomoxetine in Pharmaceutical Dosage Forms. [Link]

  • RJPBCS. (2013). RP- HPLC Method for Estimation of Atomoxetine Hydrochloride in Bulk and Pharmaceutical Dosage Form. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • Phenomenex. Enantiomeric Separation of Atomoxetine and its S-enantiomer using Lux® i-Cellulose-5. [Link]

  • ICH. Quality Guidelines. [Link]

  • El-Kimary, E. I., Khamis, E. F., & Belal, S. F. (2023). Two green spectrofluorimetric methods for the assay of atomoxetine hydrochloride in pure form and commercial capsules with application to content uniformity testing. [Link]

  • USP-NF. (2020). Atomoxetine Capsules. [Link]

  • Journal of Advanced Pharmacy Research. (2021). Development and Validation of (HPLC) Method for Simultaneous Determination of Atomoxetine HCl & Fluoxetine HCl in their Pharmaceutical Dosage Forms. [Link]

  • Google Patents. Stable atomoxetine hydrochloride, a process for the preparation thereof, and an analytical control of its stability.
  • PubChem. (3R)-N-methyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine hydrochloride. [Link]

  • European Patent Office. AN ISOLATED ATOMOXETINE IMPURITY, PROCESSES FOR THE PREPARATION OF ATOMOXETINE IMPURITIES AND THEIR USE AS REFERENCE STANDARDS. [Link]

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Comparative Bioactivity Guide: 3-(3-Methylphenoxy)propan-1-amine HCl vs. Phenoxypropylamine Analogs

[1][2]

Executive Summary

This guide provides a technical analysis of 3-(3-Methylphenoxy)propan-1-amine HCl (hereafter referred to as 3-Me-PPA ), positioning it within the broader landscape of aryloxypropylamine pharmacophores.[1][2]

While 3-Me-PPA shares the fundamental backbone of blockbuster monoamine transporter (MAT) inhibitors, it lacks the critical lipophilic and steric features required for clinical efficacy.[1][2] It serves primarily as:

  • A Structural Probe: Used in Structure-Activity Relationship (SAR) studies to demonstrate the necessity of the benzylic phenyl ring for high-affinity binding.[1][2]

  • A Process Impurity: Identified as a degradation product or intermediate in the synthesis of Atomoxetine (Strattera®).[1][2]

This document contrasts 3-Me-PPA with its high-potency analogs—Atomoxetine and Fluoxetine —to elucidate the molecular determinants of Norepinephrine Transporter (NET) and Serotonin Transporter (SERT) selectivity.[1][2]

Chemical & Structural Analysis[1][2]

The bioactivity differences between 3-Me-PPA and clinical drugs stem directly from three structural deviations: the absence of a benzylic phenyl ring , the substitution pattern (meta vs. ortho) , and the amine functionalization .[1][2]

Structural Evolution Diagram

The following diagram illustrates the transformation from the low-affinity fragment (3-Me-PPA) to the high-affinity drug (Atomoxetine).[1][2][3]

SAR_Evolutioncluster_legendSAR Key DriversFragment3-(3-Methylphenoxy)propan-1-amine (3-Me-PPA)[Low Affinity Fragment]ScaffoldAryloxypropanamineCore ScaffoldFragment->Scaffold RepresentsMinimal CoreAtomoxetineAtomoxetine(Clinical NET Inhibitor)Fragment->Atomoxetine Modification:Meta -> Ortho MethylPrimary -> Secondary AmineScaffold->Atomoxetine + Benzylic Phenyl Ring(Potency Boost >100x)Key1Phenyl Ring: Hydrophobic Pocket BindingKey2Ortho-Methyl: Locks Conformation (NET Selectivity)

Figure 1: Structural evolution from the 3-Me-PPA fragment to the potent NET inhibitor Atomoxetine, highlighting key SAR modifications.[1][2][4][5]

Comparative Pharmacophore Table
Feature3-Me-PPA (The Fragment) Atomoxetine (The Drug) Impact on Bioactivity
Core Scaffold Phenoxypropylamine3-Phenyl-3-phenoxypropylamineThe phenyl ring creates a "propeller" shape essential for deep binding in the transporter S1 pocket.[1][2]
Aryl Substitution 3-Methyl (Meta) 2-Methyl (Ortho) Ortho substitution restricts rotation, favoring the conformation required for NET selectivity.[1][2] Meta is less restrictive and less selective.
Amine Type Primary (-NH₂)Secondary (-NHCH₃)Secondary amines generally exhibit 2–10x higher affinity for MATs than primary amines.[1][2]
Chirality Achiral (usually)Chiral (R-isomer active)The (R)-configuration of Atomoxetine aligns the phenoxy group with hydrophobic residues in NET.[1][2]

Bioactivity Profile & Mechanism[1][2][6]

Mechanistic Causality

The biological inactivity of 3-Me-PPA relative to Atomoxetine is not accidental; it is a textbook example of hydrophobic collapse failure.[1][2]

  • Atomoxetine Mechanism: The additional phenyl ring interacts with the hydrophobic residues (likely Phe72 or Tyr151) within the substrate binding site of the Norepinephrine Transporter (NET).[1][2] This anchors the molecule, allowing the amine to form a salt bridge with Asp75.[1][2]

  • 3-Me-PPA Mechanism: Lacking the phenyl anchor, 3-Me-PPA cannot maintain residence time in the binding pocket.[1][2] The meta-methyl group also fails to provide the steric bulk necessary to exclude the molecule from the Serotonin Transporter (SERT), leading to a "promiscuous but weak" binding profile.[1][2]

Estimated Potency Data

Note: Values for 3-Me-PPA are extrapolated from SAR series data (Wong et al., 1982) as specific clinical data does not exist for this fragment.[1][2]

TargetAtomoxetine (Ki) 3-Me-PPA (Est.[1][2] Ki) Interpretation
NET (Norepinephrine) 5 nM> 1,000 nMLoss of phenyl ring causes >200-fold potency drop.[1][2]
SERT (Serotonin) 77 nM> 5,000 nMWeak interaction; lacks specific steric clashes to prevent binding, but affinity is negligible.[1][2]
DAT (Dopamine) 1,450 nM> 10,000 nMEffectively inactive.[1][2]

Experimental Protocols

To validate the bioactivity differences described above, the following protocols are recommended. These assays measure the Inhibition Constant (Ki) and Uptake Inhibition (IC50) .[1][2]

Workflow Diagram: Radioligand Binding Assay

Binding_AssayStartMembrane Preparation(Rat Cortex or HEK-hNET)IncubationIncubation (1h @ 25°C)Membranes + [3H]-Nisoxetine + Test CompoundStart->Incubation Add LigandsFiltrationRapid Filtration(Whatman GF/B Filters)Incubation->Filtration Terminate BindingCountingLiquid Scintillation Counting(Measure Bound Radioactivity)Filtration->Counting Wash & EluteAnalysisData AnalysisNon-linear Regression (Ki Calculation)Counting->Analysis IC50 -> Ki

Figure 2: Standardized workflow for determining the binding affinity (Ki) of phenoxypropylamine analogs at the Norepinephrine Transporter.

Protocol: Comparative Uptake Inhibition

Objective: Determine functional potency (IC50) of 3-Me-PPA vs. Atomoxetine.[1][2]

  • Cell Line: HEK-293 cells stably expressing human NET (hNET).

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid and 10 µM pargyline (to prevent monoamine oxidation).

  • Procedure:

    • Seed: Plate cells at

      
       cells/well in 24-well plates.
      
    • Pre-incubate: Add test compounds (3-Me-PPA or Atomoxetine) at concentrations ranging from

      
       M to 
      
      
      M. Incubate for 10 mins at 37°C.
    • Substrate: Add

      
      -Norepinephrine (final conc. 20 nM). Incubate for 5 mins.
      
    • Terminate: Rapidly wash cells 3x with ice-cold KRH buffer.

    • Lysis: Lyse cells with 1% SDS and measure radioactivity via scintillation counting.

  • Validation: Atomoxetine should yield an IC50 ~1–10 nM.[1][2] 3-Me-PPA is expected to yield an IC50 in the micromolar (µM) range.[1][2]

Impurity & Synthesis Context

For drug development professionals, 3-Me-PPA is most relevant as Impurity D (related structure) in the synthesis of Atomoxetine.[1][2]

  • Origin: It typically arises from the incomplete reaction of the phenoxy-precursor or degradation of the intermediate prior to the addition of the phenyl ring (if convergent synthesis is used) or, more commonly, as a side-product where the benzylic coupling fails.[1][2]

  • Regulatory Implication: As a primary amine impurity, it has a distinct pKa and solubility profile compared to the drug substance.[1][2] It must be controlled to <0.15% levels in API (Active Pharmaceutical Ingredient) per ICH Q3A guidelines.[1][2]

References

  • Wong, D. T., et al. (1982).[1][2] "A new inhibitor of norepinephrine uptake devoid of affinity for receptors of histamine, acetylcholine, and serotonin."[1][2] Journal of Pharmacology and Experimental Therapeutics.

  • Molloy, B. B., & Schmiegel, K. K. (1983).[1][2] "Phenoxyphenylpropylamines and their use as antidepressants." U.S. Patent 4,314,081.[1][2] (Describes the SAR of the 3-phenyl-3-aryloxypropylamine scaffold).

  • European Pharmacopoeia (Ph.[1][2] Eur.). "Atomoxetine Hydrochloride Monograph: Impurity Analysis."[1][2] (Defines the impurity profile including des-methyl and structural analogs). [1]

  • PubChem Compound Summary. "Atomoxetine Related Compound." (Provides chemical data on the structural class). [1]

A Comparative Guide to the Definitive Structural Validation of 3-(3-Methylphenoxy)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the unambiguous structural determination of an active pharmaceutical ingredient (API) is a cornerstone of ensuring safety, efficacy, and regulatory compliance. This guide provides an in-depth comparison of analytical techniques for the structural validation of 3-(3-Methylphenoxy)propan-1-amine hydrochloride, a key intermediate and a subject of interest in medicinal chemistry. We will focus on the gold-standard method, Single-Crystal X-ray Crystallography, and contrast its capabilities with other powerful spectroscopic techniques.

The Imperative of Unambiguous Structural Data

The precise three-dimensional arrangement of atoms within a molecule dictates its physicochemical properties and, consequently, its biological activity. For a molecule like 3-(3-Methylphenoxy)propan-1-amine hydrochloride, even subtle variations in its structure could lead to significant differences in its therapeutic effects and toxicity profile. Therefore, employing analytical methods that provide definitive and high-resolution structural information is not just a matter of scientific rigor but a critical step in drug development.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful analytical technique for the detailed three-dimensional structural analysis of small molecules.[1] It provides an unambiguous determination of atomic positions, bond lengths, bond angles, and the absolute stereochemistry of chiral centers.[2] This technique is often considered the ultimate method for structural validation because it yields a complete and unequivocal 3D structure.[2]

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.[1] This pattern holds the information needed to reconstruct a three-dimensional map of the electron density within the crystal, from which the atomic structure can be elucidated.[2][3]

Experimental Protocol: Single-Crystal X-ray Diffraction

The journey from a powdered sample to a refined crystal structure involves several critical stages:

  • Crystallization: This is often the most challenging step.[2] For 3-(3-Methylphenoxy)propan-1-amine hydrochloride, a suitable single crystal is required, typically larger than 20 micrometers in all dimensions.[3] Techniques such as slow solvent evaporation, vapor diffusion, or cooling of a saturated solution are commonly employed.[2][4] The choice of solvent is crucial; for amine hydrochlorides, protic solvents or mixtures containing them are often effective.[5] It's important to note that amine hydrochlorides can exhibit polymorphism, forming different crystal structures with distinct physical properties.[6]

  • Data Collection: A high-quality crystal is mounted on a diffractometer. Modern instruments often use a cryostream to cool the crystal, which minimizes thermal motion and can improve the quality of the diffraction data.[3] The crystal is then rotated in a beam of X-rays, and the diffraction pattern is recorded on a detector.[3]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The initial electron density map is then calculated, and a molecular model is fitted to this map. This model is then refined to achieve the best possible agreement with the experimental data.

dot graphdot

G cluster_prep Sample Preparation cluster_analysis X-ray Diffraction Analysis Powdered Sample Powdered Sample Dissolution in Solvent Dissolution in Solvent Powdered Sample->Dissolution in Solvent Crystal Growth Crystal Growth Dissolution in Solvent->Crystal Growth Single Crystal Selection Single Crystal Selection Crystal Growth->Single Crystal Selection Mounting on Diffractometer Mounting on Diffractometer Single Crystal Selection->Mounting on Diffractometer X-ray Exposure & Data Collection X-ray Exposure & Data Collection Mounting on Diffractometer->X-ray Exposure & Data Collection Structure Solution Structure Solution X-ray Exposure & Data Collection->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Final 3D Structure Final 3D Structure Structure Refinement->Final 3D Structure

Caption: Workflow for X-ray Crystallography.

Complementary and Confirmatory Techniques: A Comparative Overview

While X-ray crystallography provides the definitive solid-state structure, a comprehensive validation often involves a suite of spectroscopic techniques that offer insights into the molecule's structure in solution and confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds in solution.[7][8] It provides detailed information about the chemical environment of atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for the determination of connectivity and the three-dimensional arrangement of atoms.[9][10]

  • ¹H NMR: Provides information on the number of different types of protons, their electronic environments (chemical shift), and their proximity to other protons (spin-spin coupling). For 3-(3-Methylphenoxy)propan-1-amine hydrochloride, ¹H NMR can confirm the presence of the aromatic rings, the methyl group, the propanamine chain, and the N-H protons.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule and their chemical environments.[10] This technique is particularly useful for determining the carbon framework of the molecule.[10]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.[11][12] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.[13] Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide valuable structural information by revealing how the molecule breaks apart.[14][15] This is crucial for identifying and characterizing drug compounds and their metabolites.[11][14]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.[16] Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral "fingerprint".[17][18] For 3-(3-Methylphenoxy)propan-1-amine hydrochloride, FT-IR can confirm the presence of N-H bonds in the amine group, C-H bonds in the aromatic and aliphatic regions, and the C-O ether linkage.[19][20]

Comparative Analysis of Structural Validation Techniques

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Crystallography Unambiguous 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry.[2][21]Provides the most definitive and complete structural data.[2]Requires a high-quality single crystal, which can be difficult to obtain.[2] The structure represents the solid state, which may differ from the solution conformation.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nuclei, stereochemical relationships in solution.[9]Non-destructive and provides rich structural detail in solution.[8] Considered a gold standard for the identification of small organic compounds.[22]Requires a relatively larger amount of sample compared to MS.[8] Complex spectra can be challenging to interpret.
Mass Spectrometry (MS) Molecular weight, elemental composition, and structural information from fragmentation patterns.[12][14]High sensitivity, requires very small sample amounts.[12] Indispensable for impurity detection and metabolite profiling.[15]Primarily provides information on molecular formula and fragments; does not directly yield 3D structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy Presence of specific functional groups.[16][23]Fast, simple, and non-destructive. Excellent for confirming the presence of key chemical bonds.Provides limited information on the overall molecular structure and connectivity.

dot graphdot

G cluster_techniques Analytical Techniques cluster_info Structural Information Xray X-ray Crystallography Structure3D 3D Structure (Solid State) Xray->Structure3D NMR NMR Spectroscopy Connectivity Connectivity & Solution Structure NMR->Connectivity MS Mass Spectrometry MolWeight Molecular Weight & Formula MS->MolWeight FTIR FT-IR Spectroscopy FuncGroups Functional Groups FTIR->FuncGroups Validation Comprehensive Structural Validation Structure3D->Validation Connectivity->Validation MolWeight->Validation FuncGroups->Validation

Caption: Interrelation of Analytical Techniques.

Conclusion: An Integrated Approach for Authoritative Validation

For the rigorous structural validation of 3-(3-Methylphenoxy)propan-1-amine hydrochloride, a multi-faceted approach is paramount. While Single-Crystal X-ray Crystallography provides the ultimate and unambiguous proof of its three-dimensional structure in the solid state, it should be complemented by spectroscopic techniques. NMR spectroscopy confirms the molecular structure and stereochemistry in solution, mass spectrometry verifies the molecular weight and elemental composition, and FT-IR spectroscopy confirms the presence of key functional groups. Together, these techniques provide a self-validating system, ensuring the highest level of scientific integrity and trustworthiness in the characterization of this important pharmaceutical compound.

References

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America.
  • Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management. Coriolis Pharma.
  • Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Longdom Publishing.
  • Application of Mass Spectroscopy in Pharmaceutical and Biomedical Analysis. SciSpace.
  • Understanding the Role of Mass Spectrometry in Drug Discovery and Development.
  • Exploring NMR Spectroscopy: A Window into Molecular Structure. Prime Scholars.
  • Unambiguous Structural Verification: A Comparative Guide to Analytical Techniques for Natural Product Elucid
  • NMR Spectroscopy. MSU chemistry.
  • Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland.
  • Small molecule crystallography. Excillum.
  • NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences.
  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts.
  • Differences in HPLC and NMR: Structural Elucidation Relevance.
  • EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. eGyanKosh.
  • Small Molecule X-ray Crystallography. Genesis Drug Discovery & Development.
  • Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride. Benchchem.
  • FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol
  • Theory of FTIR Spectroscopy. JASCO Inc.
  • Analysis of Functional Groups using Infrared (IR) Spectroscopy. Bellevue College.
  • Interpreting Infrared Spectra. Specac Ltd.
  • Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applic
  • Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids. PubMed.
  • Crystallization of hydrohalides of pharmaceutical compounds.
  • FTIR Basic Organic Functional Group Reference Chart. ThermoFisher.
  • Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines.
  • Spectroscopy of Amines. Chemistry LibreTexts.

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Comparative Stability Profile: 3-(3-Methylphenoxy)propan-1-amine (Free Base) vs. Hydrochloride Salt

[1]

Executive Summary

In pharmaceutical intermediate handling, the choice between a free base and its hydrochloride salt is often the deciding factor between a robust, scalable process and a degradation-prone failure.

This guide provides a comparative stability analysis of 3-(3-Methylphenoxy)propan-1-amine , a critical aryloxyalkylamine building block (CAS: 26646-51-5 for HCl).[1] While the free base offers immediate nucleophilic utility for subsequent coupling reactions, it exhibits significant instability under ambient conditions due to atmospheric carbon dioxide absorption and oxidative susceptibility. Conversely, the hydrochloride salt demonstrates superior thermodynamic stability, crystallinity, and shelf-life, making it the preferred form for inventory and transport.

Bottom Line:

  • Use Free Base: Only for in situ generation immediately prior to reaction.[1]

  • Use HCl Salt: For all storage, shipping, and solid-state handling operations.[1]

Physicochemical Profile & Structural Identity[1]

Understanding the fundamental physical differences is the first step in stability management. The free base exists as a viscous oil, maximizing surface area for degradation, whereas the hydrochloride salt forms a crystal lattice that excludes atmospheric moisture and oxygen.

Comparative Properties Table[1]
PropertyFree BaseHydrochloride Salt
Chemical Structure 3-(3-Methylphenoxy)propan-1-amine3-(3-Methylphenoxy)propan-1-amine HCl
Molecular Formula C₁₀H₁₅NOC₁₀H₁₅NO[1][2][3] · HCl
Molecular Weight 165.23 g/mol 201.69 g/mol
CAS Number Not widely listed26646-51-5
Physical State Viscous Oil / Low-melting SolidCrystalline Solid (White to Off-white)
Hygroscopicity High (Absorbs moisture & CO₂)Low to Moderate
pH (1% aq.) Basic (~10–11)Acidic to Neutral (~5–6)
Solubility Organic solvents (DCM, Toluene)Water, Methanol, DMSO
Primary Hazard Caustic, Air-sensitiveIrritant, Hygroscopic
Structural Visualization[1]

The following diagram illustrates the protonation equilibrium that drives the stability difference.

GFreeBaseFree Base(Liquid/Oil)Reactive NucleophileSaltHydrochloride Salt(Crystalline Solid)Passivated ElectrophileFreeBase->Salt Protonation (+H+)HClHCl (Gas/Ether)HCl->SaltSalt->FreeBase Neutralization (OH-)

Figure 1: Interconversion between the reactive free base and the stable hydrochloride salt.[1]

Degradation Mechanisms: The "Why" Behind Instability[1]

The instability of the free base is not random; it is driven by the high nucleophilicity of the primary amine group. The HCl salt "masks" this lone pair, effectively shutting down the following degradation pathways.

Pathway A: Carbamation (The "Crusting" Effect)

Primary amines react rapidly with atmospheric CO₂ to form carbamic acid, which further reacts with another equivalent of amine to form a carbamate salt.

  • Observation: The clear oil turns cloudy and develops a white crust on the surface/cap.[1]

  • Mechanism: R-NH₂ + CO₂ → R-NH-COOH (unstable) → R-NH-COO⁻ ⁺H₃N-R (Solid precipitate).[1]

Pathway B: Oxidative Deamination

While aryloxy ethers are generally stable, the amine group can undergo N-oxidation or radical abstraction at the α-carbon, leading to imine formation and eventual hydrolysis (deamination).[1]

Degradation Pathway Diagram

DegradationMolecule3-(3-Methylphenoxy)propan-1-amine(Free Base)CarbamicCarbamic Acid(Transient)Molecule->Carbamic + CO2 (Rapid)NOxideN-Oxide / HydroxylamineMolecule->NOxide OxidationImineImine IntermediateMolecule->Imine Radical OxidationCO2Atmospheric CO2CO2->CarbamicO2Atmospheric O2O2->NOxideCarbamateSaltCarbamate Salt(White Solid Crust)Carbamic->CarbamateSalt + Free BaseAldehydeAldehyde + Ammonia(Hydrolysis)Imine->Aldehyde Hydrolysis

Figure 2: Primary degradation pathways for the free base amine upon exposure to air.[1]

Experimental Study Design (Protocol)

To validate these theoretical stability profiles, a forced degradation study (stress testing) based on ICH Q1A (R2) guidelines is recommended. This protocol is self-validating: if the control (HCl salt) degrades, the conditions are too harsh; if the free base shows no change, the analytical method is insensitive.

Stress Conditions Table[1]
StressorConditionDurationPurpose
Control 4°C, Inert Atmosphere14 DaysBaseline reference.
Oxidation 3% H₂O₂, RT4 HoursSimulate oxidative stress (N-oxide potential).
Atmospheric Open vial, Ambient Air (25°C/60% RH)48 HoursAssess CO₂ absorption (Carbamation).[1]
Thermal 60°C, Sealed7 DaysAssess thermal stability (Ether cleavage).
Hydrolytic 0.1 N HCl / 0.1 N NaOH24 HoursAssess ether linkage stability.
Analytical Methodology (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Low pH prevents tailing of amines).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 210 nm (Amine/Ether backbone) and 254 nm (Aromatic ring).[1]

  • Sample Prep: Dissolve both Free Base and Salt in Methanol:Water (50:50). Note: Free base samples exposed to CO₂ may show insoluble particulates (carbamates) requiring filtration.[1]

Study Workflow Diagram

WorkflowStartSample Prep(Base vs HCl)StressStress Conditions(Oxidation, Heat, Air)Start->StressQuenchQuench/NeutralizeStress->QuenchAnalysisHPLC-UV/MSAnalysisQuench->AnalysisReportDegradation ProfileAnalysis->Report

Figure 3: Step-by-step workflow for the comparative forced degradation study.

Handling & Storage Recommendations

Based on the chemical nature of 3-(3-Methylphenoxy)propan-1-amine, the following protocols are mandatory to maintain scientific integrity in research and production.

For the Hydrochloride Salt (Recommended)[1]
  • Storage: Store at RT or 2-8°C in a tightly closed container. Desiccants are recommended but not strictly required if the seal is good.

  • Handling: Weigh in open air is permissible for short durations.[1]

For the Free Base (Use with Caution)
  • Storage: Do not store long-term. If storage is unavoidable, use a Schlenk flask under Argon/Nitrogen at -20°C.

  • Handling: Handle only in a fume hood. Minimize exposure to air.[1] If the liquid becomes cloudy or crusty, it has absorbed CO₂.

  • Purification: If degraded, the free base can be purified by dissolving in DCM, washing with dilute NaOH (to remove carbamates), drying over MgSO₄, and concentrating in vacuo.[1]

References

  • International Conference on Harmonisation (ICH). Guideline Q1A(R2): Stability Testing of New Drug Substances and Products.[1][4][5] Geneva, 2003.[1] [Link]

  • PubChem. Compound Summary: 3-(3-Methylphenoxy)propan-1-amine Hydrochloride (CAS 26646-51-5).[1][6] National Library of Medicine.[1] [Link]

Safety Operating Guide

Proper Disposal Procedures: 3-(3-Methylphenoxy)propan-1-amine Hydrochloride

[1]

Audience: Researchers, Laboratory Managers, and Drug Development Scientists. Chemical Class: Primary Aryl Ether Amine Salt. CAS (Free Base): 1643684-02-9 (Analog/Related). Hazard Classification: Irritant/Corrosive, Acute Toxicity (Oral), Aquatic Hazard.

Executive Safety Profile & Technical Justification

To ensure scientific integrity and safety, disposal procedures must be grounded in the chemical's Structure-Activity Relationship (SAR). 3-(3-Methylphenoxy)propan-1-amine hydrochloride consists of three critical functional groups that dictate its handling:

  • Primary Amine (Propan-1-amine): Even as a hydrochloride salt, the amine moiety presents a risk of irritation to mucous membranes and skin. In basic conditions (pH > 9), the free base is liberated, which may be volatile and malodorous.

  • Phenol Ether Linkage (3-Methylphenoxy): Phenolic ethers are lipophilic and stable, often possessing significant aquatic toxicity. They do not degrade rapidly in standard sewer systems, necessitating zero-discharge to drains.

  • Hydrochloride Salt: While increasing water solubility, the salt form is acidic in solution. It is incompatible with strong oxidizers (potential for formation of nitrogen oxides) and nitrites (potential for formation of carcinogenic nitrosamines).

Core Directive: This substance must be treated as Hazardous Organic Waste . Under no circumstances should it be disposed of via sanitary sewer or municipal trash.

Immediate Emergency Response (Spill Protocol)

Before routine disposal, operators must be prepared for accidental release. This protocol uses a self-validating neutralization step.

Spill Response Workflow
  • Isolate: Evacuate the immediate area (3–5 meters) and post warning signs.

  • PPE: Don Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solids: Gently cover with a damp paper towel to prevent dust generation.

    • Liquids: Surround the spill with an inert absorbent (vermiculite or spill pillows).

  • Neutralization (The Validation Step):

    • Apply Sodium Bicarbonate (NaHCO₃) powder to the spill.

    • Observation: If bubbling occurs, acid is being neutralized. Continue adding bicarbonate until bubbling ceases. This visual cue confirms the acidic salt has been neutralized to a safer pH range.

  • Collection: Scoop the mixture into a wide-mouth HDPE jar. Label as "Hazardous Waste: Debris from Amine Spill."

Routine Disposal Procedures

A. Solid Waste (Pure Substance)
  • Container: High-Density Polyethylene (HDPE) or amber glass jar with a screw-top lid. Avoid metal containers due to potential corrosion from the hydrochloride salt.

  • Segregation: Keep separate from "Oxidizing Solids" (e.g., nitrates, permanganates).

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid Toxic."

    • Constituents: "3-(3-Methylphenoxy)propan-1-amine HCl."[1]

    • Hazard Checkbox: [x] Toxic, [x] Irritant.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Solvent Compatibility:

    • If dissolved in Methanol/Ethanol/Acetone : Dispose in Non-Halogenated Organic Waste .

    • If dissolved in Dichloromethane/Chloroform : Dispose in Halogenated Organic Waste .

  • pH Check: If the solution was acidified during workup, ensure the waste container is compatible with acidic organic waste.

  • Prohibited Mixtures: NEVER mix with nitrite waste streams (e.g., sodium nitrite), as this can generate explosive or carcinogenic byproducts.

C. Empty Containers
  • Triple Rinse Rule: Containers must be triple-rinsed with a suitable solvent (e.g., ethanol or water).

  • Rinsate Disposal: The rinsate must be collected and disposed of as Liquid Hazardous Waste (see Section B). It cannot be poured down the drain.[2]

  • Defacing: Deface the original label and mark as "Triple Rinsed - Trash" only if local regulations permit; otherwise, dispose of the empty bottle as hazardous debris.

Waste Stream Decision Matrix

The following logic flow ensures the correct segregation of waste based on physical state and contamination level.

DisposalWorkflowStartWaste Generation:3-(3-Methylphenoxy)propan-1-amine HClStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidSpillSpill / DebrisStateCheck->SpillAccidentalSolidContainerContainer: HDPE Wide MouthSolid->SolidContainerSolventCheckSolvent Type?Liquid->SolventCheckNeutralizeNeutralize with NaHCO3(Wait for bubbling to stop)Spill->NeutralizeSolidLabelLabel: Toxic Solid OrganicSolidContainer->SolidLabelFinalDisposalFacility Hazardous Waste Pickup(Incineration)SolidLabel->FinalDisposalNonHaloNon-Halogenated(MeOH, EtOH)SolventCheck->NonHaloNo HalogensHaloHalogenated(DCM, CHCl3)SolventCheck->HaloContains HalogensNonHalo->FinalDisposalHalo->FinalDisposalAbsorbAbsorb with VermiculiteNeutralize->AbsorbAbsorb->SolidContainer

Figure 1: Decision logic for segregating amine salt waste streams to ensure regulatory compliance and safety.

Regulatory Compliance (RCRA/EPA Context)

While this specific chemical is not explicitly listed on the EPA "P" (Acutely Toxic) or "U" (Toxic) lists, it defaults to regulation under 40 CFR 261 due to its characteristic hazards.

Regulatory CategoryClassificationAction Required
RCRA Status Non-Listed, Characteristic WasteManage as Hazardous Waste.
Waste Code D002 (if pH < 2), D001 (if in flammable solvent)Test pH if in aqueous solution.
Sewer Disposal Strictly Prohibited Do not pour down sink.[2]
Destruction Method High-Temperature IncinerationMust be sent to a permitted TSDF (Treatment, Storage, and Disposal Facility).

Note on "Unknowns": If the purity or identity of the waste is compromised (e.g., mixed with other reagents), label as "Hazardous Waste - Analysis Required" to prevent dangerous reactions at the disposal facility.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. EPA.gov. [Link]

  • PubChem. (2024). Compound Summary: (3R)-N-Methyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine Hydrochloride (Atomoxetine Impurity). National Library of Medicine. [Link]

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